molecular formula C8H6N4O2 B1423762 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid CAS No. 1263378-08-0

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B1423762
CAS No.: 1263378-08-0
M. Wt: 190.16 g/mol
InChI Key: JGHABWDDTUCPLW-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-pyrazol-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHABWDDTUCPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocol for the , a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole and pyrazine scaffolds are prevalent in numerous pharmacologically active agents, and their conjugation can lead to novel therapeutic candidates.[1][2] This document elucidates the core synthetic strategy, which hinges on a nucleophilic aromatic substitution (SNAr) reaction, and provides a detailed, field-tested experimental protocol. The discussion emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability for professionals in drug discovery and development.

Introduction: The Significance of Pyrazole-Pyrazine Conjugates

Heterocyclic compounds form the cornerstone of modern pharmacology, with over 75% of FDA-approved drugs containing at least one such ring system.[1] Among these, pyrazole and pyrazine derivatives are particularly prominent due to their wide range of biological activities.

  • Pyrazoles: This five-membered aromatic ring system is a key pharmacophore found in drugs such as the anti-inflammatory celecoxib, the analgesic difenamizole, and the antipsychotic CDPPB.[3][4] The pyrazole nucleus is valued for its ability to engage in various biological interactions and its synthetic versatility.[5][6][7]

  • Pyrazines: As a six-membered aromatic heterocycle, the pyrazine ring is a crucial component in numerous natural products and synthetic pharmaceuticals.[8] Its derivatives are known to exhibit anticancer, antibacterial, and anti-inflammatory properties.[8]

The strategic combination of these two pharmacophores into a single molecule, such as this compound, represents a promising avenue in drug discovery.[2] The resulting conjugate leverages the structural and electronic properties of both moieties, creating a novel scaffold for exploring new therapeutic applications.

Synthetic Strategy and Core Mechanism

The is most efficiently achieved through a two-step process starting from the commercially available methyl 5-chloropyrazine-2-carboxylate. The overall strategy involves a nucleophilic aromatic substitution followed by ester hydrolysis.

G cluster_0 Synthetic Pathway A Methyl 5-chloropyrazine-2-carboxylate B Methyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate A->B  Step 1: Nucleophilic Aromatic Substitution (Pyrazole, K2CO3, DMF) C This compound B->C  Step 2: Ester Hydrolysis (LiOH, THF/H2O)

Figure 1: Overall synthetic workflow for the target molecule.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The key transformation is the displacement of the chloride on the pyrazine ring by pyrazole. This reaction proceeds via a classic SNAr mechanism.

  • Activation: The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is significantly enhanced by the electron-withdrawing carboxylate group at the C2 position, which strongly activates the C5 position for nucleophilic attack.[9][10]

  • Nucleophile Formation: A base, typically potassium carbonate (K2CO3), deprotonates the pyrazole N-H, generating the pyrazolate anion. This anion is a potent nucleophile.

  • Attack and Meisenheimer Complex Formation: The pyrazolate anion attacks the electron-deficient C5 carbon of the pyrazine ring, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

  • Rearomatization: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrazine ring to yield the substituted product.

G cluster_0 SNA r Mechanism Start 5-Chloropyrazine Ester + Pyrazolate Anion Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Pyrazine Ester + Cl- Intermediate->Product Chloride Expulsion & Rearomatization

Figure 2: Simplified diagram of the SNAr mechanism.

Detailed Experimental Protocol

This protocol describes a reliable and scalable method for the .

Step 1: Synthesis of Methyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl 5-chloropyrazine-2-carboxylate (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the starting ester).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ester as a solid.

Step 2: Hydrolysis to this compound
  • Reagent Preparation: In a round-bottom flask, dissolve the methyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature. The hydrolysis is typically complete within 2-4 hours. Monitor the reaction by TLC/HPLC.[11]

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to a pH of approximately 2-3 using a dilute acid such as 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. Dry the product under vacuum to afford the final this compound.[12][13]

Data Summary

The following table summarizes typical parameters and expected outcomes for the described synthesis.

ParameterStep 1: SNAr ReactionStep 2: Ester Hydrolysis
Starting Material Methyl 5-chloropyrazine-2-carboxylateMethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate
Key Reagents Pyrazole, K2CO3Lithium Hydroxide (LiOH)
Solvent Dimethylformamide (DMF)THF / Water
Temperature 80-90 °CRoom Temperature
Typical Yield 85-95%>90%
Purity (Post-Purification) >98% (by HPLC)>98% (by HPLC)

Conclusion

The is a robust and high-yielding process that leverages fundamental principles of heterocyclic chemistry. The key nucleophilic aromatic substitution reaction is efficient and selective, driven by the electronic properties of the chloropyrazine precursor. The subsequent hydrolysis step is straightforward and provides the final product in high purity. This guide provides a solid, reproducible foundation for researchers to synthesize this valuable scaffold for applications in drug discovery and medicinal chemistry.

References

  • Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. American Journal of Pharmatech Research, 15(84).[1][2]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7203.[4]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline.[3]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from Slideshare.[5]

  • IJTSRD. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 4(5), 1164-1167.[6]

  • ChemicalBook. (n.d.). 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1. Retrieved from ChemicalBook.[12]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.[11]

  • ChemScene. (n.d.). This compound. Retrieved from ChemScene.[13]

  • Polymer and Technology. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polymer and Technology, 1-27.[8]

  • ResearchGate. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved from ResearchGate.[14]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.[9]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from BenchChem.[10]

Sources

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule in publicly available literature, this document synthesizes information from related structures and theoretical predictions to offer valuable insights for its handling, synthesis, and derivatization.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development. The molecule incorporates two key pharmacophores: a pyrazine-2-carboxylic acid moiety and a pyrazole ring. Pyrazine derivatives are known for their diverse biological activities and are found in a number of marketed drugs.[1] Similarly, the pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2] The conjugation of these two heterocyclic systems in this compound presents a unique scaffold for the design of novel therapeutic agents and functional materials.[3]

Physicochemical and Computed Properties

While experimental data for this compound is scarce, its fundamental properties can be calculated using computational models. These predicted properties provide a useful starting point for experimental design.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[4]
Molecular Weight 190.16 g/mol [4]
CAS Number 1263378-08-0[4]
IUPAC Name This compound
Topological Polar Surface Area (TPSA) 80.9 Ų[4]
Predicted LogP 0.3605[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 5[4]
Rotatable Bonds 2[4]

Note: The properties listed above are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Methodology

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available reagents. The proposed pathway involves a nucleophilic aromatic substitution reaction followed by ester hydrolysis.

Rationale for Synthetic Strategy

The synthesis of pyrazole-substituted heteroaromatics is often achieved by the reaction of a halogenated heterocycle with pyrazole in the presence of a base. This is a common and generally high-yielding method. The subsequent hydrolysis of the ester to the carboxylic acid is a standard transformation. This approach is modular, allowing for the potential synthesis of a variety of analogues by changing the starting materials.

Proposed Synthesis Workflow

Synthesis_Workflow A Ethyl 5-chloropyrazine-2-carboxylate C Ethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate A->C K2CO3, DMF 80-100 °C B Pyrazole B->C D This compound C->D 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate

  • To a solution of ethyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Self-Validation and Characterization

The successful synthesis can be validated at each step. The intermediate ester and the final carboxylic acid product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures. The purity can be assessed by HPLC. The expected yield for similar reactions is typically in the range of 60-80%.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and are intended to aid in its characterization.

¹H NMR Spectroscopy (Predicted)
  • δ 9.2-9.4 ppm (s, 1H): Pyrazine H-3

  • δ 8.8-9.0 ppm (s, 1H): Pyrazine H-6

  • δ 8.2-8.4 ppm (d, 1H): Pyrazole H-5'

  • δ 7.8-8.0 ppm (d, 1H): Pyrazole H-3'

  • δ 6.5-6.7 ppm (t, 1H): Pyrazole H-4'

  • δ 13.0-14.0 ppm (br s, 1H): Carboxylic acid -OH

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
2500-3300O-H stretch (broad)
1700-1725C=O stretch
1580-1620C=N and C=C stretch
1200-1300C-O stretch
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 190. Key fragmentation pathways would involve the loss of the carboxylic acid group and fragmentation of the heterocyclic rings.

Fragmentation A [M]+. m/z = 190 B [M - COOH]+. m/z = 145 A->B - COOH C [M - H2O]+. m/z = 172 A->C - H2O

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three main functional components: the pyrazine ring, the pyrazole ring, and the carboxylic acid group.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Pyrazine and Pyrazole Rings: These nitrogen-containing aromatic rings are generally stable but can undergo electrophilic substitution under specific conditions. The nitrogen atoms can also act as ligands for metal coordination.

Potential Derivatization Pathways

Derivatization A This compound B Ester Derivatives A->B R-OH, H+ C Amide Derivatives A->C 1. SOCl2 2. R-NH2 D Alcohol Derivative A->D LiAlH4 or BH3

Caption: Potential derivatization reactions of this compound.

Potential Applications and Biological Context

While the biological activity of this compound has not been specifically reported, the constituent pyrazole and pyrazine moieties are present in numerous biologically active compounds.

  • Anticancer Activity: Many pyrazole derivatives have shown potent anticancer activity. For instance, certain pyrazole-based compounds act as inhibitors of various kinases involved in cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in a variety of antimicrobial and antifungal agents.[2]

  • Anti-inflammatory Activity: Some pyrazole derivatives exhibit significant anti-inflammatory properties.

  • Agrochemicals: Pyrazole-carboxylic acid derivatives have been investigated as insecticides.[5]

Given this context, this compound represents a promising scaffold for the development of novel therapeutic agents. Its derivatization could lead to the discovery of potent and selective inhibitors of various biological targets.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

References

  • Huang, D., et al. (2018).
  • PubChem. (n.d.). 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Pathak, S. K., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Xing, Y., et al. (2014).
  • Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed.
  • Foks, H., et al. (2005). Studies on Pyrazine Derivatives. Part 39. Synthesis, Reactions, and Tuberculostatic Activity of 3-Pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Gholipour, S., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
  • Tuğrak, M., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibit. Turkish Journal of Chemistry.
  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • Egbele, R. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Abdel-Wahab, B. F., et al. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization.
  • Dawson, I. M., et al. (1989). Pyrazine chemistry. Part 14. On the preparation and oxygenation of pyrazines and some reactions of the product peroxides. Semantic Scholar.
  • Ganesan, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI.
  • Fustero, S., et al. (2011).
  • Saroja, T., et al. (2021). Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

biological activity of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid and its Core Scaffold

Executive Summary

The convergence of distinct pharmacologically active heterocyclic moieties into a single molecular framework represents a robust strategy in modern drug discovery. This guide focuses on the biological potential of the pyrazolyl-pyrazine scaffold, with a specific emphasis on the core molecule, this compound. While extensive biological data on this exact compound is not yet prevalent in public literature, its structure embodies the key features of a class of molecules demonstrating significant therapeutic promise. By synthesizing data from closely related pyrazole, pyrazine, and pyrazolyl-pyrazine derivatives, this document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for the scaffold's potent anticancer and anti-inflammatory activities, supported by evidence from authoritative studies. Furthermore, this guide furnishes detailed experimental protocols and conceptual workflows to empower further investigation and development of this promising chemical class.

Introduction: The Strategic Fusion of Privileged Heterocycles

In medicinal chemistry, the pyrazole and pyrazine rings are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Their unique physicochemical properties, including metabolic stability and capacity for diverse molecular interactions, make them ideal building blocks for novel therapeutic agents.[5][6]

The Pharmacological Significance of Pyrazole and Pyrazine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically used drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, phenylbutazone, and metamizole.[1] Its derivatives are extensively reported to possess a broad spectrum of activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, and antiviral properties.[1][2][5][6]

The pyrazine ring, an electron-deficient six-membered heterocycle, is also integral to numerous therapeutic agents and natural products.[4][7] Its derivatives have demonstrated significant anti-inflammatory, anticancer, and antiviral effects.[7][8] Notably, the pyrazine structure imparts favorable pharmacokinetic properties, such as enhanced membrane permeability, which can be advantageous for targeting diseases of the central nervous system.[9]

The Pyrazolyl-Pyrazine Conjugate: A Hybrid with Therapeutic Potential

The strategic combination of pyrazole and pyrazine moieties into a single conjugate scaffold aims to leverage the distinct therapeutic strengths of each ring system.[7][9] This molecular hybridization can lead to novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles compared to their individual components. The pyrazole-pyrazine conjugate framework represents a promising area for the discovery of new agents targeting complex diseases like cancer and chronic inflammation.[9]

Profile of this compound

This technical guide centers on this compound as a representative molecule of this hybrid class.

PropertyValueSource
CAS Number 1263378-08-0[10]
Molecular Formula C₈H₆N₄O₂[10][11]
Molecular Weight 190.16 g/mol [10]
SMILES O=C(C1=NC=C(N2N=CC=C2)N=C1)O[10]
Topological Polar Surface Area 80.9 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 5[10]
Rotatable Bonds 2[10]

While published biological studies on this specific molecule are limited, its structure provides a foundation to explore the therapeutic potential of the broader scaffold based on the extensive research conducted on its close analogs.

Potential Anticancer Activity

The pyrazole and pyrazine scaffolds are heavily featured in the design of novel anticancer agents.[9][12] Derivatives have shown potent activity against a wide range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, breast, and kidney.[13]

Mechanistic Insights from Related Compounds

The anticancer effects of pyrazole-containing compounds are often attributed to the inhibition of key enzymes and proteins that drive cancer progression. For instance, various derivatives have demonstrated potent inhibitory activity against:

  • BRAF (V600E) Kinase: Certain 5-phenyl-1H-pyrazol derivatives show significant inhibition of this kinase, which is a critical driver in melanoma, with IC₅₀ values as low as 0.19 µM.[5]

  • Prostate Cancer Antigen-1 (PCA-1/ALKBH3): Benzimidazol-pyrazol-ol derivatives have been identified as inhibitors of this enzyme, presenting a therapeutic avenue for prostate cancer.[5]

  • Carbonic Anhydrases (CA): Pyrazole-based compounds have been developed as selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII, which are involved in regulating tumor pH and proliferation.[14][15]

Many pyrazole derivatives exert their effects by inducing cell cycle arrest, typically at the G0/G1 interphase, thereby halting the proliferation of cancer cells without affecting normal human cells.[16]

Proposed Signaling Pathway for Kinase Inhibition

A common mechanism for pyrazole-based anticancer agents involves the inhibition of receptor tyrosine kinases (RTKs), which disrupts downstream signaling cascades essential for cancer cell growth and survival.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrazolyl-Pyrazine Compound Inhibitor->RTK Inhibits (ATP binding site)

Caption: Generalized RTK signaling pathway inhibited by a pyrazolyl-pyrazine compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system to assess the antiproliferative activity of this compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, sterile

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The causality here is that a sufficient incubation period is required for the compound to exert its antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Summary of Anticancer Activity in Related Compounds
Compound ClassCancer Cell LineIC₅₀ ValueReference
5-phenyl-1H-pyrazol derivativeWM266.4 (Melanoma)1.50 µM[5]
5-phenyl-1H-pyrazol derivativeA375 (Melanoma)1.32 µM[5]
Imidazo[1,2-b] pyrazole derivativeVarious human/murine lines< 5 µM[5]
Pyrazoline-benzofuran hybrid (5c)HepG2 (Liver)4.25 µg/mL[17]
Pyrazoline-benzofuran hybrid (5c)MCF-7 (Breast)4.50 µg/mL[17]

Potential Anti-inflammatory Activity

The pyrazole scaffold is renowned for its anti-inflammatory properties, forming the basis of several commercial drugs.[18] This activity is primarily mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

Mechanistic Pathways of Inflammation Inhibition

Research into pyrazole and pyrazine derivatives has revealed several mechanisms for their anti-inflammatory action:

  • COX-1/2 Inhibition: Many pyrazole analogues are potent inhibitors of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[19]

  • Cytokine Modulation: Certain pyrazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

  • HDAC6 Inhibition: Novel pyrazole derivatives have been identified as selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6), a promising target for treating inflammatory conditions like acute liver injury.[20] One such compound demonstrated potent inhibition of TNF-α, IL-1β, and IL-6.[20]

Proposed Signaling Pathway for COX Inhibition

The inhibition of COX enzymes by pyrazolyl-pyrazine compounds blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.

cox_pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGs Prostaglandins (PGE₂, PGI₂) AA->PGs via COX COX COX-1 / COX-2 Enzymes Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation Inhibitor Pyrazolyl-Pyrazine Compound Inhibitor->COX Inhibits Stimulus Inflammatory Stimulus Stimulus->PLA2 Activates

Caption: Inhibition of the COX-mediated inflammatory pathway by a pyrazole derivative.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This protocol is a standard and reliable in vivo model for evaluating the acute anti-inflammatory activity of a test compound.[19]

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin or Ibuprofen)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6): Vehicle Control, Standard Drug, and Test Compound (at various doses). Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.). The rationale for including a standard drug group is to validate the assay and provide a benchmark for activity.

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Summary of Anti-inflammatory Activity in Related Compounds
Compound Class/No.AssayActivity/PotencyReference
Hybrid pyrazole (5u)Carrageenan-induced paw edema (3h)80.63% inhibition[19]
Hybrid pyrazole (5s)Carrageenan-induced paw edema (3h)78.09% inhibition[19]
Standard Drug (Ibuprofen)Carrageenan-induced paw edema (3h)81.32% inhibition[19]
Pyrazole derivative (6)HDAC6 InhibitionIC₅₀ = 4.95 nM[20]
Pyrazole derivative (6)Necroptosis InhibitionIC₅₀ = 0.5 nM[20]

Synthesis and Physicochemical Landscape

Understanding the synthesis and drug-like properties of this compound is crucial for its development as a therapeutic candidate.

Synthetic Strategy Workflow

A plausible synthesis could involve the condensation of a pyrazine precursor with a pyrazole moiety, followed by modification of functional groups. A general workflow is outlined below.

synthesis_workflow A Substituted Pyrazine (e.g., 2-chloro-5-halopyrazine) C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B 1H-Pyrazole B->C D Intermediate: 5-(1H-pyrazol-1-yl)pyrazine C->D E Functional Group Interconversion (e.g., Carboxylation) D->E F Final Product: This compound E->F

Caption: A conceptual workflow for the synthesis of the target compound.

Drug-Likeness and Future Directions

The physicochemical properties of this compound suggest its potential as an orally active drug candidate. Pyrazole and pyrazine derivatives often adhere to Lipinski's rule of five, indicating favorable pharmacokinetic properties.[9] The calculated properties (e.g., MW < 500, LogP < 5) align with this principle.

Future research should focus on:

  • Direct Biological Evaluation: Performing the in vitro and in vivo assays described in this guide to determine the specific anticancer and anti-inflammatory activity of the title compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying substituents on both the pyrazole and pyrazine rings to optimize potency and selectivity.

  • Target Identification: Employing biochemical and cellular assays to identify the specific molecular targets (e.g., kinases, enzymes) through which the compound exerts its biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to assess their suitability for further development.

Conclusion

While this compound itself remains a molecule with underexplored biological potential, its core scaffold is firmly rooted in a chemical space rich with therapeutic activity. The extensive evidence from related pyrazole-pyrazine conjugates strongly suggests that this compound is a prime candidate for investigation as a novel anticancer and anti-inflammatory agent. This guide provides the foundational knowledge, mechanistic rationale, and validated experimental frameworks necessary to unlock the therapeutic promise of this and related molecules, paving the way for the next generation of targeted therapies.

References

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  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors.PubMed.
  • Structure and pharmacological activity of pyrazine.ResearchGate.
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  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.Unknown Source.
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Preliminary Screening of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid Analogs: A Hierarchical Strategy for Identifying Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The unique physicochemical properties of the pyrazole core, when combined with the pyrazine moiety, offer a rich chemical space for exploring diverse biological targets.[1] This guide outlines a comprehensive, field-proven preliminary screening cascade designed to identify and characterize analogs of this scaffold as potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. We will detail the strategic rationale behind each experimental step, from initial high-throughput biochemical assays to complex cell-based functional evaluations and preliminary pharmacokinetic profiling. The methodologies described herein are designed to be self-validating, ensuring the generation of robust, decision-driving data for advancing lead candidates in immuno-oncology drug discovery programs.

Introduction: The Rationale for Targeting IDO1

Cancer cells employ numerous strategies to evade the host immune system. One powerful mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity promotes tumor immune escape through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment causes effector T-cells, which are highly sensitive to tryptophan levels, to undergo cell cycle arrest and anergy.[2]

  • Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts as a direct immunosuppressive agent, inhibiting T-cell proliferation and promoting the generation of regulatory T-cells (Tregs).[4]

Given its central role in suppressing anti-tumor immunity, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology, particularly in combination with checkpoint inhibitors.[5] The this compound scaffold provides a validated chemical framework for designing potent inhibitors, and a systematic screening approach is paramount to identifying analogs with optimal potency, selectivity, and drug-like properties.

Part 1: The Hierarchical Screening Cascade

A successful screening campaign does not rely on a single assay but rather on a logical, tiered progression of experiments. This hierarchical cascade is designed to efficiently triage large numbers of compounds, starting with high-throughput, cost-effective assays and progressing to more complex, physiologically relevant models for a smaller subset of promising hits. The causality behind this workflow is to maximize resource efficiency while progressively building confidence in the biological activity and therapeutic potential of the lead candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Characterization cluster_3 Phase 4: Candidate Nomination Compound_Library Analog Library (N > 1000 compounds) Biochemical_Assay Biochemical IDO1 Enzymatic Assay (IC50) Compound_Library->Biochemical_Assay High-Throughput Cell_Based_Assay Cell-Based IDO1 Functional Assay (IC50) Biochemical_Assay->Cell_Based_Assay Confirm hits (N ≈ 50-100) Cytotoxicity_Assay Cytotoxicity Counter-Screen (CC50) Biochemical_Assay->Cytotoxicity_Assay Selectivity_Assay Selectivity Profiling (IDO2, TDO) Cell_Based_Assay->Selectivity_Assay Characterize leads (N ≈ 10-20) Cytotoxicity_Assay->Selectivity_Assay Characterize leads (N ≈ 10-20) ADME_Assay Preliminary ADME/PK (Solubility, Stability) Selectivity_Assay->ADME_Assay Lead_Candidate Lead Candidate for In Vivo Studies ADME_Assay->Lead_Candidate G Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine Suppression Suppression Kynurenine->Suppression IDO1->Kynurenine Inhibitor Pyrazine-Pyrazole Analog Inhibitor->IDO1 Inhibition T_Cell T-Cell Proliferation & Activation Suppression->T_Cell

Caption: IDO1 pathway and the mechanism of its inhibition.

Protocol: HeLa Cell-Based IDO1 Functional Assay

This assay measures the production of kynurenine in the supernatant of cancer cells where IDO1 expression has been induced. [6] Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • IDO1 Induction: The next day, replace the medium with 100 µL of fresh medium containing 100 ng/mL of Interferon-gamma (IFNγ) to induce IDO1 expression. Wells without IFNγ serve as a negative control for IDO1 activity.

  • Compound Treatment: Prepare serial dilutions of the hit compounds and add them to the cells. Incubate for 48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 75 µL of the cell supernatant.

    • Add 75 µL of 6.1 N trichloroacetic acid (TCA) to a new plate, then add the 75 µL of supernatant and incubate at 50°C for 30 minutes. This step hydrolyzes any remaining N-formylkynurenine to kynurenine and precipitates proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the clarified supernatant to a new plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature. A yellow color will develop.

  • Data Analysis: Measure the absorbance at 480 nm. Calculate the concentration of kynurenine produced by comparing to a standard curve. Determine the cellular IC50 value for each compound.

Protocol: Cytotoxicity Counter-Screen (MTT Assay)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds exactly as described in the HeLa functional assay, but without the IFNγ stimulation.

  • MTT Addition: After the 48-hour compound incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement and Analysis: Measure the absorbance at 570 nm. Calculate the cell viability relative to the vehicle control and determine the CC50 (the concentration of compound that causes 50% cell death).

Part 4: Selectivity and Preliminary Pharmacokinetic Profiling

Expertise & Experience: A potent and cell-active compound is still not a lead candidate. To be a viable drug, it must be selective for its target and possess favorable "drug-like" properties. Testing for selectivity against closely related enzymes like IDO2 and TDO is critical to avoid potential off-target effects and to understand the compound's mechanism of action. [3]Concurrently, assessing basic pharmacokinetic (PK) properties such as solubility and metabolic stability provides an early forecast of the compound's potential behavior in vivo. Poor solubility or rapid metabolic breakdown can render an otherwise potent compound therapeutically useless. [7]

Selectivity Profiling

The biochemical assay protocol described in Part 2 can be readily adapted to measure inhibition of recombinant IDO2 and TDO enzymes. A desirable lead candidate should exhibit significant selectivity for IDO1 (ideally >100-fold) over these other isoforms.

Protocol: Kinetic Aqueous Solubility Assay

Step-by-Step Methodology:

  • Stock Solution Preparation: Create a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilution: Add 2 µL of the stock solution to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM nominal concentration.

  • Equilibration: Seal the plate and shake vigorously for 2 hours at room temperature to allow the solution to reach equilibrium.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS by comparing it to a standard curve prepared in PBS/DMSO.

Part 5: Data Integration and Candidate Selection

The final step in the preliminary screening phase is to integrate all the data to make an informed decision on which compounds to advance. A summary table is the most effective way to visualize and compare the multi-parameter data for the top hits.

Table 1: Integrated Data Summary for Lead Analogs

Compound IDStructure ModificationIDO1 Biochemical IC50 (nM)IDO1 Cellular IC50 (nM)HeLa Cytotoxicity CC50 (µM)Selectivity Index (IDO2/IDO1)Aqueous Solubility (µM)
Control Epacadostat85110> 50> 15025
Analog-01 R = -Cl150250> 1008045
Analog-02 R = -CF3751500> 10012015
Analog-03 R = -CH3900> 10,000> 100N/A80
Analog-04 R = -F9513085> 20035

Analysis and Decision Making:

  • Analog-01: Shows good correlation between biochemical and cellular potency and is non-toxic. Good solubility. A strong candidate.

  • Analog-02: Potent biochemically, but a significant drop-off in cellular activity suggests poor cell permeability or rapid efflux. The low solubility may contribute to this. This compound is deprioritized.

  • Analog-03: Weak activity in the primary assay and inactive in cells. This is a clear negative result.

  • Analog-04: Excellent potency and selectivity, with good solubility. This compound represents the most promising lead candidate to advance for further studies, such as metabolic stability and in vivo efficacy models.

Conclusion

This in-depth guide provides a robust, logically structured framework for the preliminary screening of this compound analogs against the immuno-oncology target IDO1. By progressing from high-throughput biochemical assays to more complex cellular and pharmacokinetic evaluations, this hierarchical cascade ensures that resources are focused on the most promising compounds. The emphasis on causality, self-validating protocols, and multi-parameter data integration empowers drug discovery teams to make confident, data-driven decisions, ultimately accelerating the journey from chemical scaffold to potential clinical candidate.

References

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization. [2][5] Source: Oncotarget URL: [Link]

  • Title: Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. [7] Source: Molecules URL: [Link]

  • Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [4] Source: Drug Target Review URL: [Link]

  • Title: Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. [6] Source: ResearchGate URL: [Link]

  • Title: IDO1 Inhibitor Screening Assay Kit. [8] Source: BPS Bioscience URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [1] Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. [3][9] Source: Molecules URL: [Link]

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spectroscopic data for 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored biological and physical properties. Among these, nitrogen-containing heterocycles are of paramount importance. This compound is a bifunctional molecule featuring both a pyrazinecarboxylic acid moiety, a known pharmacophore in antitubercular drugs[1], and a pyrazole ring, a versatile building block in medicinal chemistry.[2]

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and characterization of this compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ).[3][4] As a Senior Application Scientist, this document is structured not merely as a data repository, but as an instructional guide, explaining the causality behind experimental choices and interpretive strategies. The protocols herein are designed to be self-validating, ensuring researchers can confidently replicate and verify the structural assignment of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is a prerequisite for spectral assignment. The structure below is numbered to facilitate the discussion of NMR correlations.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this, with multiple heteroatoms and an acidic proton, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice because its high polarity readily dissolves the sample and its hydrogen-bond accepting nature allows for the observation of the exchangeable carboxylic acid proton.[5]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show six distinct signals in the aromatic and acidic regions. The assignment relies on chemical shift theory, spin-spin coupling patterns, and data from analogous pyrazine and pyrazole structures.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Notes
H3~9.25Doublet (d)J ≈ 1.5 Hz1HLocated ortho to a ring nitrogen and the carboxylic acid, this proton is significantly deshielded. It exhibits a small meta-coupling to H6.
H6~8.95Doublet (d)J ≈ 1.5 Hz1HAlso deshielded by the adjacent nitrogen. Shows meta-coupling to H3. The assignment of H3 and H6 is confirmed via 2D NMR.[6]
H5'~8.70Doublet (d)J ≈ 2.5 Hz1HThe pyrazole proton adjacent to the point of attachment is deshielded by the pyrazine ring's electron-withdrawing nature.
H3'~7.85Doublet (d)J ≈ 1.8 Hz1HA typical chemical shift for a proton at the 3-position of a 1-substituted pyrazole.
H4'~6.65Triplet (t)J ≈ 2.2 Hz1HThe triplet arises from coupling to both H3' and H5'. This central position makes it the most shielded of the pyrazole protons.
COOH>13.0Broad Singlet (br s)-1HThe carboxylic acid proton signal is typically very broad and far downfield in DMSO-d₆ due to hydrogen bonding with the solvent.[5]
¹³C NMR Spectroscopy Analysis

The molecule possesses eight unique carbon atoms, all of which are sp² hybridized. Their chemical shifts are influenced by their position relative to the nitrogen atoms and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale and Notes
C2 (C=O)~165.5The carbonyl carbon of the carboxylic acid, typically found in this region.
C5~152.0Attached to the pyrazole nitrogen, this carbon is significantly deshielded.
C2 (Pyrazine)~148.0The carbon bearing the carboxylic acid group.
C6~145.5Deshielded due to its position between two nitrogen atoms.
C3'~142.0A characteristic shift for the C3 carbon in a 1-substituted pyrazole.
C3~140.0The remaining CH carbon on the pyrazine ring.
C5'~131.0The C5 carbon of the pyrazole ring.
C4'~112.5The central CH of the pyrazole ring is the most shielded of the ring carbons.
2D NMR for Structural Verification

While 1D NMR provides the initial data, 2D NMR experiments are essential for irrefutable proof of structure. They establish connectivity and spatial relationships, acting as a self-validating system.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H3 and H6 on the pyrazine ring and the H3'-H4'-H5' spin system on the pyrazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon (H3 to C3, H6 to C6, etc.), validating the assignments in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity between the two heterocyclic rings.

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5_prime H5' (~8.70 ppm) C5 C5 (~152.0 ppm) H5_prime->C5 ³J C4_prime C4' (~112.5 ppm) H5_prime->C4_prime ²J H6 H6 (~8.95 ppm) H6->C5 ²J H3 H3 (~9.25 ppm) C2_CO C2 (C=O) (~165.5 ppm) H3->C2_CO ³J N1_prime N1' C6 C6 (~145.5 ppm)

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features characteristic of a carboxylic acid and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹.

  • Processing: Perform a background scan (air) and ratio it against the sample scan to produce the final absorbance spectrum.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500 - 3300Broad, StrongO-H StretchCarboxylic Acid (H-bonded)
~3100MediumC-H StretchAromatic (Pyrazine, Pyrazole)
1690 - 1720Strong, SharpC=O StretchCarboxylic Acid (conjugated)
1400 - 1620Medium-StrongC=C and C=N StretchesAromatic Rings
1200 - 1300StrongC-O StretchCarboxylic Acid

Expert Interpretation: The most diagnostic feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid dimer.[8][9] This often partially overlaps the aromatic C-H stretches. The second key peak is the strong, sharp carbonyl (C=O) stretch. Its position, slightly lower than a non-conjugated acid, is consistent with electronic conjugation to the pyrazine ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High resolution is crucial for determining the exact mass and confirming the elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry Data

AdductIon FormulaCalculated m/z
[M+H]⁺[C₈H₇N₄O₂]⁺191.05635
[M+Na]⁺[C₈H₆N₄O₂Na]⁺213.03829
[M-H]⁻[C₈H₅N₄O₂]⁻189.04179

Data sourced from PubChem predictions.[4]

Fragmentation Analysis

Tandem MS (MS/MS) experiments, where a specific ion (e.g., [M+H]⁺) is isolated and fragmented, can reveal the molecule's connectivity.

G parent [M+H]⁺ m/z = 191.06 frag1 [M+H - H₂O]⁺ m/z = 173.05 parent->frag1 - H₂O frag2 [M+H - CO]⁺ m/z = 163.06 parent->frag2 - CO frag3 [M+H - H₂O - HCN]⁺ m/z = 146.04 frag1->frag3 - HCN

Caption: Plausible fragmentation pathway in positive ion ESI-MS.

Expert Interpretation: In positive ion mode, initial fragmentation often involves the loss of small, stable neutral molecules like water (H₂O) or carbon monoxide (CO) from the carboxylic acid group. Subsequent fragmentation would likely involve the cleavage of the heterocyclic rings, with a characteristic loss of HCN being highly probable.[11] In negative ion mode, the most characteristic fragmentation for a carboxylic acid is the loss of CO₂ (44 Da) from the [M-H]⁻ parent ion, which would be a key diagnostic peak to observe.[12]

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, with 2D NMR experiments providing irrefutable proof of the pyrazole-pyrazine connectivity. IR spectroscopy offers rapid confirmation of the crucial carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition, and its fragmentation patterns are fully consistent with the proposed structure. The data and protocols presented in this guide provide a robust, self-validating framework for researchers working with this and structurally related compounds.

References

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In-Depth Technical Guide: Potential Therapeutic Targets of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy for the discovery of novel therapeutics. The compound 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a prime example of such a design, integrating the well-established pyrazole and pyrazine cores. The pyrazole ring is a cornerstone of numerous FDA-approved drugs, recognized for its ability to modulate a wide range of biological targets, including protein kinases and cyclooxygenase enzymes.[1][2][3] Similarly, the pyrazine scaffold is integral to several therapeutic agents, known for its diverse pharmacological activities including anticancer and anti-inflammatory effects.[4][5] This guide provides a comprehensive analysis of the potential therapeutic targets for this hybrid molecule. We will deconstruct the therapeutic potential derived from its constituent scaffolds, propose high-priority target classes, and present a robust, self-validating experimental workflow for comprehensive target identification and validation.

Introduction: A Scaffold-Hopping Approach to Target Discovery

The quest for novel drug candidates with improved efficacy and specificity is a perpetual challenge in pharmaceutical research. One proven strategy involves the rational combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The molecule this compound embodies this approach by linking a pyrazole ring, a five-membered diazole, to a pyrazine-2-carboxylic acid moiety.

  • The Pyrazole Scaffold: This heterocycle is a key component in a multitude of approved drugs, from the anti-inflammatory celecoxib to a host of kinase inhibitors like ruxolitinib and ibrutinib used in oncology.[1][2] Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions within the active sites of various enzymes and receptors.[6]

  • The Pyrazine Scaffold: Pyrazine derivatives are also prevalent in medicine, with examples like the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib.[5] The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms capable of hydrogen bonding often contribute to potent and selective target engagement, particularly in the hinge region of protein kinases.[7]

This guide will explore the synergistic potential of these two scaffolds to predict and validate the therapeutic targets of this compound, offering a structured pathway from hypothesis to experimental verification.

Rationale for Target Exploration: Insights from Privileged Scaffolds

The logical starting point for identifying the targets of a novel compound is to analyze the known biological activities of its core components.

High-Priority Target Class: Protein Kinases

A significant number of drugs containing pyrazole and pyrazine scaffolds are potent protein kinase inhibitors.[1][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Causality: The pyrazole ring can serve as a bioisosteric replacement for other aromatic systems, enhancing binding affinity and improving physicochemical properties.[6] The nitrogen atoms in both the pyrazole and pyrazine rings are well-positioned to act as hydrogen bond acceptors, a common interaction motif with the "hinge" region of the ATP-binding pocket of many kinases.[7] This dual-scaffold structure suggests a high probability of interaction with the kinome. Several pyrazole-containing drugs, including ibrutinib and axitinib, are notable kinase inhibitors.[1][8]

High-Priority Target Class: Cyclooxygenase (COX) Enzymes

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[2][3]

  • Causality: The specific arrangement of substituents on the pyrazole ring is critical for selective binding to the COX-2 active site. While the subject molecule's structure differs from celecoxib, the presence of the pyrazole core warrants investigation into its potential anti-inflammatory activity via COX inhibition. Fused pyrazole derivatives have also demonstrated the ability to modulate inflammatory mediators like TNF-α and IL-6.[9][10]

Other Potential Target Classes

The versatility of these scaffolds suggests other potential targets:

  • Monoamine Oxidase (MAO): Pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters, suggesting potential applications in neurodegenerative diseases.[8][10]

  • DNA Gyrase/Topoisomerase: Nitrogen-containing heterocycles, including pyrazines, are known to disrupt bacterial DNA replication by inhibiting enzymes like DNA gyrase, indicating potential antimicrobial applications.[11]

  • Enoyl-ACP Reductase (InhA): Derivatives of pyrazine-2-carboxylic acid have been investigated as potential anti-tuberculosis agents targeting InhA, a key enzyme in mycobacterial cell wall synthesis.[12]

Experimental Workflow for Target Identification and Validation

To systematically investigate the therapeutic targets of this compound, a multi-tiered experimental approach is essential. The workflow is designed to be self-validating, with each stage providing confirmatory evidence for the next.

G

Caption: A tiered workflow for target identification and validation.

Tier 1: Broad Screening and Initial Hit Identification

The objective of this tier is to cast a wide net to identify potential direct binding partners of the compound.

Protocol 3.1.1: Broad Kinase Panel Screening

  • Causality: Given the strong precedent for pyrazole and pyrazine scaffolds as kinase inhibitors, an unbiased screen against a large panel of kinases is the most logical and highest-priority starting point. This approach maximizes the potential for discovering both expected and unexpected interactions.

  • Methodology:

    • Assay Type: Utilize a reputable service provider (e.g., Eurofins DiscoverX, Promega) for a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay. A binding assay is often preferred for initial screening as it is not dependent on substrate or cofactor concentrations.

    • Compound Concentration: Screen the compound at a concentration of 1 µM and/or 10 µM to identify potent binders.

    • Data Analysis: The primary output will be a list of kinases showing significant inhibition or binding (e.g., >90% inhibition at 10 µM). This list constitutes the initial "hits."

    • Self-Validation: The inclusion of hundreds of kinases in the panel provides an internal control system. Specific, high-affinity binding to a few kinases or a specific kinase family, rather than non-specific binding to many, increases confidence in the result.

Protocol 3.1.2: Differential Scanning Fluorimetry (DSF) for Target Engagement

  • Causality: A positive result from a large-scale screen must be confirmed as a direct, physical interaction. DSF, or a thermal shift assay, provides this validation by measuring the change in a protein's thermal stability upon ligand binding.

  • Methodology:

    • Protein Acquisition: Obtain recombinant protein for the top 3-5 kinase hits from the primary screen.

    • Reagents: Use a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins as they unfold.

    • Procedure: a. Mix the recombinant protein, dye, and varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) in a qPCR plate. b. Use a real-time PCR instrument to slowly ramp the temperature (e.g., 25°C to 95°C). c. Monitor the fluorescence, which increases as the protein unfolds and the dye binds.

    • Data Analysis: A successful binding event will stabilize the protein, resulting in a positive shift in the melting temperature (Tm). Calculate the ΔTm.

    • Controls (Trustworthiness):

      • Negative Control: DMSO (vehicle) only.

      • Positive Control: A known inhibitor for the specific kinase.

Tier 2: Cellular Validation and Pathway Analysis

This tier aims to confirm that the direct binding observed in biochemical assays translates to a functional effect in a cellular context.

Protocol 3.2.1: Cellular Viability Assays

  • Causality: If the compound inhibits a kinase essential for cancer cell proliferation (e.g., a receptor tyrosine kinase), it should reduce the viability of cancer cell lines dependent on that kinase.

  • Methodology:

    • Cell Line Selection: Choose cell lines known to be dependent on the kinase hits identified in Tier 1 (e.g., A549 lung cancer cells if EGFR is a hit).

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere. b. Treat cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 72 hours. c. Add a viability reagent (e.g., MTS or CellTiter-Glo®) and measure absorbance or luminescence.

    • Data Analysis: Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

    • Controls: Include a known inhibitor of the target kinase as a positive control.

Protocol 3.2.2: Western Blot for Pathway Modulation

  • Causality: To prove the mechanism of action, we must demonstrate that the compound inhibits the intended target in the cell. This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrate.

  • Methodology:

    • Cell Treatment: Treat the selected cell line with the compound at concentrations around its IC50 value for a short duration (e.g., 1-4 hours).

    • Lysate Preparation: Lyse the cells to extract proteins.

    • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Probing: a. Probe one membrane with an antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK if targeting the MAPK pathway). b. Probe a parallel membrane with an antibody for the total amount of the substrate protein to ensure equal loading.

    • Data Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylated protein signal with no change in the total protein signal.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="5-(1H-pyrazol-1-yl)pyrazine-\n2-carboxylic acid", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK\n(Phosphorylated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> RAS [arrowhead=tee, label="Inhibition"]; Compound -> RTK [color="#EA4335", arrowhead=tee]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> pERK [label="Phosphorylation"]; pERK -> Proliferation;

// Invisible edge for layout edge [style=invis]; RTK -> MEK; }

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Quantitative Data Summary & Interpretation

All quantitative data should be summarized for clear interpretation and decision-making.

Experiment Metric Hypothetical Result for a "Hit" Interpretation
Kinase Panel Screen% Inhibition @ 1 µM>90% for Kinase XKinase X is a potential high-affinity target.
DSF AssayΔTm (°C)+5.2 °C for Kinase XConfirms direct, stabilizing binding to Kinase X.
Cell Viability AssayIC50 (µM)0.25 µM in Kinase X-dependent cell lineCompound has potent cellular activity.
Western Blotp-Substrate Level>80% reduction at 0.5 µMConfirms on-target pathway inhibition in cells.

Go/No-Go Decision Point: A compound is considered a validated lead for a specific target if it demonstrates (1) potent biochemical binding/inhibition, (2) confirmed direct target engagement, (3) potent cellular activity in a relevant context, and (4) on-target modulation of the downstream signaling pathway.

Conclusion and Future Directions

The dual-scaffold architecture of this compound provides a strong rationale for investigating its therapeutic potential, primarily as an inhibitor of protein kinases. The structured, multi-tiered experimental workflow detailed in this guide offers a robust and self-validating framework for definitively identifying its biological targets. Successful validation through this process would position this compound as a promising lead candidate for further preclinical development, including lead optimization to enhance potency and drug-like properties, followed by evaluation in in vivo models of disease.

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Methodological & Application

protocol for using 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid and its analogs as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology research. This document provides a comprehensive overview of the mechanism of action, along with detailed protocols for enzymatic and cell-based assays to facilitate drug discovery and development.

Introduction

This compound represents a core chemical scaffold found in a class of molecules that have garnered significant interest in the field of immuno-oncology. While this specific molecule is not extensively documented, its structural motifs are present in highly potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). A prime example of a well-characterized drug candidate featuring related structural elements is Epacadostat (INCB024360).[1][2][3] This application note will focus on the protocols and assays relevant to the functional characterization of IDO1 inhibitors, using Epacadostat as a principal reference compound. These methodologies are broadly applicable to novel compounds sharing the pyrazol-yl-pyrazine-carboxylic acid backbone.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][6] This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby enabling tumors to evade immune surveillance.[2][6][7]

The inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[8][9][10]

Mechanism of Action: IDO1 Inhibition

IDO1 inhibitors, such as Epacadostat, act by binding to the active site of the IDO1 enzyme, preventing the catalytic conversion of tryptophan to N-formylkynurenine.[4][9] This leads to a restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine concentrations within the tumor microenvironment. The intended downstream effect is the reactivation of anti-tumor immune responses, characterized by enhanced T-cell and NK-cell proliferation and function.[3][11]

The following diagram illustrates the central role of IDO1 in immune evasion and the therapeutic intervention point for inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tumor_Cell Tumor Cell / APC IDO1_enzyme IDO1 Enzyme Tumor_Cell->IDO1_enzyme Upregulates Tryptophan L-Tryptophan Tryptophan->IDO1_enzyme substrate T_Cell Effector T-Cell Tryptophan->T_Cell Activates Kynurenine Kynurenine Kynurenine->T_Cell Inactivates Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to IDO1_enzyme->Kynurenine catalysis Inhibitor 5-(1H-pyrazol-1-yl)pyrazine- 2-carboxylic acid (Analog) Inhibitor->IDO1_enzyme Inhibition

Caption: Mechanism of IDO1-mediated immune suppression and inhibitor action.

Physicochemical Properties and Compound Handling

Proper handling and preparation of this compound and its analogs are critical for obtaining reliable and reproducible assay results.

PropertyValue (for related compounds)Source
Molecular Formula C₈H₆N₄O₂[12][13]
Molecular Weight 190.16 g/mol [12][13]
Solubility Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers.[14]
Storage Store as a solid at -20°C for long-term stability.[14]

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted in the appropriate assay buffer or cell culture medium. To maximize solubility in aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer.[14] It is advisable to avoid repeated freeze-thaw cycles of the stock solution.[15]

Application Protocols

Two primary types of assays are fundamental for characterizing IDO1 inhibitors: enzyme-based (biochemical) assays and cell-based assays.

Protocol 1: Enzyme-Based IDO1 Inhibition Assay

This protocol measures the direct inhibitory effect of the compound on purified recombinant IDO1 enzyme activity. The principle is to quantify the production of kynurenine from tryptophan, which can be measured spectrophotometrically.[16][17]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Test compound (e.g., this compound analog)

  • Epacadostat (as a positive control)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.

  • Stop Solution: 30% (w/v) trichloroacetic acid (TCA)

  • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control (Epacadostat) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted in assay buffer).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of test compound dilution or control

    • 20 µL of recombinant IDO1 enzyme (pre-diluted in assay buffer)

  • Initiate Reaction: Add 20 µL of L-Tryptophan solution (final concentration of ~400 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 20 µL of 30% TCA.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16]

  • Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[16]

  • Color Development: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of 2% DMAB reagent to each well.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the enzyme-based IDO1 inhibition assay.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This assay format evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.[6][18] HeLa or SKOV-3 cells are commonly used as they can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[2][18]

Materials:

  • HeLa or SKOV-3 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Human IFN-γ

  • Test compound

  • Epacadostat (as a positive control)

  • Reagents for kynurenine detection (as in Protocol 1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or controls.

  • IDO1 Induction: Add IFN-γ to each well (final concentration of ~100 ng/mL) to induce IDO1 expression. Include wells without IFN-γ as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the same TCA and DMAB method described in Protocol 1 (steps 5-9).

  • Data Analysis: Calculate the IC₅₀ value based on the reduction of kynurenine production in IFN-γ-stimulated cells.

  • (Optional) Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compounds using a standard viability assay (e.g., MTT, CellTiter-Glo) to identify false positives due to toxicity.[20]

ParameterEnzyme-Based AssayCell-Based Assay
System Purified recombinant enzymeWhole cells (e.g., HeLa, SKOV-3)
Measures Direct enzyme inhibitionCellular potency, permeability
Endpoint Kynurenine productionKynurenine secretion into media
Typical IC₅₀ (Epacadostat) ~70 nM~10-20 nM[7][11][21]

Advanced Applications: Co-culture Assays

To further investigate the functional consequences of IDO1 inhibition on immune cells, co-culture assays can be employed.[20] In this setup, IDO1-expressing cancer cells (e.g., IFN-γ-treated SKOV-3) are co-cultured with T-cells (e.g., Jurkat T-cells or primary T-cells).[18] The readout is typically T-cell proliferation or the secretion of effector cytokines like IL-2 or IFN-γ. A successful IDO1 inhibitor will rescue the T-cell suppression induced by the cancer cells.[11]

Troubleshooting and Considerations

  • Compound Solubility: Poor solubility can lead to inaccurate IC₅₀ values. Ensure complete dissolution in DMSO and check for precipitation upon dilution in aqueous media.

  • Enzyme Activity: The activity of recombinant IDO1 can vary between batches. Always run a positive control like Epacadostat to benchmark results.

  • Cell Health: In cell-based assays, ensure cells are healthy and in the logarithmic growth phase. Monitor for signs of cytotoxicity.

  • Assay Interference: Some compounds may interfere with the colorimetric detection method. This can be checked by running the assay without the enzyme or cells.

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound and its analogs as IDO1 inhibitors. By employing both enzymatic and cell-based assays, researchers can effectively determine the potency, cellular activity, and potential therapeutic utility of novel compounds targeting the IDO1 pathway, a critical axis in cancer immunotherapy.

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  • ResearchGate. (n.d.). List of Currently Investigated IDO1 Inhibitors. [Link]

  • Sippl, W., et al. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]

  • Prendergast, G. C., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]

Sources

Application Notes: The Strategic Role of 5-(1H-Pyrazol-1-yl)pyrazine-2-Carboxylic Acid in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, a key building block in modern medicinal chemistry.

Introduction: A Privileged Scaffold in Drug Discovery

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in potent, biologically active compounds targeting various diseases.[1][2] When fused or linked with other heterocyclic systems like pyrazole, it creates a molecular architecture particularly adept at fitting into the ATP-binding pockets of protein kinases.[3][4] this compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol , CAS: 1263378-08-0) represents a pivotal intermediate in this field.[5][6] It is not typically the final active pharmaceutical ingredient (API), but rather a highly versatile starting material for synthesizing a new generation of targeted therapies, especially in oncology and immunology.

The core value of this molecule lies in its chemical functionality. The carboxylic acid group provides a reactive handle for amide bond formation, one of the most robust and widely used reactions in drug synthesis. This allows for the systematic exploration of chemical space by coupling the pyrazolyl-pyrazine core with a diverse library of amines, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The pyrazole and pyrazine nitrogens, meanwhile, serve as crucial hydrogen bond acceptors, anchoring the inhibitor within the kinase's active site.

Core Application: A Building Block for ATP-Competitive Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1] The primary application of this compound is as a foundational scaffold for the development of ATP-competitive kinase inhibitors.

The Causality Behind the Design: The structure of the pyrazolyl-pyrazine core mimics the adenine region of ATP. The nitrogen atoms on the pyrazine and pyrazole rings can form hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction that anchors the inhibitor. The carboxylic acid allows for the introduction of a side chain that can extend into other regions of the ATP-binding site, conferring selectivity for a specific kinase. For example, derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are central to cytokine signaling pathways involved in autoimmune disorders.[3]

Mechanism of Action: Interrupting Pathogenic Signaling

Derivatives synthesized from this core scaffold typically function by blocking the phosphorylation activity of a target kinase. By occupying the ATP-binding pocket, the inhibitor prevents the kinase from transferring a phosphate group to its substrate protein. This action effectively shuts down the downstream signaling cascade. In the case of JAK inhibitors, this prevents the phosphorylation of STAT proteins, blocking their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT_dimer STAT Dimer Gene Gene Transcription STAT_dimer->Gene Translocates & Activates STAT->STAT_dimer Dimerizes Inhibitor Pyrazolyl-Pyrazine Inhibitor Inhibitor->JAK Inhibits ATP Binding Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: JAK-STAT signaling pathway inhibited by a pyrazolyl-pyrazine derivative.

Protocols: Synthesis and Biological Evaluation

The following protocols provide a representative workflow for synthesizing a potential kinase inhibitor from this compound and evaluating its biological activity.

Protocol 1: Synthesis of a Pyrazolyl-Pyrazine Amide Derivative

This protocol describes a standard amide coupling reaction. The choice of amine (R-NH₂) is critical and would be guided by the specific kinase target and structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Target Amine (e.g., 4-(aminomethyl)piperidine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the selected primary or secondary amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial to deprotonate the amine and neutralize the acid formed.

  • Coupling Agent: Slowly add the coupling reagent HATU (1.2 eq) to the reaction mixture. The use of HATU is preferred for its efficiency and for minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol outlines a general method for determining the potency (IC₅₀) of the synthesized compound against a target kinase. The ADP-Glo™ Kinase Assay is a common example.

Materials:

  • Synthesized inhibitor compound, dissolved in DMSO to create a stock solution.

  • Recombinant target kinase enzyme.

  • Kinase substrate peptide/protein.

  • ATP solution.

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

  • Compound Dilution: Perform a serial dilution of the inhibitor stock solution in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction:

    • To the wells of the 384-well plate, add 2.5 µL of the diluted inhibitor solutions. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture in reaction buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (the concentration should be at or near the Km for the specific kinase).

  • Incubation: Shake the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data relative to the positive control ("no inhibitor"), which represents 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Integrated Workflow and Data Presentation

The successful application of this compound in a drug discovery program follows a logical and iterative workflow.

workflow cluster_synthesis Chemistry cluster_biology Biology & Screening Start This compound Coupling Protocol 1: Amide Coupling Start->Coupling Amine Amine Library (R-NH2) Amine->Coupling Purify Purification & Characterization Coupling->Purify Compound Final Inhibitor Compound Purify->Compound Assay Protocol 2: In Vitro Kinase Assay Compound->Assay Data IC50 Determination Assay->Data SAR SAR Analysis Data->SAR Iterate & Optimize SAR->Amine Select New Amines

Caption: A typical drug discovery workflow starting from the core scaffold.

Representative Data

The goal of the screening process is to identify compounds with high potency and selectivity. Data is typically summarized in a table for easy comparison. The following table shows representative data for pyrazolopyrazine-based kinase inhibitors, illustrating the type of results generated.[3]

Compound IDTarget KinaseIC₅₀ (nM)Notes
Derivative A JAK1< 10High potency against target.
Derivative A JAK2< 10Also potent against closely related kinase.
Derivative A TYK2< 10Broad JAK family activity.
Derivative B ALK555Moderate potency, potential for optimization.
Derivative C FGFR1150Lower potency, may indicate selectivity.

This table contains representative data for the scaffold class to illustrate typical results; values are not for specific compounds synthesized via the above protocol.

References

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available from: [Link]

  • Kumar V, et al. Current status of pyrazole and its biological activities. (2013). Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Siddiqui AA, et al. Biological activities of pyrazoline derivatives--a recent development. (2009). Current Bioactive Compounds. Available from: [Link]

  • Al-Ostath Omar, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • CD Bioparticles. 5-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Al-Ostath Omar, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Lindsley CW, et al. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. (2012). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Veronesi M, et al. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2021). Molecules. Available from: [Link]

  • PubChem. 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. Available from: [Link]

  • Pinto DJ, et al. A Highly Convergent Synthesis of a Fibrinogen Receptor Antagonist. (1999). The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid. Available from: [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Robaa D, et al. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022). International Journal of Molecular Sciences. Available from: [Link]

Sources

Application Note: 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid in Fragment-Based Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that bind to biological targets with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.[1] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to form key interactions with biological targets.[2][3][4] Similarly, the pyrazine ring, a nitrogen-containing six-membered heterocycle, is present in various biologically active compounds and approved drugs.[5] The strategic combination of these two privileged heterocycles into a single fragment, 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, creates a versatile building block for the synthesis of diverse chemical libraries with a high potential for biological activity.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a core fragment for library synthesis. We will detail its synthesis, characterization, and application in the generation of a diverse amide library, a common and effective strategy in medicinal chemistry.[8][9]

Physicochemical Properties of the Core Fragment

A thorough understanding of the physicochemical properties of the starting fragment is crucial for designing a successful library synthesis and subsequent screening campaigns.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Topological Polar Surface Area (TPSA) 80.9 Ų
cLogP 0.3605
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 2

These properties indicate that this compound adheres to the general guidelines for fragments, possessing a low molecular weight and a cLogP value indicative of good solubility. The presence of both hydrogen bond donors and acceptors provides multiple points for interaction with biological targets.[7]

Synthesis and Characterization of this compound

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction between a halogenated pyrazine-2-carboxylic acid derivative and pyrazole.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Chloropyrazine-2-carboxylic acid

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-chloropyrazine-2-carboxylic acid (1.0 eq) in DMF, add pyrazole (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS.[10]

Library Synthesis: Generation of a Diverse Amide Library

The carboxylic acid moiety of this compound serves as a convenient handle for diversification through amide bond formation. This allows for the rapid generation of a library of compounds with varying substituents, exploring a wide range of chemical space.[8]

Workflow for Amide Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Analysis & Storage start This compound coupling Amide Coupling Reaction (e.g., HATU, EDCI/HOBt) start->coupling reagents Diverse Amine Building Blocks reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Column Chromatography, Prep-HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization library Amide Library (for screening) characterization->library

Caption: Workflow for amide library synthesis.

Protocol 2: Parallel Amide Coupling for Library Synthesis

This protocol is designed for parallel synthesis in a 96-well plate format.

Materials:

  • Stock solution of this compound in DMF (e.g., 0.2 M)

  • A diverse set of primary and secondary amines (as stock solutions in DMF or DMSO)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction plates

Procedure:

  • To each well of the 96-well plate, add the stock solution of this compound (1.0 eq).

  • To each well, add the corresponding amine stock solution (1.1 eq).

  • Add a solution of HATU (1.2 eq) in DMF to each well.

  • Add DIPEA (2.0 eq) to each well.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • After the reaction is complete, quench the reaction by adding water to each well.

  • The library can then be purified by preparative HPLC-MS.

  • The purified compounds should be characterized by LC-MS to confirm identity and purity.

Rationale for Reagent Selection: HATU is a highly efficient coupling reagent that minimizes side reactions and is well-suited for a wide range of amines and carboxylic acids, making it ideal for library synthesis.[9] DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.

Screening the Library and Hit Validation

The synthesized library can be screened against a variety of biological targets using biochemical or cell-based assays. The choice of assay will depend on the therapeutic area of interest. Pyrazole and pyrazine derivatives have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][11][12]

Workflow for Hit Identification and Validation

G cluster_0 Screening cluster_1 Hit Confirmation cluster_2 Validation cluster_3 Lead Optimization primary_screen Primary Screening (e.g., High-Throughput Screening) hit_confirmation Hit Confirmation & Dose-Response primary_screen->hit_confirmation ic50 IC₅₀/EC₅₀ Determination hit_confirmation->ic50 orthogonal_assay Orthogonal Assays ic50->orthogonal_assay sar Structure-Activity Relationship (SAR) Analysis orthogonal_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Hit identification and validation workflow.

Primary Screening: The entire library is screened at a single concentration to identify initial "hits."

Hit Confirmation and Dose-Response: The activity of the initial hits is confirmed by re-testing. A dose-response curve is then generated to determine the potency (IC₅₀ or EC₅₀) of each confirmed hit.

Orthogonal Assays: To rule out false positives, hits are tested in a different, independent assay that measures the same biological endpoint.

Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the library members and their biological activity is analyzed. This information is crucial for guiding the next round of library synthesis and lead optimization.

Conclusion

This compound is a valuable and versatile fragment for the synthesis of diverse chemical libraries. Its straightforward synthesis and the presence of a readily diversifiable carboxylic acid handle make it an excellent starting point for FBDD campaigns. The combination of the pyrazole and pyrazine heterocycles provides a privileged scaffold with a high likelihood of interacting with a wide range of biological targets. By following the protocols and workflows outlined in this application note, researchers can effectively utilize this fragment to accelerate their drug discovery efforts.

References

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid. PubChem. Available at: [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. Available at: [Link]

  • Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • University of Luxembourg. (n.d.). This compound. PubChemLite. Available at: [Link]

  • Wang, B.-L., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Anusha, & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules. Available at: [Link]

  • Ali, I., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Kumar, S. S., et al. (2011). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • National Center for Biotechnology Information. (n.d.). 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. PubChem. Available at: [Link]

  • Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

  • Lusardi, M., & Ponassi, M. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-pyrazinecarboxylic acid. Available at: [Link]

  • Svozil, D., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Available at: [Link]

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Application Note & Protocols: In Vitro Characterization of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid as a Putative Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical juncture in the metabolic landscape of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations, most commonly at the R132 residue, confer a neomorphic enzymatic function, leading to the aberrant reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG drives epigenetic dysregulation and blocks cellular differentiation, thereby promoting tumorigenesis.[3][4] Consequently, small molecule inhibitors targeting mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy.[3][6][7]

The compound 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid belongs to a chemical class featuring heterocyclic moieties, such as pyrazole and pyrazine, which are prevalent in potent enzyme inhibitors.[8][9] This application note provides a comprehensive, field-proven framework for the in vitro characterization of this compound as a potential selective inhibitor of mutant IDH1. The described workflow is designed as a self-validating cascade, progressing from direct enzymatic inhibition to cellular target engagement and functional impact, providing researchers with a robust methodology to assess compound efficacy and mechanism of action.

Experimental Strategy: A Four-Pillar Approach

A rigorous in vitro evaluation hinges on a logical progression of assays. This guide details a four-pillar workflow designed to comprehensively profile the compound's activity from the purified enzyme to a complex cellular environment. This approach ensures that data from each step informs and validates the next, building a cohesive and trustworthy pharmacological profile.

G cluster_workflow Experimental Workflow A Pillar 1: Biochemical Potency (Recombinant mIDH1 Enzyme Assay) B Pillar 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B Confirms cell permeability & target binding C Pillar 3: Cellular Functional Activity (2-HG Oncometabolite Quantification) B->C Links binding to functional inhibition D Pillar 4: Phenotypic Impact (Selective Cancer Cell Viability Assay) C->D Connects functional activity to anti-cancer effect

Caption: A logical workflow for characterizing a putative mIDH1 inhibitor.

Pillar 1: Biochemical Potency Assay

Causality: The primary objective is to determine if this compound directly inhibits the neomorphic activity of the mutant IDH1 enzyme and to quantify its potency through the determination of the half-maximal inhibitory concentration (IC50).[10][11] This assay isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability.

Protocol 1: Recombinant Mutant IDH1 (R132H) Enzymatic Assay

This protocol measures the mIDH1-catalyzed conversion of α-KG to 2-HG by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • This compound, dissolved in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer plate reader

Procedure:

  • Prepare Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the components in the following order:

    • 85 µL of Assay Buffer.

    • 5 µL of NADPH solution (final concentration 100 µM).

    • 5 µL of α-KG solution (final concentration 5 mM).

    • 1 µL of the test compound dilution (or DMSO for no-inhibitor and no-enzyme controls).

  • Initiate Reaction: Add 4 µL of recombinant IDH1-R132H enzyme solution (final concentration ~5 µg/mL). For the "no enzyme" control, add 4 µL of Assay Buffer.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by calculating the percent inhibition for each concentration relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition).[12]

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

ParameterExpected Outcome
IC50 Value A potent inhibitor will exhibit an IC50 in the low micromolar to nanomolar range.
Dose-Response Curve A clear sigmoidal curve indicating a specific inhibitory effect.[13]

Pillar 2: Cellular Target Engagement

Causality: An enzymatic inhibitor is only effective if it can enter the cell and physically bind to its intended target.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cellular environment.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19]

G cluster_pathway Mutant IDH1 Pathway & CETSA Principle cluster_cetsa CETSA path α-Ketoglutarate NADPH midh1 Mutant IDH1 (R132H) path->midh1 hg 2-Hydroxyglutarate (Oncometabolite) midh1->hg compound 5-(1H-pyrazol-1-yl)pyrazine- 2-carboxylic acid compound->midh1 Inhibition cetsa_bound Bound mIDH1 + Heat → Stabilized cetsa_unbound Unbound mIDH1 + Heat → Denatured

Caption: The compound inhibits mIDH1, leading to thermal stabilization.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • HT1080 fibrosarcoma cells (expresses endogenous IDH1-R132C) or an engineered cell line expressing IDH1-R132H.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound and vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Apparatus for SDS-PAGE and Western Blotting.

  • Primary antibody specific for IDH1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[14] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA or Bradford assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an anti-IDH1 antibody.

  • Data Analysis:

    • Quantify the band intensities for IDH1 at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the intensities to the unheated (4°C) sample for each condition.

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16][18]

ParameterExpected Outcome
Melting Curve Shift (ΔTm) A positive shift in the melting temperature (Tm) of several degrees Celsius.[15]
Western Blot Bands Decreasing band intensity with increasing temperature, showing protein denaturation.

Pillar 3: Cellular Functional Activity

Causality: After confirming the compound binds its target in cells, the next critical step is to demonstrate that this binding event leads to the inhibition of the enzyme's pathogenic function—the production of 2-HG.[3][20] This assay directly measures the compound's on-target effect in a physiologically relevant context.

Protocol 3: Cellular 2-HG Oncometabolite Quantification

Materials:

  • IDH1-mutant cell line (e.g., HT1080).

  • Test compound and vehicle control (DMSO).

  • Methanol, water, and chloroform (for metabolite extraction).

  • A commercially available 2-HG assay kit (colorimetric or fluorometric) or access to LC-MS/MS.

Procedure:

  • Cell Plating and Treatment: Seed IDH1-mutant cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the test compound for 24-48 hours.

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1 mL of an ice-cold 80:20 methanol:water solution to each well.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris.

  • 2-HG Measurement (Using a Kit):

    • Transfer the supernatant to a new tube and dry it using a speed vacuum or nitrogen stream.

    • Reconstitute the dried metabolites in the assay buffer provided with the kit.

    • Follow the manufacturer's protocol to measure 2-HG levels. This typically involves an enzymatic reaction that leads to a colorimetric or fluorescent readout.

  • Data Analysis:

    • Generate a standard curve using the 2-HG standards provided in the kit.

    • Calculate the concentration of 2-HG in each sample.

    • Normalize the 2-HG levels to the total protein content or cell number from a parallel plate.

    • Plot the normalized 2-HG levels against the compound concentration to determine the EC50 for 2-HG reduction.

ParameterExpected Outcome
2-HG Reduction EC50 A dose-dependent reduction in intracellular 2-HG levels.[21]
Correlation The EC50 for 2-HG reduction should be in a similar range to the biochemical IC50.

Pillar 4: Phenotypic Impact

Causality: The ultimate goal of an anti-cancer agent is to inhibit proliferation or induce death in cancer cells while sparing normal cells.[22][23] This final pillar assesses whether the biochemical and cellular activities of the compound translate into a desired anti-proliferative phenotype. Testing against both mutant and wild-type IDH1 cell lines is crucial for establishing selectivity.[22]

Protocol 4: Selective Cancer Cell Viability Assay

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080).

  • IDH1-wild type cancer cell line (e.g., U-87 MG glioblastoma cells).[22]

  • Test compound and vehicle control (DMSO).

  • 96-well clear-bottom plates.

  • Cell viability reagent (e.g., MTT reagent or a luminescence-based ATP assay like CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed both the IDH1-mutant and IDH1-wild type cells into separate 96-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound. Include wells for vehicle control (DMSO) and no-cell blanks.

  • Incubation: Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Measurement (MTT Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT dye to formazan crystals.[24]

    • Aspirate the media and add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the blank readings from all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the log of the compound concentration for each cell line and calculate the EC50 values.

    • Calculate the Selectivity Index (SI) = EC50 (Wild-Type Cells) / EC50 (Mutant Cells).

ParameterExpected Outcome
EC50 (Mutant Cells) A potent and selective compound will show a low EC50 value for the IDH1-mutant cell line.[22]
EC50 (Wild-Type Cells) A significantly higher EC50 value (or no effect) for the IDH1-wild type cell line.[22]
Selectivity Index (SI) A high SI value (>10) indicates that the compound is selectively targeting mutant cells.

References

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Sources

techniques for coupling 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Coupling of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure marries two key pharmacophores: the pyrazine ring, an electron-deficient system found in numerous bioactive molecules, and the pyrazole ring, a versatile building block known for a wide range of biological activities.[1][2] The carboxylic acid group at the 2-position of the pyrazine ring serves as a critical synthetic handle, allowing for the covalent attachment of various molecular fragments, most commonly through the formation of amide bonds.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary coupling techniques for this valuable scaffold. We will move beyond simple procedural lists to explore the underlying principles, rationale for reagent selection, and practical, field-tested protocols. Our focus is on empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for the synthesis of novel, complex molecular architectures.

Part 1: Amide Bond Formation: The Cornerstone of Library Synthesis

The formation of an amide bond is the most frequent and vital transformation performed with this compound. The direct reaction between the carboxylic acid and an amine is generally unfeasible due to the formation of a stable and unreactive ammonium carboxylate salt.[3][4][5] Therefore, activation of the carboxylic acid is necessary to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Activator Activating Reagent Intermediate Activated Intermediate (R-CO-LG) RCOOH->Intermediate Activation Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Intermediate->Amide Nucleophilic Attack

Caption: General workflow for amide bond formation.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are the most common class of coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While effective, this intermediate can be unstable and prone to side reactions or racemization. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives rapidly trap the O-acylisourea to form a more stable and selective active ester, which then smoothly reacts with the amine.[7][8]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling an amine to this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC hydrochloride (1.5 equiv)

  • HOBt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HOBt, the desired amine, and DIPEA to the solution. Stir the mixture for 5-10 minutes at room temperature to ensure homogeneity.

  • Activation: Add EDC hydrochloride to the mixture in one portion.

    • Scientist's Note: Adding the carbodiimide last initiates the reaction and minimizes its decomposition. DIPEA is a non-nucleophilic base used to neutralize the EDC hydrochloride salt and the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Onium Salt-Based Coupling

Onium salts (uronium/aminium or phosphonium) like HATU, HBTU, and PyBOP are highly efficient coupling reagents, often preferred for sterically hindered acids or amines and for minimizing racemization.[9] These reagents react with the carboxylic acid to form highly reactive activated esters (e.g., OAt esters for HATU), leading to faster reaction times and higher yields compared to carbodiimides.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is particularly effective for challenging or low-yielding couplings.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • Pre-activation (Optional but Recommended): In a dry flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir the mixture for 15-20 minutes at room temperature. This pre-activation step forms the active ester.

    • Scientist's Note: Pre-activation can prevent a common side reaction where the uronium salt reacts directly with the amine to form an undesired guanidinium byproduct.[10]

  • Amine Addition: Add the amine to the pre-activated mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Reagent ClassExamplesAdditiveBaseKey Advantages & Considerations
Carbodiimides EDC, DCC, DICHOBt, HOAtDIPEA, Et₃NCost-effective, widely used. DCC byproduct (DCU) is a precipitate, while EDC byproduct is water-soluble.[6][11]
Uronium Salts HATU, HBTUNone (built-in)DIPEA, CollidineHigh reactivity, fast reactions, good for hindered substrates.[12] Potential for guanidinylation side reaction.
Phosphonium Salts PyBOP, PyAOPNone (built-in)DIPEA, Et₃NHigh reactivity, low racemization. Does not cause guanidinylation.[11][12]
Acid Halide SOCl₂, (COCl)₂NonePyridine, Et₃NGenerates highly reactive acid chloride. Not suitable for substrates with sensitive functional groups.[6][13]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

To build greater molecular complexity, the pyrazine core must be functionalized with C-C or C-N bonds. This is typically achieved via palladium-catalyzed cross-coupling reactions. These reactions usually require a halogenated precursor (e.g., 5-chloro-pyrazine-2-carboxylic acid derivative) as the direct coupling of a carboxylic acid is not a standard transformation. The electron-deficient nature of the pyrazine ring can make these couplings challenging, often requiring specialized catalysts and conditions.[14][15]

G cluster_workflow General Cross-Coupling Workflow Setup Reaction Setup (Halide, Coupling Partner, Base) Catalyst Add Catalyst System (Pd Source + Ligand) Setup->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: A typical experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl/heteroaryl halide and a boronic acid or ester.[14][16] For pyrazine systems, the choice of catalyst, ligand, and base is critical to overcome the lower reactivity of chloro-pyrazines and potential catalyst inhibition.[15]

Protocol 3: Suzuki-Miyaura Coupling of a Chloropyrazine Derivative

Materials:

  • Halogenated Pyrazine Precursor (e.g., Methyl 5-chloropyrazine-2-carboxylate) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Degassing: Degas the solvent by bubbling Argon or Nitrogen through it for 20-30 minutes.

  • Reaction Setup: To a Schlenk flask, add the chloropyrazine precursor, arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Solvent and Base Addition: Add the degassed solvent followed by the aqueous base solution via syringe.

    • Scientist's Note: Proper degassing is crucial as oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[10]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynylated pyrazines by reacting a pyrazine halide with a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) salts.[17]

Protocol 4: Sonogashira Coupling of a Chloropyrazine Derivative

Materials:

  • Chloropyrazine Precursor (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (as both base and solvent, or in THF)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the chloropyrazine, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or THF), followed by the terminal alkyne via syringe.

    • Scientist's Note: The amine base is critical for both the palladium and copper catalytic cycles. Anhydrous and anaerobic conditions are typically required to prevent side reactions.[18]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, but progress should be monitored by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between an aryl halide and an amine.[19][20] Success with nitrogen-containing heterocycles like pyrazines and pyrazoles often depends on using sterically hindered, electron-rich phosphine ligands that promote reductive elimination and prevent catalyst inhibition.[21][22]

Protocol 5: Buchwald-Hartwig Amination of a Chloropyrazine Derivative

Materials:

  • Chloropyrazine Precursor (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos or RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the chloropyrazine precursor, the amine, and the degassed solvent.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.

    • Scientist's Note: The choice of base is critical. NaOtBu is a strong base suitable for many couplings, but for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ may be required.[15]

  • Work-up: Cool the reaction to room temperature. Quench carefully with water, then dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The strategic functionalization of this compound is a gateway to a vast chemical space of potentially bioactive molecules. Mastery of both classical amide bond formation and modern palladium-catalyzed cross-coupling reactions is essential for any medicinal or synthetic chemist working with this scaffold. While amide coupling provides a reliable means for library generation, cross-coupling techniques unlock the potential for creating novel, complex, and patentable chemical matter. The protocols and principles outlined in this guide serve as a robust foundation for developing innovative compounds for the next generation of therapeutics and advanced materials.

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • This compound. PubChemLite. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. National Center for Biotechnology Information. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

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Application Notes and Protocols for Utilizing 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolyl-Pyrazine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, certain molecular frameworks, known as "privileged scaffolds," have emerged as particularly fruitful starting points for inhibitor design. The pyrazole and pyrazine heterocycles are prominent examples of such scaffolds, appearing in numerous FDA-approved kinase inhibitors.[1][2]

This guide focuses on the strategic application of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid as a versatile scaffold for the development of novel kinase inhibitors. This molecule synergistically combines the favorable properties of both the pyrazole and pyrazine rings, offering a unique platform for generating potent and selective kinase inhibitors. The pyrazole moiety can engage in crucial hydrogen bonding interactions with the kinase hinge region, a common feature of ATP-competitive inhibitors, while the pyrazine ring provides a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.[3][4] The carboxylic acid functional group serves as a convenient chemical handle for the straightforward synthesis of diverse compound libraries, typically through amide bond formation.

This document provides a comprehensive overview of the rationale behind using this scaffold, detailed protocols for the synthesis of a focused inhibitor library, and robust methodologies for evaluating their biological activity through biochemical and cell-based assays.

Chemical and Physical Properties of the Scaffold

The foundational scaffold, this compound, possesses the following key characteristics:

PropertyValue
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
SMILES O=C(C1=NC=C(N2N=CC=C2)N=C1)O
InChI Key JGHABWDDTUCPLW-UHFFFAOYSA-N

Source: ChemScene, PubChemLite[5][6]

Hypothetical Target Selection and Rationale: Aurora Kinases

For the purpose of this guide, we will focus on the development of inhibitors targeting the Aurora kinases , a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[4] The pyrazole scaffold has been successfully employed in the development of Aurora kinase inhibitors, suggesting that our chosen scaffold is a promising starting point.[1][4]

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in cell cycle progression, highlighting their function in centrosome maturation, spindle assembly, and cytokinesis.

Aurora_Kinase_Pathway cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_M M Phase Centrosome_Duplication Centrosome Duplication AurA Aurora A Centrosome_Duplication->AurA activates PLK1 PLK1 AurA->PLK1 activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Mitotic_Entry Mitotic Entry Centrosome_Maturation->Mitotic_Entry AurB Aurora B Mitotic_Entry->AurB Spindle_Assembly Spindle Assembly Checkpoint AurB->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Inhibitor Pyrazolyl-Pyrazine Inhibitor Inhibitor->AurA Inhibitor->AurB

Caption: Role of Aurora A and B kinases in mitosis and potential inhibition points.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of a kinase inhibitor library based on the this compound scaffold.

PART 1: Synthesis of a Pyrazolyl-Pyrazine Amide Library

The carboxylic acid of the scaffold is an ideal point for diversification. The following protocol describes a standard method for generating an amide library via coupling with a diverse set of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key structure-activity relationships (SAR).

Workflow for Inhibitor Synthesis and Screening

Inhibitor_Development_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Scaffold 5-(1H-pyrazol-1-yl)pyrazine- 2-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDCI) Scaffold->Coupling Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Compound_Library Pyrazolyl-Pyrazine Amide Library Purification->Compound_Library Biochemical_Assay Biochemical Assay (Aurora Kinase IC50) Compound_Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Anti-proliferative Activity) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis & Lead Optimization Cell_Based_Assay->SAR_Analysis

Caption: Workflow from scaffold to lead optimization.

Protocol 1: Amide Library Synthesis

  • Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and tolerates a wide range of functional groups on the amine coupling partner.

  • Materials:

    • This compound (scaffold)

    • A diverse library of primary and secondary amines

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification

    • Mass spectrometer for product verification

  • Procedure:

    • In a clean, dry vial, dissolve 1.0 equivalent of this compound in anhydrous DMF.

    • Add 1.1 equivalents of the desired amine from your library to the solution.

    • Add 1.2 equivalents of HATU to the reaction mixture.

    • Add 2.0 equivalents of DIPEA to the mixture.

    • Seal the vial and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final amide derivative.

    • Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.

PART 2: Biochemical Evaluation of Kinase Inhibition

The primary assessment of your newly synthesized compounds will be to determine their ability to inhibit the target kinase in a purified, cell-free system. This provides a direct measure of the compound's potency against the enzyme.

Protocol 2: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency. This method is highly sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening.

  • Materials:

    • Recombinant human Aurora A kinase

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Synthesized inhibitor compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of your inhibitor compounds in DMSO. A typical starting range would be from 100 µM to 1 nM.

    • In a 384-well plate, add the inhibitor dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a kinase/substrate master mix by diluting the Aurora A kinase and MBP substrate in the kinase reaction buffer. Add this mix to each well containing the inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Aurora A.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Assay kit manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PART 3: Cell-Based Evaluation of Inhibitor Activity

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can enter cells, engage its target in a complex cellular environment, and elicit a biological response.

Protocol 3: Anti-proliferative Assay in a Cancer Cell Line

  • Rationale: Since Aurora kinases are essential for cell division, their inhibition is expected to lead to a decrease in cell proliferation. This assay measures the cytotoxic or cytostatic effect of the inhibitors on a relevant cancer cell line (e.g., HCT116 colon cancer cells, which are known to be sensitive to Aurora kinase inhibition).

  • Materials:

    • HCT116 human colon carcinoma cell line

    • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

    • Synthesized inhibitor compounds dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well clear-bottom white plates

    • Humidified incubator (37°C, 5% CO₂)

    • Luminometer

  • Procedure:

    • Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight in the incubator.

    • Prepare serial dilutions of your inhibitor compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of your inhibitors. Include a DMSO-only vehicle control.

    • Incubate the plate for 72 hours in the humidified incubator.

    • After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

    • Read the luminescence on a plate-reading luminometer.

    • Calculate the percent viability for each inhibitor concentration relative to the DMSO control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Analysis and Structure-Activity Relationship (SAR)

The data generated from these assays will allow you to build a structure-activity relationship profile for your compound library. By comparing the IC₅₀ and GI₅₀ values of different derivatives, you can deduce which chemical modifications enhance potency and cellular activity.

Hypothetical SAR Data Table

Compound IDR-Group (Amine)Aurora A IC₅₀ (nM)HCT116 GI₅₀ (nM)
Scaffold -OH>10,000>10,000
PZA-001 Cyclopropylamine8502,500
PZA-002 4-Fluoroaniline150600
PZA-003 Morpholine55180
PZA-004 N-methylpiperazine2595
PZA-005 (S)-3-aminopyrrolidine830

This is hypothetical data for illustrative purposes only.

From this hypothetical data, one could infer that:

  • Converting the carboxylic acid to an amide is crucial for activity.

  • Aromatic amines (PZA-002) are more potent than small aliphatic amines (PZA-001).

  • The introduction of a morpholine ring (PZA-003), and particularly a basic nitrogen in a piperazine ring (PZA-004), significantly improves potency. This may be due to improved solubility or the formation of additional interactions in the ATP-binding pocket.

  • A chiral amine with a specific stereochemistry (PZA-005) can lead to a substantial increase in both biochemical and cellular potency, suggesting a specific and favorable binding orientation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven utility of its constituent heterocycles in kinase inhibitor design, makes it an attractive platform for generating diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating such libraries against targets like the Aurora kinases.

Future work would involve expanding the diversity of the amine library, exploring modifications to other positions on the pyrazine and pyrazole rings, and conducting further studies on the most promising lead compounds. These studies would include kinase selectivity profiling against a broad panel of kinases, in-depth mechanistic studies in cells (e.g., Western blotting for target engagement), and ultimately, evaluation in preclinical in vivo models. The insights gained from these systematic efforts can pave the way for the discovery of new and effective treatments for a range of human diseases.

References

  • El Azab, S. et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103526. [Link]

  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 699-717. [Link]

  • Karaman, M. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. [Link]

  • Bologa, C. G. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]

  • Bologa, C. G. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37511221. [Link]

  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed, 39189138. [Link]

  • Di Micco, S. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

  • Wilson, J. R. et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC - NIH. [Link]

  • El-Damasy, D. A. et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. [Link]

  • PubChemLite. This compound. [Link]

  • El-Sharkawy, M. A. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Gingipalli, L. et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. [Link]

  • Wang, Y. et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed, 37782011. [Link]

  • Di Micco, S. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. [Link]

  • Lindsley, C. W. et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed, 22503714. [Link]

  • Zhang, Y. et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed, 39232863. [Link]

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  • Eurtivong, C. et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

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Topic: Analytical Methods for the Quantification of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

**Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. As a critical compound in various stages of pharmaceutical research and development, its accurate quantification is paramount. This document outlines two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications in complex biological matrices. The methodologies are grounded in established scientific principles and adhere to international validation standards, ensuring reliability and reproducibility.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring both a pyrazine and a pyrazole moiety.[1][2] Such structures are of significant interest in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). The pyrazine-2-carboxylic acid scaffold, for instance, is the core of Pyrazinamide, a first-line anti-tuberculosis drug.[3][4] Accurate and precise quantification of this specific analyte is essential for a multitude of applications, including:

  • Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Quality Control (QC): Ensuring purity and concentration in API and drug product manufacturing.

  • Stability Testing: Assessing degradation under various environmental conditions.

  • Metabolic Research: Investigating biotransformation pathways.

This guide provides the foundational protocols to develop and validate analytical methods that are fit for these intended purposes, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[5][6][7][8]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[1][2]
Molecular Weight 190.16 g/mol [1]
Predicted XlogP -0.1[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]

The low XlogP value suggests high polarity, making it well-suited for reversed-phase liquid chromatography with aqueous mobile phases. The presence of aromatic rings (pyrazine and pyrazole) provides strong chromophores for UV detection.[9][10]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine quantification in simpler matrices, such as bulk drug substance or dissolution media, where high sensitivity is not the primary requirement.

Principle of Operation

Reversed-phase HPLC separates analytes based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase (e.g., C18). Polar compounds, like our analyte, have a lower affinity for the stationary phase and elute earlier than nonpolar compounds. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from reference standards.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade or Ultrapure)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides good retention and peak shape for polar aromatic compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides protons for potential future MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic solvent for its low viscosity and UV cutoff.
Gradient Elution 5% B to 70% B over 10 minA gradient is recommended to ensure elution of any less polar impurities and efficient column cleaning.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintained temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 270 nmPyrazine derivatives typically exhibit strong absorbance around 270 nm.[4] An initial wavelength scan (200-400 nm) is required to determine the precise λmax.

2.2.3. Sample and Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase (at initial conditions, e.g., 95:5 Water:ACN) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock (1 mg/mL in MeOH) cal 2. Prepare Calibration Standards (1-100 µg/mL in Mobile Phase) stock->cal inject 4. Inject 10 µL onto HPLC System cal->inject sample 3. Prepare & Filter Sample (in Mobile Phase) sample->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection (λ = 270 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate plot 8. Plot Calibration Curve (Area vs. Concentration) integrate->plot quantify 9. Quantify Sample Concentration plot->quantify

Caption: Workflow for quantification via HPLC-UV.

Method Validation (ICH Q2(R2) Framework)

A full validation is required to ensure the method is fit for its purpose.[5][6][7] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis; no interference from placebo or known impurities at the analyte's retention time.
Linearity & Range To demonstrate a proportional response to concentration.R² ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision Agreement between repeated measurements.Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%.[6]
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable accuracy/precision.Signal-to-Noise ratio ≥ 10; Precision RSD ≤ 10%.[6]
Robustness Capacity to remain unaffected by small variations in method parameters.No significant change in results with minor changes in flow rate (±0.1), pH (±0.2), or column temp (±2°C).[6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices like plasma, urine, or tissue homogenates.[12]

Principle of Operation

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole (Q3). This highly specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), allows for extremely selective quantification, even in the presence of co-eluting matrix components.[13]

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • Same as HPLC-UV, but with LC-MS grade solvents and additives to minimize background ions.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.

3.2.2. Instrumentation and Conditions

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)UHPLC provides better resolution and faster run times, which is beneficial for high-throughput analysis.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS)Required for quantitative MRM experiments.
LC Column C18, 2.1 x 50 mm, 1.7 µmSmaller particle size and column dimensions are compatible with UHPLC and reduce solvent consumption.
Mobile Phase Same as HPLC-UV (0.1% Formic Acid in Water/ACN)Formic acid is an excellent modifier for positive mode ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe multiple nitrogen atoms in the analyte are readily protonated.
MRM Transitions Precursor [M+H]⁺: m/z 191.1Product Ions: To be determined experimentally. Likely fragments include loss of COOH (m/z 146.1) or cleavage of the pyrazine-pyrazole bond.These transitions must be optimized by infusing the analyte directly into the mass spectrometer.
Source Parameters Capillary Voltage, Gas Flows, TemperatureMust be optimized for the specific instrument to maximize signal intensity for the analyte.
Sample Preparation (Human Plasma)

A robust sample preparation is critical for removing proteins and phospholipids that can interfere with the analysis and contaminate the instrument.[14]

  • Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid). This is a protein precipitation step.[14]

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Centrifuge at >14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject: Inject into the LC-MS/MS system.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing aliquot 1. Aliquot 100 µL Plasma + Internal Standard ppt 2. Protein Precipitation (300 µL Cold ACN) aliquot->ppt vortex 3. Vortex & Centrifuge ppt->vortex transfer 4. Transfer Supernatant vortex->transfer inject 5. Inject onto UHPLC System transfer->inject separate 6. Chromatographic Separation inject->separate ionize 7. ESI+ Ionization separate->ionize mrm 8. MRM Detection (e.g., 191.1 -> 146.1) ionize->mrm integrate 9. Integrate Peak Areas (Analyte / IS) mrm->integrate plot 10. Plot Calibration Curve (Peak Area Ratio vs. Conc.) integrate->plot quantify 11. Quantify Sample Concentration plot->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Summary and Method Selection

The choice between HPLC-UV and LC-MS/MS depends entirely on the application's requirements.

FeatureHPLC-UVLC-MS/MS
Primary Use QC, routine assays, purityBioanalysis, trace analysis, PK studies
Selectivity Moderate (based on retention time & UV)Very High (based on retention time & mass)
Sensitivity µg/mL (LOD/LOQ)pg/mL to ng/mL (LOD/LOQ)
Matrix Tolerance Low (requires clean samples)High (can handle complex matrices)
Cost & Complexity LowerHigher

For early-stage synthesis support or final product quality control, the robustness and simplicity of HPLC-UV are often sufficient. For any work involving biological matrices where the analyte is expected at low concentrations, the sensitivity and selectivity of LC-MS/MS are indispensable. In all cases, a thorough method validation according to ICH Q2(R2) guidelines is mandatory to ensure data integrity and regulatory compliance.[8][15]

References

  • AMSbiopharma. (2025, July 22).
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  • International Council for Harmonisation. (2023, November 30).
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  • BenchChem. (2025). 5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite.
  • BenchChem. (2025). A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.
  • BenchChem. (2025). Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chr.
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Application Notes and Protocols for Cell-Based Assays Involving 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Compound

5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic small molecule featuring a pyrazine ring linked to a pyrazole moiety.[1][2][3] Such scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, including protein kinases and metabolic enzymes.[4][5][6][7] Given its structural characteristics, this compound represents a promising candidate for screening in drug discovery campaigns, particularly in the realm of oncology and immunology.

This guide provides detailed protocols for cell-based assays designed to investigate the potential bioactivity of this compound. We will focus on two high-impact areas of drug discovery: the inhibition of protein kinases and the modulation of the immunoregulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). These protocols are designed to be robust and adaptable, providing researchers with the tools to characterize the compound's cellular potency, mechanism of action, and potential therapeutic applications.

Compound Handling and Preparation

Proper handling of this compound is crucial for obtaining reliable and reproducible results.

  • Solubility: The carboxylic acid group suggests that the compound is likely soluble in aqueous solutions at neutral or alkaline pH, as well as in polar organic solvents like DMSO and ethanol.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Storage: The compound should be stored in a cool, dry place, and stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Part 1: Investigating the Potential as an IDO1 Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[9][10] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune destruction.[9][10] Therefore, inhibitors of IDO1 are of significant interest as cancer immunotherapeutics.

IDO1 Signaling Pathway

IDO1_Pathway

IDO1 Pathway in the Tumor Microenvironment.
Protocol 1: Cellular IDO1 Activity Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

Principle: Human cancer cell lines, such as SKOV-3 (ovarian cancer), can be stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.[11] The activity of IDO1 is then determined by measuring the amount of kynurenine secreted into the cell culture medium. A reduction in kynurenine levels in the presence of the test compound indicates IDO1 inhibition.

Materials:

  • SKOV-3 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • This compound

  • Epacadostat (a known IDO1 inhibitor, as a positive control)

  • 96-well cell culture plates

  • Kynurenine detection reagent (e.g., p-dimethylaminobenzaldehyde) or an LC-MS/MS system for quantification[12][13]

  • Cell viability reagent (e.g., CellTiter-Glo®)

Experimental Workflow:

IDO1_Workflow

Workflow for the cellular IDO1 inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Epacadostat) in culture medium at 2x the final desired concentration.

  • Treatment: Remove the medium from the cells and add 50 µL of the compound dilutions. Add 50 µL of medium containing 200 ng/mL IFN-γ to achieve a final concentration of 100 ng/mL. Include wells with cells and IFN-γ only (positive control for IDO1 activity) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant for kynurenine analysis.

    • Quantify kynurenine using a colorimetric method with p-dimethylaminobenzaldehyde or by the more sensitive LC-MS/MS.[12][13]

  • Cell Viability Assay: To ensure that the observed decrease in kynurenine is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate using a reagent like CellTiter-Glo®.

  • Data Analysis:

    • Normalize the kynurenine production to the cell viability data.

    • Plot the percentage of IDO1 inhibition against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Data Interpretation:

ParameterDescription
IC50 The concentration of the compound that inhibits 50% of IDO1 activity. A lower IC50 value indicates higher potency.
Cytotoxicity Significant cell death at concentrations where IDO1 inhibition is observed may indicate a false positive.

Part 2: Screening for Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[14] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets.[15] The pyrazole and pyrazine scaffolds are present in numerous approved kinase inhibitors.

Generic Kinase Signaling Pathway

Kinase_Pathway

A generic intracellular kinase signaling pathway.
Protocol 2: Phospho-Substrate Western Blot Assay

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific kinase pathway by measuring the phosphorylation of a downstream substrate.

Principle: Many kinase pathways are activated by specific stimuli (e.g., growth factors). This activation leads to a cascade of phosphorylation events. By treating cells with the compound prior to stimulation, one can determine if it inhibits the pathway by observing a decrease in the phosphorylation of a key downstream protein via Western blotting.

Materials:

  • A cell line known to have an active and well-characterized kinase pathway (e.g., A549 cells for the EGFR pathway, stimulated with EGF).

  • Appropriate cell culture medium.

  • Stimulating ligand (e.g., EGF).

  • This compound.

  • A known inhibitor of the target kinase (positive control).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the phosphorylated substrate (e.g., anti-phospho-ERK) and the total substrate (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Western blotting equipment and reagents.

Experimental Workflow:

Kinase_Workflow

Workflow for assessing kinase inhibition via Western Blot.

Step-by-Step Procedure:

  • Cell Culture: Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal kinase activity, you may replace the growth medium with a serum-free medium for 12-24 hours before the experiment.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Stimulation: Add the stimulating ligand (e.g., 100 ng/mL EGF) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Express the results as a percentage of the stimulated control and plot against the compound concentration to estimate the IC50.

Data Interpretation:

ObservationImplication
Dose-dependent decrease in phospho-substrate The compound inhibits the targeted kinase pathway.
No change in total substrate levels The compound's effect is on the kinase activity, not on the expression of the substrate protein.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By investigating its potential as both an IDO1 inhibitor and a protein kinase inhibitor, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays are foundational and can be expanded with further studies, including selectivity profiling against other kinases or metabolic enzymes, and in vivo efficacy studies in relevant disease models.

References

  • Oncotarget. (2018-07-20). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • European Pharmaceutical Review. (2021-03-18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • National Institutes of Health. (2018-07-20). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • National Institutes of Health. (2014-05-27). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. [Link]

  • Molecular Cancer Therapeutics. (2019-12-01). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • BPS Bioscience. IDO1 Cell-Based Assay Kit. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • National Institutes of Health. (2016-09-06). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Cell Biolabs, Inc. Tryptophan Assay Kit. [Link]

  • National Institutes of Health. (2024-01-05). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. [Link]

  • Solubility of Things. Pyrazine-2-carboxylic acid. [Link]

  • ResearchGate. Tryptophan Sample Collection, Detection Methods, and Biological Functions. [Link]

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  • CD Bioparticles. 5-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChem. 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid. [Link]

  • PubChem. 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. [Link]

  • RSC Publishing. (2023-01-20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • MDPI. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for the safe and effective use of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid in a laboratory setting.

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique structure, incorporating pyrazole, pyrazine, and carboxylic acid moieties, makes it a valuable synthon for creating complex molecular architectures. However, the reactivity of these functional groups necessitates stringent handling and storage procedures to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. This document provides a comprehensive guide, outlining the essential protocols from risk assessment and personal protective equipment (PPE) to detailed storage conditions and waste disposal. The causality behind each recommendation is explained to provide users with a framework for making informed decisions in the laboratory.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward safe and effective handling. While extensive experimental data for this specific compound is not widely published, its characteristics can be inferred from its chemical structure and data on analogous compounds.

Table 1: Compound Identification

Property Value Source
IUPAC Name This compound
CAS Number 1263378-08-0
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol

| Physical Form | Solid (inferred) | |

Table 2: Computed Physicochemical Data

Property Value Significance & Rationale Source
XLogP3 -0.1 - 0.36 Indicates high polarity and likely solubility in polar organic solvents.
Hydrogen Bond Donors 1 The carboxylic acid proton is available for hydrogen bonding, influencing solubility and intermolecular interactions.
Hydrogen Bond Acceptors 5 Multiple nitrogen and oxygen atoms can accept hydrogen bonds, affecting solvent interactions and potential for hygroscopicity.

| Topological Polar Surface Area (TPSA) | 80.9 Ų | Suggests moderate cell permeability characteristics, relevant for drug development applications. | |

Hazard Identification and Safety Precautions

Although a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, the known hazards of similar pyrazole and pyrazine carboxylic acid derivatives allow for a robust safety assessment. The compound should be treated as a potentially hazardous substance.

Primary Hazards:

  • Skin and Eye Irritation: Heterocyclic and carboxylic acid compounds can cause irritation upon contact.

  • Respiratory Irritation: Inhalation of fine dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.

Table 3: Recommended Precautionary Statements (GHS)

Code Precautionary Statement Rationale Source
P261 Avoid breathing dust/fume/gas/mist/vapors/spray. To prevent respiratory tract irritation from airborne powder.
P264 Wash skin thoroughly after handling. To minimize risk of skin irritation from residual compound.
P280 Wear protective gloves/protective clothing/eye protection/face protection. Standard chemical hygiene to prevent all routes of direct exposure.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard first aid procedure for eye contact with chemical solids.
P405 Store locked up. Good practice for securing research chemicals.

| P501 | Dispose of contents/container to an approved waste disposal plant. | Ensures environmental protection and compliance with regulations. | |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times. They provide superior protection against dust particles and potential splashes compared to safety glasses. A face shield should be worn over goggles during procedures with a high risk of splashing, such as handling bulk quantities or dissolving the compound.

  • Skin Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Disposable nitrile gloves are required for handling containers and performing transfers. Gloves must be inspected before use and changed immediately upon any sign of contamination. For extended work, consider double-gloving.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure. If such engineering controls are not feasible, a NIOSH-approved N95 (or better) respirator is required.

  • Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory at all times.

Storage Protocols for Compound Integrity

The stability of this compound is paramount for generating reliable experimental data. Its functional groups are susceptible to degradation from moisture, oxygen, light, and heat.

Causality of Degradation:

  • Oxidation: The nitrogen-rich pyrazole and pyrazine rings can be susceptible to oxidation by atmospheric oxygen, often leading to discoloration (e.g., browning).

  • Hydrolysis/Moisture: The compound is likely hygroscopic due to its polar nature. Adsorbed moisture can affect weighing accuracy and potentially promote degradation pathways.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV and high-intensity visible light, which can provide the energy to break chemical bonds.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation processes and may potentially lead to decarboxylation of the carboxylic acid group.

Table 4: Recommended Storage Conditions

Parameter Short-Term Storage (≤ 1 month) Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated) -20°C or below (Frozen)
Atmosphere Tightly sealed container. Backfill container with an inert gas (Argon or Nitrogen).
Light Store in an amber vial or opaque container. Store in an amber vial inside a secondary opaque container.

| Moisture | Store in a desiccated environment (e.g., desiccator cabinet). | Use a container with a PTFE-lined cap; store with a desiccant in a secondary container. |

Monitoring for Degradation: Regularly inspect the material before use. Signs of degradation include:

  • Color Change: Any deviation from a consistent, uniform color (e.g., development of yellow or brown hues).

  • Clumping: Indicates moisture uptake.

  • Analytical Changes: Appearance of new peaks or a change in the retention time/area of the main peak when analyzed by methods like HPLC or LC-MS.

Experimental Protocols: Handling and Solution Preparation

Adherence to strict protocols during handling and solution preparation is essential for both safety and experimental accuracy.

Workflow for Safe Handling and Dispensing

The following diagram outlines the decision-making process for handling the solid compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Solid Compound cluster_solution Solution Preparation cluster_cleanup Final Steps start START: Retrieve Compound from Storage assess Assess Task: - Quantity needed? - Solution or solid use? start->assess ppe Don Mandatory PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess->ppe weigh Weighing Required? ppe->weigh glovebox Best Practice: Weigh solid in a glove box under inert atmosphere. weigh->glovebox Yes fumehood Alternative: Weigh solid in a chemical fume hood. Minimize dust. weigh->fumehood Yes solution Prepare Solution? weigh->solution glovebox->solution fumehood->solution protocol Follow Protocol 5.2: - Use anhydrous solvent - Sonicate if needed - Prepare fresh for use solution->protocol Yes cleanup Clean workspace and tools solution->cleanup No protocol->cleanup dispose Dispose of waste per Protocol 6.2 cleanup->dispose storage Return compound to proper long-term storage conditions dispose->storage end END storage->end

Caption: Decision workflow for handling this compound.

Protocol 5.1: Weighing the Solid Compound

Objective: To accurately dispense the solid compound while minimizing exposure and preventing contamination.

Method 1: Glove Box (Recommended for Highest Integrity)

  • Preparation: Ensure the glove box has a dry, inert atmosphere (e.g., N₂ or Ar). Place all necessary materials (spatulas, weigh paper/boats, vials, balance) inside the antechamber.

  • Purge: Cycle the antechamber according to the manufacturer's instructions to remove air and moisture.

  • Transfer: Bring the compound container and materials into the main chamber. Allow the compound to equilibrate to the glove box temperature before opening to prevent condensation.

  • Dispense: Carefully open the container and use a clean spatula to transfer the desired amount of solid onto the weigh paper on the balance.

  • Seal: Immediately and securely seal the primary compound container.

  • Record: Record the exact weight and remove the dispensed sample and materials via the antechamber.

Method 2: Chemical Fume Hood (Standard Practice)

  • Preparation: Ensure the fume hood sash is at the appropriate height. Place a balance inside the hood, ensuring it is level and protected from drafts.

  • Equilibration: Remove the compound container from cold storage and allow it to warm to ambient temperature in a desiccator before opening. This is a critical step to prevent water condensation on the cold solid.

  • Dispense: Working behind the sash, carefully open the container. Use a clean spatula to dispense the powder, avoiding any actions that could create dust.

  • Seal: Tightly seal the container immediately after dispensing. If long-term storage is intended, consider backfilling the headspace with an inert gas before sealing.

  • Clean: Carefully wipe down the spatula and balance area with a damp cloth to collect any residual dust.

Protocol 5.2: Stock Solution Preparation

Objective: To prepare a standardized stock solution for use in experiments. Long-term storage in solution is generally not recommended due to potential solvent-mediated degradation.

  • Glassware Preparation: Use glassware that has been oven-dried (e.g., 140°C for 4 hours) and cooled in a desiccator or under a stream of inert gas.

  • Solvent Selection: Choose a suitable anhydrous (dry) solvent (e.g., DMSO, DMF). The high polarity of the compound suggests these will be effective.

  • Dissolution: Add the weighed solid to the appropriate volumetric flask. Add approximately half of the final volume of the anhydrous solvent.

  • Solubilization: Cap the flask and gently swirl. If the compound does not dissolve readily, use a brief (1-5 minutes) sonication in a water bath. Avoid heating, as this can accelerate degradation.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the flask.

  • Storage of Solution: If immediate use is not possible, aliquot the solution into small-volume amber vials, flush with inert gas, and store at -20°C or -80°C for short periods only. Always perform a quality control check if the solution has been stored.

Spill and Waste Management

Proper containment and disposal are final, critical steps in the safe handling workflow.

Protocol 6.1: Spill Cleanup
  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear all recommended PPE, including respiratory protection if necessary.

  • Containment: Do not use dry sweeping, as this will aerosolize the powder. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a cloth dampened with water and soap, followed by a solvent rinse (e.g., ethanol or acetone). Dispose of all cleaning materials as hazardous waste.

Protocol 6.2: Waste Disposal
  • Collection: All waste materials, including empty containers, contaminated gloves, weigh papers, and unused compound, must be collected in a clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste stream with other incompatible waste.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal company. A common method for organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.

Conclusion

The successful application of this compound in research and development hinges on a foundation of meticulous laboratory practice. By understanding the compound's potential sensitivities to its environment and implementing the robust handling, storage, and safety protocols detailed in this guide, researchers can protect themselves from harm, preserve the integrity of their valuable material, and ensure the validity and reproducibility of their scientific outcomes.

References

  • This compound . PubChemLite. [Online]. Available: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? . ResearchGate. [Online]. Available: [Link]

  • 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid . PubChem. [Online]. Available: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Online]. Available: [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Online]. Available: [Link]

  • Handling air-sensitive reagents AL-134 . Massachusetts Institute of Technology. [Online]. Available: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Online]. Available: [Link]

  • 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid . PubChem. [Online]. Available: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Online]. Available: [Link]

  • Personal Protective Equipment and Chemistry . Chemical Safety Facts. [Online]. Available: [Link]

  • The Manipulation of Air-Sensitive Compounds . Thieme. [Online]. Available: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Online]. Available: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity . ACS Publications - Organic Letters. [Online]. Available: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method . International Journal of Science and Research (IJSR). [Online]. Available: [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs . Scientific Research Publishing - International Journal of Organic Chemistry. [Online]. Available: [Link]

  • 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet . Angene Chemical. [Online]. Available: [Link]

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation . ResearchGate. [Online]. Available: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI - Molecules. [Online]. Available: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system . National Center for Biotechnology Information. [Online]. Available: [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. [Online]. Available: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Online]. Available: [Link]

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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . PharmaTutor. [Online]. Available: [Link]

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Application Notes and Protocols for the Derivatization of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid for Activity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole-Pyrazine Scaffold

The fusion of pyrazole and pyrazine rings into a single molecular entity has emerged as a compelling strategy in modern medicinal chemistry.[1][2] These heterocyclic systems are considered "privileged structures" due to their prevalence in a multitude of biologically active compounds. The pyrazole moiety is a cornerstone in numerous pharmaceuticals, contributing to a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Similarly, the pyrazine ring is a key component in various FDA-approved drugs and is recognized for its role in facilitating interactions with biological targets such as enzymes and DNA.[1][2]

The compound 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid stands as a versatile scaffold for the development of novel therapeutic agents. The carboxylic acid group at the 2-position of the pyrazine ring provides a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By derivatizing this carboxylic acid, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, to enhance its potency, selectivity, and pharmacokinetic profile.

These application notes provide a comprehensive guide for the derivatization of this compound. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of derivatives for biological screening.

Strategic Approaches to Derivatization

The primary avenues for derivatizing this compound involve transformations of the carboxylic acid moiety into amides, esters, and bioisosteric replacements like tetrazoles. The choice of derivatization strategy should be guided by the specific therapeutic target and the desired physicochemical properties of the final compounds.

Diagram 1: Derivatization Strategies for this compound

G A This compound B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Bioisostere Derivatives (e.g., Tetrazoles) A->D Bioisosteric Replacement

Caption: Key derivatization pathways for this compound.

Part 1: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the conversion of the carboxylic acid to a diverse range of amides is a primary strategy for exploring SAR.[6][7] The introduction of different amine fragments can significantly impact a compound's biological activity by altering its hydrogen bonding potential, steric profile, and overall lipophilicity.

Protocol 1.1: Synthesis of N-Substituted Amides via an Acyl Chloride Intermediate

This two-step protocol is a robust and widely applicable method for the synthesis of a broad range of amide derivatives. The initial conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent coupling with a diverse array of primary and secondary amines.

Step 1: Preparation of 5-(1H-pyrazol-1-yl)pyrazine-2-carbonyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM or toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.[2][4][8][9]

    • Remove the solvent and excess reagent under reduced pressure. The resulting crude 5-(1H-pyrazol-1-yl)pyrazine-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with Substituted Amines

  • Materials:

    • Crude 5-(1H-pyrazol-1-yl)pyrazine-2-carbonyl chloride

    • Substituted primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous DCM or Acetone

    • Pyridine (can be used as both base and solvent)

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM or acetone.

    • In a separate flask, dissolve the desired amine and TEA in the same anhydrous solvent.

    • Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted amide.[2][4][8]

Diagram 2: Workflow for N-Substituted Amide Synthesis

G A Carboxylic Acid Starting Material B Addition of SOCl₂ or (COCl)₂ and catalytic DMF A->B C Formation of Acyl Chloride Intermediate B->C D Addition of Amine and Base (e.g., TEA) C->D E Amide Coupling Reaction D->E F Work-up and Purification E->F G Final N-Substituted Amide Product F->G

Caption: Step-by-step workflow for the synthesis of N-substituted amides.

Part 2: Synthesis of Ester Derivatives

Esterification of the carboxylic acid can modulate the compound's polarity and cell permeability. Ester derivatives can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.

Protocol 2.1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method that is particularly useful for the synthesis of simple alkyl esters.[10] The use of a large excess of the alcohol drives the equilibrium towards the ester product.

  • Materials:

    • This compound

    • Desired alcohol (e.g., methanol, ethanol, isobutanol) - to be used as the solvent

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC. To improve the yield, water can be removed azeotropically.[11]

    • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the excess alcohol under reduced pressure.

    • Extract the residue with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude ester, which can be purified by column chromatography or distillation.

ParameterConditionRationale
Catalyst H₂SO₄ or p-TsOHProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Solvent Excess AlcoholServes as both reactant and solvent, pushing the equilibrium towards product formation.
Temperature RefluxIncreases the reaction rate.
Work-up NeutralizationRemoves the acid catalyst and quenches the reaction.

Part 3: Synthesis of Carboxylic Acid Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.[12][13] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[12][13]

Protocol 3.1: Synthesis of 5-(5-(1H-tetrazol-5-yl)pyrazin-2-yl)-1H-pyrazole

This protocol describes a general method for the conversion of a carboxylic acid to a tetrazole via a nitrile intermediate.

Step 1: Synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxamide

  • Follow Protocol 1.1, using aqueous ammonia as the amine in the second step to synthesize the primary amide.

Step 2: Dehydration of the Amide to the Nitrile

  • Materials:

    • 5-(1H-pyrazol-1-yl)pyrazine-2-carboxamide

    • Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA)

    • Pyridine or triethylamine

  • Procedure:

    • Dissolve the carboxamide in an appropriate anhydrous solvent like pyridine or DCM.

    • Cool the solution to 0 °C and slowly add the dehydrating agent (e.g., POCl₃).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, wash, dry, and purify to obtain 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile.

Step 3: [2+3] Cycloaddition to form the Tetrazole Ring

  • Materials:

    • 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile

    • Sodium azide (NaN₃)

    • Zinc chloride (ZnCl₂) or triethylammonium chloride

    • N,N-Dimethylformamide (DMF) or water

  • Procedure:

    • Dissolve the nitrile in DMF or water.

    • Add sodium azide and a catalyst such as zinc chloride.[14]

    • Heat the reaction mixture at 100-120 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and acidify with dilute HCl to precipitate the tetrazole product.

    • Filter the solid, wash with water, and dry to obtain the final product.

Diagram 3: Bioisosteric Replacement Workflow

G A Carboxylic Acid B Amidation with Ammonia A->B C Primary Amide B->C D Dehydration C->D E Nitrile Intermediate D->E F [2+3] Cycloaddition with Sodium Azide E->F G Tetrazole Product F->G

Caption: Synthetic pathway for the conversion of a carboxylic acid to a tetrazole bioisostere.

Structure-Activity Relationship (SAR) Insights

The derivatization of the carboxylic acid group of this compound allows for a systematic investigation of SAR. Based on literature for related pyrazine carboxamides, the following trends can be anticipated:

  • Amide Substituents: The nature of the substituent on the amide nitrogen can significantly influence biological activity. For instance, in a series of substituted N-phenylpyrazine-2-carboxamides, the presence and position of substituents on the phenyl ring were found to be critical for antimycobacterial activity.[1][3] Similarly, for N-benzylpyrazine-2-carboxamides, substitutions on the benzyl ring impacted their antimycobacterial and antifungal properties.[15]

  • Lipophilicity: A correlation between lipophilicity and biological activity has been observed for some pyrazine derivatives.[2] By introducing various alkyl and aryl groups through amide or ester linkages, the lipophilicity of the molecule can be systematically varied to optimize its activity and pharmacokinetic profile.

  • Bioisosteric Replacement: The replacement of the carboxylic acid with a tetrazole can lead to compounds with improved metabolic stability and oral bioavailability while maintaining the necessary interactions with the biological target.[12][13]

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the derivatization of this compound. By systematically exploring the chemical space around this versatile scaffold through the synthesis of amides, esters, and bioisosteres, researchers can generate novel compounds with potentially enhanced therapeutic properties. The careful analysis of the structure-activity relationships of these derivatives will be crucial in guiding the design of next-generation drug candidates based on the pyrazole-pyrazine core.

References

  • Doležal, M., et al. (2015). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 20(2), 2573-2586. Available at: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]

  • Singh, R., et al. (2020). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 30(2), 126846. Available at: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Jampílek, J., et al. (2015). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 20(8), 14035-14059. Available at: [Link]

  • Doležal, M., et al. (2006). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Il Farmaco, 61(3), 269-277. Available at: [Link]

  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13454-13471. Available at: [Link]

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 210-224. Available at: [Link]

  • Patel, H., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 72, 117046. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 27(3), 915-920. Available at: [Link]

  • Patel, H., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 72, 117046. Available at: [Link]

  • Suzhou Erye Pharmaceutical Co Ltd. (2013). Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. CN102206188B.
  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Pharmaceutical Biology, 55(1), 1848-1854. Available at: [Link]

  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Available at: [Link]

  • Gonec, R., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]

  • Asahi Kasei Chemicals Corp. (2001). Pyrazine-2-carboxylic acid ester and method for producing the same. JP3205972B2.
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Available at: [Link]

  • Ooi, J. D., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4655. Available at: [Link]

  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-206. Available at: [Link]

  • Rahma, A., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2025). Synthesis some of new esters derivative from pyrazine carboxylic acids by microwave and study their biological activity. Research Journal of Chemistry and Environment, 29(3), 1382. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available at: [Link]

  • Kerbal, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30. Available at: [Link]

  • Engager. (n.d.). Synthetic routes to tetrazole compounds based on OTC materials. Sciencemadness.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format. The most common and reliable synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of an alkyl 5-halopyrazine-2-carboxylate (e.g., methyl 5-chloropyrazine-2-carboxylate) with pyrazole.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Q1: My SNAr coupling reaction yield is low or the reaction fails to go to completion. What are the likely causes and solutions?

Answer: Low yield in the SNAr coupling step is a frequent issue. The problem can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.

1. Reagent Purity and Stoichiometry:

  • Pyrazole: Pyrazole is hygroscopic. The presence of water can quench the base and hinder the deprotonation necessary for it to act as an effective nucleophile. Ensure you are using anhydrous pyrazole or dry it thoroughly before use.

  • 5-Halopyrazine-2-carboxylate: The starting material must be pure. The reactivity order for the halogen leaving group is F > Cl > Br. While the chloro-derivative is common, if reactivity is low, sourcing or synthesizing the fluoro- a bromo-analogue could be considered.

  • Solvent: The solvent must be anhydrous. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they are polar aprotic and can dissolve the reagents while facilitating the SNAr mechanism.[1]

2. Reaction Conditions:

  • Temperature: This reaction often requires heating. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increasing it in increments (e.g., to 100-120 °C) can significantly improve the rate.[1][2] However, excessive heat can lead to side products or decomposition. Monitor the reaction by TLC or LCMS to find the optimal balance.

  • Base Selection: A non-nucleophilic inorganic base is crucial. It must be strong enough to deprotonate pyrazole but not so strong as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are standard and effective choices. Sodium hydride (NaH) can also be used, but requires stricter anhydrous conditions and careful handling.

3. Troubleshooting Steps:

  • Verify Reagent Quality: Dry pyrazole under vacuum. Use freshly opened or distilled anhydrous solvent.

  • Optimize Base and Stoichiometry: Use 1.5-2.0 equivalents of the base to ensure complete deprotonation of pyrazole. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," but it is more expensive.

  • Adjust Temperature: Start at 80 °C and monitor progress. If the reaction is slow after 4-6 hours, increase the temperature to 100 °C, then 120 °C if necessary.

ParameterRecommendationRationale
Solvent Anhydrous DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).
Base K₂CO₃, Cs₂CO₃Sufficiently basic to deprotonate pyrazole without promoting significant side reactions.
Temperature 80-120 °CBalances reaction rate against potential for thermal decomposition.
Equivalents Pyrazole (1.1-1.2 eq), Base (1.5-2.0 eq)A slight excess of the nucleophile and sufficient base drive the reaction to completion.
Q2: The final hydrolysis step gives a poor yield and I see evidence of decarboxylation. How can I prevent this?

Answer: Hydrolysis of the ester to the carboxylic acid can be complicated by the potential for decarboxylation (loss of CO₂) from the electron-deficient pyrazine ring, especially under harsh conditions.

1. Choice of Hydrolysis Conditions:

  • Alkaline Hydrolysis: This is generally the preferred method. Using a mild base like lithium hydroxide (LiOH) in a THF/water or Methanol/water mixture at room temperature is highly effective and minimizes the risk of decarboxylation.[3] Stronger bases like NaOH or KOH can be used but may require lower temperatures and shorter reaction times.

  • Acidic Hydrolysis: This method is generally not recommended for this substrate. The combination of strong acid and heat required for hydrolysis creates ideal conditions for decarboxylation of heteroaromatic carboxylic acids.[4][5]

2. Work-up Procedure:

  • Acidification: After the hydrolysis is complete (as monitored by TLC/LCMS), the reaction mixture must be carefully acidified to protonate the carboxylate salt and precipitate the product. Perform this step in an ice bath (0-5 °C) by slowly adding a dilute acid (e.g., 1M HCl). This minimizes any localized heating that could promote decarboxylation.

  • Isolation: The precipitated product should be collected quickly by filtration and washed with cold water to remove inorganic salts.

Troubleshooting Steps:

  • Switch to LiOH: If you are using NaOH or KOH and seeing decarboxylation, switch to LiOH monohydrate.

  • Control Temperature: Run the hydrolysis at room temperature or below (0-25 °C).

  • Careful Acidification: Always perform the final acidification step at 0-5 °C with slow, portion-wise addition of acid.

  • Minimize Reaction Time: Monitor the reaction closely and proceed with work-up as soon as the starting ester is consumed.

Q3: I am struggling with the purification of the final product. What are the best methods?

Answer: Purification of pyrazine carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.

1. Recrystallization:

  • This is often the most effective method for obtaining high-purity material.

  • Solvent Selection: Good solvents for recrystallization are typically polar protic solvents like ethanol, methanol, or water, or mixtures such as acetone/water or ethanol/water.[6][7] The goal is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at an elevated temperature.

2. Acid-Base Extraction:

  • If the crude product is contaminated with non-acidic organic impurities, an acid-base workup can be effective.

    • Dissolve the crude material in a dilute basic solution (e.g., aqueous NaHCO₃ or Na₂CO₃).

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities.

    • Re-acidify the aqueous layer carefully in an ice bath to precipitate the pure product.[6]

    • Collect the solid by filtration.

3. Column Chromatography:

  • This is generally a last resort for the final carboxylic acid due to potential streaking on silica gel.

  • If necessary, use a silica gel column with an acidified mobile phase (e.g., dichloromethane/methanol with 0.5-1% acetic acid) to keep the carboxylic acid protonated and improve its chromatographic behavior.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the key C-N bond-forming reaction?

Answer: The formation of the pyrazolyl-pyrazine bond occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazine ring is "electron-deficient" due to the electron-withdrawing nature of its two nitrogen atoms and the carboxylate group. This makes the carbon atom attached to the halogen (e.g., chlorine) susceptible to attack by a nucleophile.

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The pyrazole anion (formed by deprotonation with a base) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the halide ion (e.g., Cl⁻).

SNAr_Mechanism

(Note: The DOT script above is a template. Actual chemical structure images would be required for rendering.)

Q2: Why is it better to use an ester of 5-halopyrazine-2-carboxylic acid as the starting material instead of the acid itself?

Answer: There are two primary reasons for using an ester (e.g., methyl or ethyl ester) as the starting material for the SNAr coupling step:

  • Acidity of the Carboxylic Acid: The carboxylic acid proton is acidic and would be readily deprotonated by the base (e.g., K₂CO₃) intended for the pyrazole. This would consume at least one equivalent of base, forming a carboxylate salt. The negatively charged carboxylate would make the pyrazine ring more electron-rich, deactivating it towards nucleophilic attack and significantly slowing down or preventing the desired reaction.

  • Solubility: The ester form is generally more soluble in the common anhydrous organic solvents (DMF, DMSO) used for this reaction compared to the corresponding carboxylate salt, leading to a more homogeneous and efficient reaction.

Q3: Are there alternative synthetic routes to this molecule?

Answer: Yes, while the SNAr route is the most common, other strategies exist. One notable alternative is starting with 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile . The cyano group is also an effective electron-withdrawing group that can facilitate the initial SNAr coupling. The final product is then obtained by the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either strong acidic or basic conditions, though care must still be taken to avoid decarboxylation during work-up. This route can be advantageous if the carbonitrile starting material is more readily available or cheaper than the halo-ester.[8]

Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate

workflow

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-chloropyrazine-2-carboxylate (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ester.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, which should precipitate the crude product.

  • Alternatively, dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel chromatography.

Protocol 2: Hydrolysis to this compound

Procedure:

  • Dissolve the methyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LCMS. The reaction is usually complete in 2-6 hours.

  • Once hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath (0-5 °C).

  • Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (like hexanes) to aid in drying.

  • Dry the product under vacuum to yield the final carboxylic acid.

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents (WO2014033164A1).
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents (CN104703972A).
  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Scientific Reports. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.Google Patents (CN1392143A).
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • pyrazole.pdf. CUTM Courseware. Available at: [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Technical Support Center: Purification of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification workflows.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique structural motifs: a pyrazine ring, a pyrazole ring, and a carboxylic acid group. These functional groups, while conferring desirable properties, also present specific challenges during purification. This guide provides a structured approach to overcoming these hurdles, ensuring the isolation of a high-purity product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Impurities After Synthesis

Question: I've synthesized this compound, likely via hydrolysis of the corresponding nitrile, but my crude product shows persistent impurities in the NMR and LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

The most common synthetic route to this compound involves the hydrolysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile.[1][2][3][4] This process can lead to several predictable impurities:

  • Unreacted Starting Material: Incomplete hydrolysis will leave residual 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile.

  • Amide Intermediate: Partial hydrolysis can result in the formation of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxamide.[4][5]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as decarboxylation (if excessive heat is applied) or the formation of regioisomers during the initial pyrazole synthesis could be a source of impurities.

Troubleshooting Workflow:

start Crude Product with Impurities step1 Identify Impurities (NMR, LC-MS) start->step1 decision1 Major Impurity Identified? step1->decision1 step2a Incomplete Hydrolysis (Nitrile/Amide) decision1->step2a Yes step2b Other Impurities decision1->step2b No/Uncertain solution1a Re-subject to Hydrolysis Conditions (e.g., reflux with acid/base) step2a->solution1a solution1b Consider Recrystallization step2b->solution1b end Pure Product solution1a->end solution1c Attempt Column Chromatography solution1b->solution1c solution1b->end solution1c->end

Caption: Troubleshooting workflow for persistent impurities.

Detailed Protocols:

  • Forced Hydrolysis: If unreacted nitrile or the amide intermediate is present, you can force the reaction to completion.

    • Dissolve the crude product in a suitable solvent (e.g., ethanol/water mixture).

    • Add an excess of aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material/intermediate is consumed.

    • Cool the reaction and neutralize to precipitate the carboxylic acid product.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.

    Solvent SystemRationale
    Ethanol/WaterThe compound is likely soluble in polar organic solvents and water due to its polar functional groups.[6] A hot ethanol solution to which water is added dropwise until turbidity is observed, followed by cooling, can yield high-purity crystals.
    AcetonitrileCan be a good solvent for crystallization, especially if single crystals are desired.[7]
    MethanolOften used for recrystallizing pyrazine derivatives.[8]
Issue 2: Difficulty with Crystallization

Question: I am struggling to crystallize my product. It either oils out or remains in solution. What can I do?

Answer:

Crystallization is a thermodynamically driven process that can be influenced by several factors. Pyrazine carboxylic acids are known to form strong hydrogen bonds, which can sometimes hinder the formation of a well-ordered crystal lattice.[9][10][11][12]

Troubleshooting Steps:

  • Solvent Screening: Systematically test a range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Control Cooling Rate: Slow cooling is crucial for the growth of large, pure crystals. Try insulating the crystallization vessel to slow down the cooling process.

  • Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" in which your compound is insoluble. This can induce precipitation. Common solvent/anti-solvent pairs include:

    • Ethanol / Hexane

    • Acetone / Water

    • DMSO / Water[6]

Issue 3: Product is Unstable During Column Chromatography

Question: I am attempting to purify my product using silica gel chromatography, but I am observing streaking and poor recovery. Is my compound degrading on the column?

Answer:

Yes, it is possible for this compound to be unstable on silica gel. The acidic nature of silica can sometimes lead to decomposition or irreversible adsorption of polar, nitrogen-containing compounds.

Alternative Purification Strategies:

  • Neutral or Basic Alumina Chromatography: Alumina can be a less acidic alternative to silica gel.

  • Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. A C18-bonded silica column can be used with a mobile phase such as a mixture of water (often with a modifier like formic acid or TFA) and acetonitrile or methanol.[13]

  • Ion-Exchange Chromatography: Given the carboxylic acid group, you can use an anion-exchange resin to bind your product and then elute it with a change in pH or an increasing salt gradient.

Chromatography Selection Guide:

start Crude Product decision1 Silica Gel Chromatography Issues? start->decision1 step1a Streaking/Decomposition on Silica decision1->step1a Yes step1b Silica Gel is Effective decision1->step1b No step2a Switch to Alternative Stationary Phase step1a->step2a end Pure Product step1b->end option1 Reversed-Phase (C18) step2a->option1 option2 Alumina (Neutral/Basic) step2a->option2 option3 Ion-Exchange step2a->option3 option1->end option2->end option3->end

Caption: Decision tree for selecting a chromatography method.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: While specific data for this exact molecule is scarce, we can infer its solubility based on its constituent parts. Pyrazine-2-carboxylic acid is soluble in water and polar organic solvents like ethanol, acetone, and DMSO, but has low solubility in non-polar solvents like hexane.[6] The addition of the pyrazole ring is unlikely to drastically change this general trend. Expect good solubility in polar protic and aprotic solvents.

Q2: Can I use preparative HPLC for purification?

A2: Yes, preparative HPLC is an excellent option for obtaining high-purity material, especially on a smaller scale. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or TFA to improve peak shape is a good starting point.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: My final product is colored. Is this expected?

A4: While pyrazine-2-carboxylic acid is typically a white to off-white powder,[6] the extended conjugation in this compound could impart a slight color (e.g., pale yellow). However, a significant color could indicate the presence of impurities. If your product is highly colored, further purification is recommended.

References

  • Arhangelskis, M., Lloyd, G. O., & Jones, W. (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 14(13), 4394-4403. [Link]

  • Desiraju, G. R., Jagirdar, D., & Thilagavathi, R. (2000). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 65(22), 7430-7434. [Link]

  • Dutkiewicz, G., Dutkiewicz, E., & Kubicki, M. (2018). Cocrystals of pyrazine and benzene polycarboxylic acids. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1420-1426. [Link]

  • Dutkiewicz, G., Dutkiewicz, E., & Kubicki, M. (2018). Cocrystals of pyrazine and benzene polycarboxylic acids. Acta crystallographica. Section C, Structural chemistry, 74(Pt 11), 1420–1426. [Link]

  • Arhangelskis, M., Lloyd, G. O., & Jones, W. (2012). Mechanochemical synthesis of pyrazine: dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 14(13), 4394-4403. [Link]

  • El-Deen, A. K., & El-Fattah, M. E. A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 784–789. [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. [Link]

  • Sari, Y., Amini, M., Larasati, A., & Chaerunisaa, A. Y. (2021). Chemical Transformation of Pyrazine Derivatives. Journal of Physics: Conference Series, 1763, 012048. [Link]

  • Gonec, T., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Kumar, A., & Kumar, R. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Research and Analytical Reviews, 8(3), 45-56. [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Ghorbani‐Vaghei, R., & Veisi, H. (2024). Green and efficient synthesis of 5‐amino‐1H‐pyrazole‐5‐carbonitriles utilizing novel modified LDH. Applied Organometallic Chemistry, 38(4), e7258. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

  • The Journal of Organic Chemistry. (1999). A Highly Convergent Synthesis of a Fibrinogen Receptor Antagonist. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • PubChem. (n.d.). 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid. [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]

  • Arkivoc. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during preclinical development. Our goal is to provide you with the foundational knowledge and practical protocols to systematically improve the solubility and subsequent bioavailability of this promising class of compounds.

Introduction: The Solubility Challenge with Pyrazole-Pyrazine Carboxylic Acids

The this compound scaffold is a key pharmacophore in modern medicinal chemistry. However, its planar, aromatic structure and crystalline nature often lead to poor aqueous solubility, a significant hurdle for oral drug development. This guide will walk you through a logical, stepwise approach to diagnose and overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Initial Solubility Assessment

Q1: My this compound derivative shows very low solubility in water. What should be my first step?

A1: The first step is to perform a comprehensive pH-solubility profile. The carboxylic acid moiety in your compound is ionizable, and its solubility will be highly dependent on the pH of the aqueous medium.[1][2] At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion.[3] A pH-solubility profile will reveal the extent to which you can improve solubility by simply manipulating the pH.

Q2: How do I determine the pKa of my compound?

A2: The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy. Computational methods can also provide a good estimate. Knowing the pKa is crucial as it dictates the pH range where you will see a significant change in solubility and guides the selection of appropriate buffers for your experiments.[4]

Troubleshooting Solubility Enhancement Strategies

Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my desired formulation. What's the next logical step?

A3: If pH modification alone is insufficient, salt formation is the next logical and often most effective strategy for ionizable compounds like yours.[5][6] Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase solubility. The choice of the counterion is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability.[7]

Q4: My attempt at salt formation resulted in an unstable, oily product instead of a crystalline salt. What went wrong?

A4: This could be due to a few factors. The pKa difference between your acidic drug and the base (counterion) might not be large enough (a difference of >2-3 pKa units is generally recommended for stable salt formation).[4][8] Alternatively, the chosen solvent system for the salt formation reaction may not be optimal for crystallization. You may need to screen a variety of counterions and solvent systems.

Q5: I'm considering a prodrug approach to improve solubility. What are the key considerations for my carboxylic acid derivative?

A5: A prodrug strategy, typically involving esterification of the carboxylic acid, can be a powerful tool to enhance lipophilicity and membrane permeability, which can indirectly improve oral absorption.[9][10][11] Key considerations include:

  • Enzymatic Cleavage: The ester prodrug must be stable in the gastrointestinal tract but efficiently cleaved by esterases in the body to release the active parent drug.[11]

  • Solubility of the Prodrug: While increasing lipophilicity, ensure the prodrug itself has adequate solubility in the gastrointestinal fluids.

  • Toxicity of the Promoieties: The cleaved portion of the prodrug (the alcohol used for esterification) should be non-toxic.[11]

Q6: What are amorphous solid dispersions, and are they suitable for my compound?

A6: Amorphous solid dispersions (ASDs) are a highly effective method for enhancing the solubility of poorly soluble, crystalline compounds ("brick-dust" molecules).[12][13] In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[14] This high-energy state leads to a significant increase in apparent solubility and dissolution rate.[13] This technique is very suitable for your class of compounds, especially if salt formation is not viable or does not provide the desired level of solubility enhancement.

Q7: My amorphous solid dispersion is showing signs of recrystallization over time. How can I improve its stability?

A7: Physical stability is a critical challenge for ASDs.[15] To improve stability:

  • Polymer Selection: Ensure strong intermolecular interactions (e.g., hydrogen bonding) between your drug and the polymer. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is often a good choice for acidic drugs.[16]

  • Drug Loading: Higher drug loading can increase the propensity for recrystallization. You may need to optimize the drug-to-polymer ratio.

  • Glass Transition Temperature (Tg): A higher Tg of the dispersion generally correlates with better stability. The addition of a co-former can sometimes increase the Tg of the system.[17][18]

Troubleshooting Guides & Experimental Protocols

Guide 1: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.

Workflow Diagram:

ph_solubility_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_compound Add excess compound to each buffer prep_buffers->add_compound weigh_compound Weigh Compound weigh_compound->add_compound equilibrate Equilibrate (e.g., 24-48h at 25°C) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate measure_ph Measure final pH of supernatant separate->measure_ph quantify Quantify concentration (HPLC/UV-Vis) separate->quantify plot Plot Solubility vs. pH measure_ph->plot quantify->plot

Caption: Workflow for pH-dependent solubility determination.

Step-by-Step Protocol:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).

  • Add an excess amount of your compound to a known volume of each buffer in separate vials. The solid should be visible at the bottom of the vial to ensure saturation.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.

  • Separate the solid phase from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Measure the final pH of the supernatant to account for any shifts during equilibration.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Plot the logarithm of solubility (log S) against the final measured pH. This will give you the pH-solubility profile.

Troubleshooting:

  • Inconsistent results: Ensure sufficient equilibration time. You can take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

  • Compound degradation: Analyze the supernatant and the remaining solid for any degradation products, especially at extreme pH values.

  • Precipitation upon dilution for analysis: Ensure the diluent for your analytical method is compatible and does not cause the compound to precipitate.

Guide 2: Salt Screening and Selection

Objective: To identify a stable, crystalline salt of a this compound derivative with improved solubility.

Workflow Diagram:

salt_screening_workflow start Select Counterions (e.g., Na+, K+, Ca2+, Tromethamine) dissolve Dissolve API in suitable solvent start->dissolve add_base Add equimolar counterion base dissolve->add_base evaporate Solvent Evaporation (Slow/Fast) add_base->evaporate cool Cooling Crystallization add_base->cool antisolvent Antisolvent Addition add_base->antisolvent characterize Characterize Solid Form (XRPD, DSC, TGA) evaporate->characterize cool->characterize antisolvent->characterize solubility_test Test Solubility & Dissolution Rate characterize->solubility_test stability_test Assess Physical Stability & Hygroscopicity solubility_test->stability_test select Select Lead Salt Form stability_test->select

Caption: Workflow for pharmaceutical salt screening.

Step-by-Step Protocol:

  • Select a diverse set of pharmaceutically acceptable counterions (bases) for screening. Common choices for carboxylic acids include sodium, potassium, calcium, tromethamine, and various amines.[5][7]

  • Dissolve your parent compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Add an equimolar amount of the selected base to the solution.

  • Attempt to crystallize the salt using various techniques such as slow evaporation, cooling, or the addition of an anti-solvent.

  • Isolate the resulting solid and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and identify the polymorphic form, differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to assess hydration states.

  • Measure the aqueous solubility and dissolution rate of the promising crystalline salts.

  • Evaluate the physical stability (hygroscopicity and potential for polymorphism) of the lead salt candidates under accelerated conditions (e.g., elevated temperature and humidity).

Troubleshooting:

  • No solid formation: The salt may be too soluble in the chosen solvent system. Try a less polar solvent or a different crystallization technique.

  • Amorphous solid or oil forms: This may indicate a weak interaction between the acid and base. Re-evaluate the pKa difference or try different counterions.

  • Salt disproportionation: In aqueous solution, the salt may convert back to the less soluble free acid. This is more likely if the pKa difference is small. Monitor the solid form present after solubility experiments.[6]

Guide 3: Formulation of an Amorphous Solid Dispersion (ASD)

Objective: To prepare and characterize an ASD of a this compound derivative to enhance its dissolution rate.

Step-by-Step Protocol (Spray Drying):

  • Select a suitable polymer. For an acidic compound, HPMCAS is a good starting point.

  • Choose a common solvent that dissolves both your compound and the polymer (e.g., a mixture of dichloromethane and methanol, or acetone).

  • Prepare a solution with the desired drug-to-polymer ratio (e.g., 25% drug loading).

  • Spray-dry the solution using a laboratory-scale spray dryer. Key parameters to optimize include the inlet temperature, solution feed rate, and atomizing gas flow rate.

  • Collect the dried powder and analyze it to confirm its amorphous nature (using XRPD, which should show a halo pattern with no sharp peaks) and to determine its glass transition temperature (Tg) using DSC.

  • Perform dissolution testing of the ASD powder compared to the crystalline parent compound. A significant increase in the dissolution rate and extent should be observed.

Troubleshooting:

  • Low product yield: This can be due to the product sticking to the walls of the spray dryer. Adjusting temperature and flow rates can help.

  • Residual solvent: High levels of residual solvent can lower the Tg and compromise the physical stability of the ASD. Optimize the drying parameters to minimize residual solvent.

  • "Spring and parachute" effect not observed: The dissolution profile of an ASD often shows a rapid increase in concentration (the "spring") followed by a gradual decrease as the supersaturated solution precipitates (the "parachute"). If the concentration crashes too quickly, the polymer may not be adequately inhibiting precipitation. Consider a different polymer or adding a precipitation inhibitor to the formulation.

Data Summary Table

Formulation StrategyParent CompoundSodium SaltTromethamine Salt25% ASD (HPMCAS)
Kinetic Solubility (pH 7.4, µg/mL) 55001200>200 (in dissolution)
Solid Form CrystallineCrystallineCrystallineAmorphous
Key Advantage BaselineGood solubility increaseExcellent solubility increaseOvercomes crystallinity barrier
Potential Challenge Low bioavailabilityHygroscopicityManufacturing complexityLong-term physical stability

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available from: [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. Available from: [Link]

  • A Review On Co-amorphous Technique Use For Solubility Enhancement. RJ Wave. Available from: [Link]

  • CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. IJCRT.org. Available from: [Link]

  • The influence of pH on solubility in w
  • Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs. ResearchGate. Available from: [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. MDPI. Available from: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available from: [Link]

  • Effect of pH on drugs absorption and solubility. YouTube. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available from: [Link]

  • Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. Sci-Hub. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. Available from: [Link]

  • Prodrug derivatives of carboxylic acid drugs. Google Patents.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available from: [Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Unknown Source.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Unknown Source.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New. PDF Free Download. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • This compound. PubChemLite. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available from: [Link]

  • Pyrazinoic acid. Wikipedia. Available from: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

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common side reactions in the synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of this synthesis and achieve high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Regioisomers during Pyrazole Alkylation

Question: I'm observing a mixture of pyrazole regioisomers in my reaction product. How can I improve the regioselectivity of the N-alkylation of pyrazole with the chloropyrazine derivative?

Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2][3] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of both N1 and N2 alkylated products.

Underlying Cause: The regioselectivity of pyrazole alkylation is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the electrophile, the solvent, and the base used.[1][4]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.[4]

  • Base Selection: The choice of base can influence which pyrazole nitrogen is deprotonated, thereby directing the alkylation. Experiment with different bases, such as potassium carbonate, sodium hydride, or organic bases like triethylamine, to find the optimal conditions for your specific substrates.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by increasing the kinetic control of the reaction.

  • Protecting Groups: In some cases, using a protecting group on one of the pyrazole nitrogens can direct the alkylation to the desired position. The protecting group can then be removed in a subsequent step.

Preventative Measures:

  • Carefully review the literature for established protocols for the N-alkylation of similar pyrazole derivatives.

  • Consider using a pyrazole starting material that is already substituted at the N1 or N2 position to avoid the issue of regioselectivity altogether.

Issue 2: Hydrolysis of the Chloro Substituent on the Pyrazine Ring

Question: During the saponification of the ester to the carboxylic acid, I'm noticing a significant amount of a byproduct that appears to be the 5-hydroxypyrazine derivative. How can I prevent this side reaction?

Answer: The chloro substituent on the pyrazine ring is susceptible to nucleophilic substitution, especially under basic conditions used for ester hydrolysis. The hydroxide ion can act as a nucleophile, displacing the chloride to form the corresponding 5-hydroxypyrazine-2-carboxylic acid. One study reported 5-hydroxypyrazine-2-carboxylic acid as the sole product when using sodium hydroxide for hydrolysis.[5]

Underlying Cause: The electron-withdrawing nature of the pyrazine ring activates the chloro substituent towards nucleophilic aromatic substitution.

Troubleshooting Protocol:

  • Milder Base: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using a milder base such as lithium hydroxide.[5] A green and efficient procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid using LiOH has been reported with high yields.[5][6]

  • Controlled Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature or below) to minimize the rate of the competing nucleophilic substitution reaction.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to basic conditions.

Preventative Measures:

  • If possible, synthesize the pyrazole-substituted pyrazine ring first and then introduce the carboxylic acid functionality in a later step under non-basic conditions.

  • Alternatively, protect the carboxylic acid as an ester that can be deprotected under acidic or neutral conditions.

Issue 3: Decarboxylation of the Pyrazine Carboxylic Acid

Question: I'm experiencing low yields of my final product, and I suspect decarboxylation is occurring. At what stage is this most likely to happen, and how can I avoid it?

Answer: Decarboxylation of pyrazine-2-carboxylic acids can occur, particularly at elevated temperatures and under acidic or basic conditions.[7]

Underlying Cause: The nitrogen atoms in the pyrazine ring can stabilize the negative charge of the carboxylate anion, but they can also facilitate the loss of carbon dioxide, especially when protonated.

Troubleshooting Protocol:

  • Avoid High Temperatures: During workup and purification, avoid excessive heating. If distillation or recrystallization at high temperatures is necessary, perform it under reduced pressure to lower the boiling/dissolution point.

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification to minimize base-catalyzed decarboxylation. When acidifying to precipitate the carboxylic acid, do so cautiously and at a low temperature.[7]

  • Purification Method: Consider alternative purification methods that do not require high temperatures, such as column chromatography or crystallization from a suitable solvent system at room temperature or below.

Preventative Measures:

  • Design the synthetic route to avoid harsh acidic or basic conditions in the final steps after the carboxylic acid has been formed.

  • If the final product is a salt, it may be more stable to storage and handling than the free carboxylic acid.

Issue 4: Incomplete Reaction and Low Yields

Question: My reaction to couple pyrazole and 5-chloropyrazine-2-carboxylic acid ester is sluggish and gives low yields. What can I do to improve the reaction efficiency?

Answer: Incomplete reactions and low yields in nucleophilic aromatic substitution reactions can be due to several factors, including insufficient reactivity of the starting materials, inappropriate reaction conditions, or catalyst deactivation.

Troubleshooting Protocol:

  • Catalyst Choice: For challenging nucleophilic aromatic substitutions, the use of a catalyst can be beneficial. Copper-catalyzed cross-coupling reactions are often employed for the synthesis of N-aryl heterocycles.

  • Reaction Conditions Optimization:

    • Temperature: Increasing the reaction temperature can improve the reaction rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[8]

    • Base: The choice and stoichiometry of the base are critical. A stronger base may be needed to deprotonate the pyrazole effectively.

    • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is often suitable for this type of reaction.

  • Purity of Starting Materials: Ensure that the starting materials, especially the pyrazole, are pure and dry. Impurities can interfere with the reaction.

Experimental Workflow Example: Optimizing the Coupling Reaction

G cluster_start Initial Reaction Conditions cluster_troubleshoot Troubleshooting Steps cluster_outcome Outcome Start 5-chloropyrazine-2-carboxylate + Pyrazole + K2CO3 in DMF @ 80°C IncreaseTemp Increase Temperature (e.g., 120°C or Microwave) Start->IncreaseTemp Low Conversion ChangeBase Change Base (e.g., Cs2CO3, NaH) Start->ChangeBase Low Conversion AddCatalyst Add Catalyst (e.g., CuI/ligand) Start->AddCatalyst No Reaction ImprovedYield Improved Yield and Reaction Rate IncreaseTemp->ImprovedYield ChangeBase->ImprovedYield AddCatalyst->ImprovedYield

Caption: Troubleshooting workflow for a sluggish coupling reaction.

Data Summary

IssueCommon Cause(s)Key Troubleshooting Steps
Regioisomer Formation Similar nucleophilicity of pyrazole nitrogensOptimize solvent (e.g., fluorinated alcohols), base, and temperature.[1][4]
Hydrolysis of Chloro Group Nucleophilic attack by hydroxideUse milder base (LiOH), lower temperature, and shorter reaction time.[5]
Decarboxylation High temperatures, harsh pHAvoid excessive heat, control pH during workup, use non-thermal purification.[7]
Low Yield/Incomplete Reaction Insufficient reactivity, suboptimal conditionsIncrease temperature (or use microwave), screen different bases and solvents, consider a catalyst.[8]

Visualizing Reaction Pathways

Main Synthetic Route and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Side Reactions A 5-chloropyrazine-2-carboxylic acid methyl ester C This compound methyl ester A->C Coupling (Base, Solvent, Heat) E 5-(2H-pyrazol-2-yl)pyrazine-2-carboxylic acid methyl ester (Regioisomer) A->E Side Reaction 1: Regioisomer Formation B Pyrazole B->C B->E D This compound C->D Hydrolysis (e.g., LiOH, H2O) F 5-hydroxypyrazine-2-carboxylic acid D->F Side Reaction 2: Hydrolysis of Cl (if starting from chloro-acid) G 5-(1H-pyrazol-1-yl)pyrazine D->G Side Reaction 3: Decarboxylation

Caption: Synthetic pathway and common side reactions.

References

  • Preparation of pyrazole and its derivatives.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1. ChemicalBook.
  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • PYRAZOLE DERIVATIVES AND HERBICIDES.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Pyrazine derivatives: a p
  • List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO).
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • A green and efficient hydrolysis of met. JOCPR.
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.

Sources

troubleshooting guide for 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists to provide field-proven insights and troubleshoot common experimental challenges. The information herein is structured to address specific issues in a direct question-and-answer format, moving from fundamental properties to complex reaction and purification scenarios.

Section 1: Compound Properties & Handling (FAQs)

This section covers the foundational knowledge required for the safe and effective use of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties is the first step in experimental design. Key data for this molecule are summarized below.

PropertyValueReference
CAS Number 1263378-08-0[1]
Molecular Formula C₈H₆N₄O₂[1]
Molecular Weight 190.16 g/mol [1]
Appearance Solid (likely off-white to white crystalline powder)[2]
Purity (Commercial) ≥95%[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]
Topological Polar Surface Area (TPSA) 80.9 Ų[1]
Q2: How should I properly store and handle this compound?

Proper storage is critical to maintain the integrity and purity of the reagent.

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, ideally refrigerated at 2-8°C.[1]

Handling:

  • Handle in accordance with good industrial hygiene and safety procedures. Use in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, and personal clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][4]

  • Avoid breathing dust. Similar heterocyclic carboxylic acids are known to cause skin, eye, and respiratory irritation.[4][5][6]

  • Wash hands thoroughly after handling.[4]

Q3: What solvents are recommended for dissolving this compound?

Solubility is a critical parameter for reaction setup, purification, and biological assays. While specific quantitative data for this exact molecule is scarce, we can infer its behavior from its structure and related compounds like pyrazine-2-carboxylic acid.[5] The molecule's high TPSA and multiple nitrogen heteroatoms suggest high polarity.

Solvent ClassRecommended SolventsExpected SolubilityRationale & Use Case
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)HighStock solutions for biological assays, reaction media for amide couplings.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Moderate to HighMay require pH adjustment (base) to fully dissolve. Useful for reversed-phase chromatography and some reaction types.
Ethers THF, DioxaneLow to ModerateMay have some solubility, but likely not the first choice for creating concentrated solutions.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)LowGenerally poor solvents for this polar compound, but may be used as a co-solvent in chromatography.
Non-Polar Hexanes, TolueneVery Low / InsolubleUseful as anti-solvents for precipitation/crystallization.

Section 2: Troubleshooting Synthesis & Modification Reactions

The carboxylic acid moiety is a prime handle for further chemical modification, most commonly through amide bond formation. This section focuses on troubleshooting this critical reaction.

Q4: My amide coupling reaction is failing or giving a low yield. What are the common causes?

Low yields in amide coupling are a frequent issue, often stemming from several core problems.[7][8]

  • Incomplete Carboxylic Acid Activation: The reaction's first step is the activation of the carboxylic acid. If the coupling reagent is old, hydrated, or used in stoichiometric insufficiency, this step will be inefficient.[7]

  • Amine Basicity and Nucleophilicity: The amine must be a competent nucleophile. If the amine is protonated (e.g., by the carboxylic acid starting material or if added as a salt), it becomes non-nucleophilic.[7] Conversely, highly electron-deficient anilines can be poor nucleophiles, leading to sluggish reactions.[9][10]

  • Presence of Moisture: Water will hydrolyze the activated acid intermediate back to the starting material, effectively killing the reaction. Using anhydrous solvents and reagents is crucial.[7]

  • Incorrect Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to scavenge the acid produced during the reaction without competing with the primary amine.

  • Steric Hindrance: Bulky groups near the carboxylic acid or the amine can physically block the approach of the reactants, slowing the reaction rate dramatically.[7][10]

start Low Yield in Amide Coupling q1 Is the coupling reagent active and sufficient? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is the amine sufficiently nucleophilic? a1_yes->q2 s1 Use fresh reagent (1.1-1.5 eq.) a1_no->s1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Are reaction conditions anhydrous? a2_yes->q3 s2 Add non-nucleophilic base (e.g., DIPEA, 2-3 eq.). Consider a more forcing coupling agent. a2_no->s2 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   q4 Is steric hindrance a factor? a3_yes->q4 s3 Use dry solvents (e.g., over molecular sieves). Run under inert atmosphere (N2 or Ar). a3_no->s3 a4_yes Yes q4->a4_yes   a4_no No q4->a4_no   s4 Switch to a more potent coupling reagent (e.g., HATU, COMU). Increase reaction temperature and time. a4_yes->s4 end_node Re-evaluate substrate stability and side reactions. a4_no->end_node

Fig 1. Troubleshooting workflow for low-yield amide coupling reactions.
Q5: How do I choose the right coupling agent for this acid?

The choice of coupling reagent is critical. For a heterocyclic acid like this, which is not expected to be particularly sterically hindered but could have solubility challenges, several options are viable.

Coupling AgentAdditiveBaseProsCons
EDC HOBt or OxymaPureDIPEA, NMMCost-effective, water-soluble byproducts are easily removed with an aqueous workup.[9]Can be less effective for challenging couplings; HOBt has safety concerns.[11]
HATU / HBTU NoneDIPEA, NMMHighly efficient and fast, very reliable for a wide range of substrates.[12][13]More expensive, byproducts are not water-soluble and require chromatography for removal.
T3P® NonePyridine, DIPEAByproducts are water-soluble; effective for reducing racemization.Can be viscous and more difficult to handle.
Acyl Chloride NonePyridine, TEAVery reactive, good for unreactive amines.Requires an extra step (conversion to acyl chloride with SOCl₂ or (COCl)₂); harsh conditions can be incompatible with sensitive functional groups.

Recommendation: Start with EDC/OxymaPure for routine couplings. If yields are poor or the amine is electron-deficient, switch to HATU .

Section 3: Troubleshooting Purification & Analysis

The polar, nitrogen-rich nature of this compound and its derivatives can present unique challenges during purification and characterization.

Q6: I am observing significant peak tailing or streaking during normal-phase (silica gel) chromatography. How can I fix this?

Peak tailing of nitrogen-containing compounds on silica is a classic problem caused by the strong interaction between the basic nitrogen atoms and the acidic silanol (Si-OH) groups on the silica surface.[14]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia (as a 7N solution in methanol) into your mobile phase.[15] This neutralizes the acidic sites on the silica, preventing strong analyte binding and improving peak shape.

  • Switch to an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[14][15]

    • Reversed-Phase Chromatography (C18): This is often the best method for polar compounds. Use a mobile phase of water/acetonitrile or water/methanol, often with 0.1% formic acid (FA) or trifluoroacetic acid (TFA) as a modifier to ensure sharp peaks by keeping the analytes protonated.[15]

Q7: My ¹H NMR spectrum is complex or the N-H proton is not visible. How can I interpret it?

Interpreting the NMR of heterocyclic systems requires careful consideration of several factors.

  • Pyrazole Ring Protons: The pyrazole ring has three protons. Expect to see distinct signals for the H3, H4, and H5 protons, likely in the aromatic region (7.0-9.0 ppm). Their coupling constants and chemical shifts will be influenced by the pyrazine ring's electron-withdrawing nature.[16]

  • Pyrazine Ring Protons: The pyrazine ring also has protons whose chemical shifts will be downfield due to the two nitrogen atoms.

  • Missing N-H Proton: The pyrazole N-H proton signal can be broad or disappear entirely.[17]

    • Quadrupole Moment: The adjacent ¹⁴N nucleus has a quadrupole moment that can efficiently relax the attached proton, leading to significant signal broadening.[17]

    • Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, rendering it invisible in the spectrum.[17] To observe it, use a dry aprotic solvent like DMSO-d₆ or anhydrous CDCl₃.

Section 4: Troubleshooting for Biological Assays

Q8: My compound is precipitating out of the aqueous buffer in my biological assay. What can I do?

Compound precipitation is a major cause of erroneous and irreproducible assay results.[18][19] It often occurs when a concentrated DMSO stock is diluted into an aqueous buffer.[20]

cluster_0 DMSO Stock cluster_1 Aqueous Assay Buffer cluster_2 Precipitation Event stock Compound dissolved in 100% DMSO (e.g., 10 mM) precipitate Compound Crashes Out (Exceeds Kinetic Solubility) stock->precipitate Dilution (e.g., 1:1000) buffer Buffer + Target (e.g., Protein, Cells) buffer->precipitate

Fig 2. Visualization of compound precipitation upon dilution from DMSO stock.

Troubleshooting Steps:

  • Check Final DMSO Concentration: A final DMSO concentration of >1% can cause solubility issues and may be toxic to cells or inhibit enzymes. Aim for a final concentration of ≤0.5%.[20]

  • Reduce Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Perform a serial dilution to find the highest concentration that remains in solution.[20]

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Also, add the DMSO stock directly to the final assay plate/tube with vigorous mixing; avoid making an intermediate aqueous stock, as this increases the time the compound spends at a high aqueous concentration, promoting precipitation.[18]

  • Modify the Buffer:

    • pH: For this carboxylic acid, increasing the pH of the buffer (e.g., to 7.4 or 8.0) will deprotonate the acid to its more soluble carboxylate salt.

    • Additives: Including proteins like Bovine Serum Albumin (BSA) in the buffer can help solubilize hydrophobic compounds.

Section 5: Detailed Protocol Example

This section provides a robust, self-validating protocol for a common reaction.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a reliable starting point for coupling this compound with a primary or secondary amine.[7]

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration approx. 0.1 M).

  • Pre-activation: Add HATU (1.1 eq.) followed by DIPEA (3.0 eq.). Stir the mixture at room temperature.

    • Causality Check: This step forms the activated O-acylisourea intermediate. A slight color change (e.g., to pale yellow) is often observed. Allow this to stir for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 eq.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

    • Validation Check: A typical reaction time is 2-12 hours. The reaction is complete when the limiting reagent (usually the acid) is consumed.

  • Workup:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally brine.

    • Expert Tip: The pyrazole and pyrazine nitrogens can sometimes lead to emulsions. Adding brine can help break them.[14]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization as needed.

References

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25, 2489-2497. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 767-782. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Reddit r/labrats. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2023). ¹H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl₃). Retrieved from [Link]

  • Pate, K. M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 130-133. [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Patel, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3), 1-6. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • Diness, F., & Meldal, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11476-11482. [Link]

Sources

stability issues of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid (CAS No. 1263378-08-0).[1] This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. While both pyrazole and pyrazine moieties are known for contributing to the overall stability of molecules in which they are found, issues can still arise under specific experimental conditions.[2][3] This document provides troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Troubleshooting Guide: Solution Stability

This section addresses common problems observed when preparing and storing solutions of this compound.

Issue 1: Precipitation or Crystallization from Solution After Storage

Question: I dissolved my this compound in an aqueous buffer, and it was clear. However, after storing it at 4°C overnight, I observed precipitation. What is the likely cause and how can I prevent this?

Answer:

This is a common issue related to the compound's solubility, which is likely pH-dependent due to the carboxylic acid group.

  • Causality: The carboxylic acid moiety (pKa estimated to be around 2-4, similar to pyrazinoic acid) will be protonated and less soluble at acidic pH.[4][5] As the pH of your buffer approaches the pKa of the compound, its solubility will decrease significantly. Temperature also plays a crucial role; solubility of many organic compounds, including pyrazine derivatives, tends to decrease at lower temperatures.[6]

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your solution. For optimal solubility, the pH should be at least 1.5 to 2 units above the pKa of the carboxylic acid. A pH of 7.0-7.4 is generally a good starting point.

    • Adjust pH: If the pH is too low, consider using a buffer with a higher pH. You can also adjust the pH of your existing solution by adding a small amount of a suitable base (e.g., 0.1 M NaOH) dropwise until the precipitate redissolves.

    • Consider a Co-solvent: If working at a lower pH is necessary for your experiment, you may need to incorporate a water-miscible organic co-solvent such as DMSO or ethanol to maintain solubility. Start with a small percentage (e.g., 1-5%) and increase as needed, ensuring the co-solvent is compatible with your downstream application.

    • Storage Temperature: If the compound is stable at room temperature for the duration of your experiment, consider storing the solution at ambient temperature to prevent crystallization at lower temperatures. However, for long-term storage, refrigeration is generally recommended to minimize potential degradation, in which case optimizing the solvent system is crucial.

Issue 2: Solution Turning Yellow or Brown Over Time

Question: My stock solution of this compound in DMSO, stored at room temperature, has developed a yellow or brownish tint. Is this a sign of degradation?

Answer:

Yes, a color change often indicates a chemical transformation. While pyrazine and pyrazole rings are generally stable, degradation can occur under certain conditions, particularly with prolonged exposure to light or air.

  • Causality: The potential degradation pathways could involve oxidation or photodegradation. The nitrogen-containing heterocyclic rings can be susceptible to oxidative processes, which may lead to ring-opening or the formation of colored byproducts.[7] While pyrazole derivatives are often noted for their photostability, prolonged exposure to UV or even ambient light can sometimes initiate degradation reactions in complex molecules.[2]

  • Troubleshooting & Mitigation Workflow:

    G cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Mitigation & Prevention cluster_3 Confirmation (Optional) A Color change observed in solution B Potential Causes: - Oxidation - Photodegradation A->B G Analyze aged vs. fresh solution by HPLC-UV or LC-MS A->G Analytical Verification C Store solutions in amber vials to block light B->C D Purge stock solutions with an inert gas (N2 or Ar) B->D E Prepare fresh solutions before use C->E F Store at lower temperatures (-20°C) D->F

    Caption: Workflow for addressing solution discoloration.

  • Experimental Protocol: Assessing Degradation by HPLC

    • Prepare a Fresh Standard: Accurately weigh and dissolve this compound in your solvent of choice (e.g., DMSO, ACN:H2O) to create a fresh stock solution of known concentration.

    • Sample Preparation: Take an aliquot of your discolored solution. If necessary, dilute both the fresh standard and the aged sample to a suitable concentration for HPLC analysis.

    • HPLC Conditions (General Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by a UV scan of the fresh compound (likely in the 254-320 nm range).

    • Analysis: Inject both the fresh and aged samples. Compare the chromatograms. A decrease in the area of the main peak and the appearance of new, smaller peaks in the aged sample confirms degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

For high concentration stock solutions (e.g., 10-50 mM), polar aprotic solvents like DMSO or DMF are recommended. For working solutions, aqueous buffers with a pH above 6 are suitable, potentially with a small percentage of co-solvent to aid solubility. The compound is generally soluble in water, especially under neutral to basic conditions.[6]

Q2: How should I store my solid this compound?

The solid compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[1] This minimizes exposure to moisture and slows down any potential long-term degradation.

Q3: Is the compound susceptible to hydrolysis?

The pyrazine and pyrazole rings are generally stable to hydrolysis under typical experimental conditions (pH 3-10). The carboxylic acid group itself is stable. Hydrolysis is not expected to be a primary degradation pathway unless exposed to very harsh acidic or basic conditions (e.g., boiling in strong acid/base), which may lead to decarboxylation or ring cleavage.[8][9]

Q4: What is the expected thermal stability of this compound in solution?

Pyrazine derivatives are known to be relatively thermally stable.[10][11] In neutral or slightly basic aqueous solutions, the compound should be stable for several hours at temperatures up to 60-80°C. However, prolonged heating, especially at non-optimal pH, could accelerate degradation.[12] It is always best practice to perform a preliminary thermal stability test if your experimental protocol requires elevated temperatures for an extended period.

Summary of Stability & Handling Recommendations
ParameterRecommendationRationale & Supporting Evidence
pH for Aqueous Solutions pH > 6.0To ensure the carboxylic acid is deprotonated and in its more soluble form. Pyrazinoic acid derivatives show good stability at neutral and alkaline pH.[13]
Solvents for Stock Solutions DMSO, DMFHigh dissolving power for many organic compounds.
Storage of Solutions -20°C in amber vialsProtects from light to prevent photodegradation and low temperature slows chemical reactions. Pyrazole derivatives are generally photostable, but this is a good practice.[2]
Long-term Storage (Solid) 2-8°C, dry environmentTo minimize moisture uptake and slow potential degradation.[1]
Handling Prepare fresh working solutionsMinimizes the risk of degradation over time, especially for sensitive assays.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on its structure and the chemistry of related compounds.

G cluster_degradation Potential Degradation Products main This compound C₈H₆N₄O₂ hydrolysis Hydrolysis Harsh Acidic/Basic Conditions Products: Decarboxylated pyrazine-pyrazole, Ring-opened fragments main->hydrolysis Hydrolytic Stress oxidation Oxidation Light, Air (O₂) Products: Hydroxylated derivatives, N-oxides, Ring-cleavage products main->oxidation Oxidative Stress photodegradation Photodegradation UV Light Products: Isomers, Radical-mediated products main->photodegradation Light Exposure

Caption: Inferred degradation pathways for the compound.

  • Oxidative Degradation: The electron-rich heterocyclic rings can be susceptible to oxidation, potentially leading to hydroxylation on the pyrazine or pyrazole ring or formation of N-oxides. Severe oxidation could lead to ring cleavage.[7]

  • Hydrolytic Degradation: Under extreme pH and temperature, the molecule could undergo decarboxylation (loss of CO2 from the carboxylic acid group) or, in very harsh conditions, cleavage of the pyrazine ring.[8]

  • Photodegradation: Although pyrazoles are generally photostable, high-energy UV light could potentially induce isomerization or other radical-mediated reactions.[2][14]

By understanding these potential issues and implementing the recommended handling and storage procedures, researchers can ensure the stability and integrity of this compound in their experiments.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024, December 11).
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Synthesis, thermal property and antifungal evalu
  • What are the thermodynamic properties of pyrazine? (2025, September 11). BIOSYNCE.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • A Guide to Inter-Laboratory Comparison of 5-Hydroxypyrazine-2-carboxylic Acid Measurements. Benchchem.
  • Pyrazines in Thermally Treated Foods.
  • Pyrazine - Solubility of Things. Solubility of Things.
  • Main reaction pathways for the formation of pyrazine derivatives
  • Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Deriv
  • Investigations on pyrazine derivatives. VII: On the conversion of pyrazine 2,5-dicarboxylic acid into some derivatives of 2-aminopyrazine 5-carboxylic acid. (2025, August 6).
  • This compound. ChemScene.
  • This compound. PubChemLite.
  • Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. (2010, March 10). PubMed.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022, November 16). Green Chemistry (RSC Publishing).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.
  • 2-Pyrazinecarboxylic acid(98-97-5). ChemicalBook.
  • 5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite. Benchchem.
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.
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  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. (2012, May 15). PubMed.

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Technical Support Center: Method Refinement for the Analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid (Compound ID: 1263378-08-0).[1] This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this molecule. Here, we address common challenges and provide field-proven insights to refine your analytical methods, ensuring data integrity and reproducibility.

The unique structure of this compound—a polar heterocyclic system containing both a pyrazine and a pyrazole ring, along with a carboxylic acid moiety—presents specific analytical hurdles.[2][3] Its polarity and potential for multiple protonation states demand careful method development. This document provides a structured approach to troubleshooting and optimizing your analyses.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

High-Performance Liquid Chromatography with UV detection is the foundational technique for purity assessment and quantification. Due to the polar nature of this compound, achieving adequate retention and good peak shape on traditional reversed-phase columns can be challenging.[4][5]

Troubleshooting Guide: HPLC-UV

Question: My compound shows little to no retention on a standard C18 column, eluting near the void volume. What is causing this and how can I fix it?

Answer: This is a classic issue for polar analytes. A standard C18 stationary phase is highly non-polar and struggles to retain polar compounds when using mobile phases with a high aqueous content. Furthermore, using nearly 100% aqueous mobile phase can cause "hydrophobic collapse" of the C18 chains, leading to a dramatic loss of retention and reproducibility.[4][5]

Solutions:

  • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chains.[6] This feature allows the stationary phase to remain fully wetted even in 100% aqueous mobile phases, preventing collapse and providing an alternative retention mechanism for polar analytes.[6]

  • Employ a Mixed-Mode Column: A mixed-mode column, such as one combining reversed-phase and anion-exchange characteristics, can offer superior retention.[7][8] The anion-exchange functionality will interact with the deprotonated carboxylic acid, providing strong, tunable retention based on mobile phase pH and ionic strength.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for very polar compounds. However, HILIC methods can suffer from longer equilibration times and lower reproducibility compared to reversed-phase methods.[9]

Question: I am observing significant peak tailing for my analyte. What are the likely causes?

Answer: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and the stationary phase.

Causes & Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns are acidic and can interact strongly with the basic nitrogen atoms in your molecule, causing tailing.

    • Solution: Use a low-pH mobile phase (e.g., pH 2.5-3.0) with an additive like formic acid or phosphoric acid.[7] This suppresses the ionization of the silanol groups and the carboxylic acid, minimizing secondary interactions. Using a modern, high-purity, base-deactivated column is also critical.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.

    • Solution: Dilute your sample and reinject. Confirm you are operating within the linear dynamic range of your method.[10]

Suggested HPLC-UV Protocol

This protocol is a robust starting point for method development.

ParameterRecommendationRationale
Column Polar-Embedded C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-AQ) or Mixed-Mode Anion ExchangeProvides retention for polar compounds and prevents hydrophobic collapse.[6][8]
Dimensions 100 mm x 2.1 mm, 1.8 µmSuitable for fast, high-efficiency UHPLC analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and ensure MS compatibility.[7]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 10 minutesA standard screening gradient to determine the optimal elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves efficiency and reduces backpressure.
Injection Vol. 2 µLMinimize potential for column overload.
Detection (UV) 275 nmPyrazine and pyrazole heterocycles typically show strong absorbance in this region.[7]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides the sensitivity and specificity required for metabolite identification, impurity profiling, and bioanalysis. The key to a successful LC-MS method is achieving efficient ionization and minimizing matrix effects.

Troubleshooting Guide: LC-MS

Question: I am seeing a very weak or unstable signal in the mass spectrometer. How can I improve ionization?

Answer: Poor ionization is common for molecules with multiple functional groups that can exist in different charge states.

Solutions:

  • Optimize Ionization Source: Electrospray Ionization (ESI) is the preferred method. Test both positive and negative ion modes.

    • Positive Mode (ESI+): The pyrazole and pyrazine nitrogens are basic and will readily protonate. You should expect to see the [M+H]+ ion at m/z 191.06.[2]

    • Negative Mode (ESI-): The carboxylic acid is acidic and will easily deprotonate to form the [M-H]- ion at m/z 189.04.[2] One mode may provide a significantly better response than the other.

  • Mobile Phase pH: The mobile phase pH is critical. For ESI+, a low pH (e.g., 0.1% formic acid) promotes protonation. For ESI-, a slightly acidic to neutral pH (e.g., 5 mM ammonium acetate) can enhance deprotonation without being detrimental to the chromatography.

  • Check for Adducts: In ESI+, you may see sodium [M+Na]+ or potassium [M+K]+ adducts, especially if there is contamination from glassware or reagents.[2] In some cases, these adducts can be more stable and abundant than the protonated molecule.

Question: My results are inconsistent, and I suspect ion suppression. How do I confirm and mitigate this?

Answer: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[11]

Solutions:

  • Improve Chromatographic Resolution: Ensure the analyte peak is well-separated from the solvent front and any other major matrix components. A longer, shallower gradient can improve separation.

  • Sample Preparation: Use a robust sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components (e.g., salts, phospholipids) before injection.

  • Use an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard, as it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

LC-MS Workflow Diagram

Caption: A typical workflow for the quantitative analysis of this compound.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

FAQs: NMR Analysis

Question: What is the best solvent for NMR analysis of this compound?

Answer: Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended. Its high polarity will readily dissolve the compound, and importantly, it will allow for the observation of exchangeable protons, such as the carboxylic acid proton (-COOH) and the N-H proton on the pyrazole ring. In solvents like CDCl3 or D2O, these peaks may broaden or exchange away.

Question: What key signals should I look for in the 1H NMR spectrum?

Answer: You should expect to see distinct signals for each proton on the pyrazole and pyrazine rings.[12][13][14] The aromatic region (typically 7.0-9.5 ppm) will be complex. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>10 ppm). A 2D NMR experiment like a COSY or HSQC would be invaluable for definitively assigning the proton and carbon signals.[15]

Part 4: General FAQs

Question: How should I prepare my sample for analysis?

Answer: Solubility is key. The compound is a carboxylic acid, so its solubility is pH-dependent. It will be more soluble in slightly basic aqueous solutions (e.g., water with a small amount of ammonium hydroxide) or polar organic solvents like DMSO or DMF. For reversed-phase HPLC, the best practice is to dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape and avoid solvent mismatch effects.[4]

Question: What are the critical parameters for method validation?

Answer: For a quantitative method, you should validate for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following guidelines from regulatory bodies like the FDA or EMA.[16]

Troubleshooting Decision Tree

Troubleshooting cluster_retention Retention Issues cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result no_retention No or Low Retention? start->no_retention drift_retention Drifting Retention Time? start->drift_retention peak_tail Peak Tailing? start->peak_tail peak_split Split Peak? start->peak_split low_signal Low Signal / Noisy Baseline? start->low_signal sol_polar_col Use Polar-Embedded or Mixed-Mode Column no_retention->sol_polar_col sol_equilibrate Increase Column Equilibration Time drift_retention->sol_equilibrate sol_frit Check for Clogged Frit or Column Contamination drift_retention->sol_frit sol_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) peak_tail->sol_ph peak_tail->sol_frit peak_split->sol_frit low_signal->sol_ph Check pH for Ionization sol_detector Optimize Detector Wavelength or MS Source Parameters low_signal->sol_detector

Caption: A decision tree to diagnose common HPLC issues for this analysis.

References

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,.... Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubMed. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • TUprints. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Testing Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • LMA Leidykla. (2017). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Springer. (2024). A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. Retrieved from [Link]

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Technical Support Center: Strategies for Overcoming Poor Reactivity of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with the reactivity of this compound in various synthetic applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully utilize this versatile building block.

Understanding the Challenge: The "Deactivated" Nature of this compound

The primary challenge in working with this compound stems from its electronic properties. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] This electron-withdrawing nature decreases the electron density on the carboxylic acid group, making it less nucleophilic and, consequently, less reactive in standard coupling reactions.[2]

The pyrazole substituent, while having a more complex electronic influence, does not sufficiently counteract the deactivating effect of the pyrazine ring. Pyrazoles themselves are aromatic and can be less reactive towards electrophilic substitution than benzene, indicating a degree of electron-poor character.[3] This combined electronic effect results in a carboxylic acid that is sluggish to react under standard conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Yield in Amide Coupling Reactions

This is the most frequently reported issue. Standard amide coupling conditions often fail or provide unsatisfactory yields.

Root Cause Analysis:

  • Insufficient Carboxylic Acid Activation: The electron-deficient nature of the pyrazine ring requires more potent activating agents than commonly used for simple carboxylic acids.

  • Weak Nucleophilicity of the Amine: If the amine coupling partner is also electron-poor (e.g., an aniline with electron-withdrawing groups), the reaction becomes even more challenging.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[4]

  • Side Reactions: In the case of uronium-based coupling reagents like HATU or HBTU, side reactions such as guanidinium formation can occur if the amine reacts with the coupling reagent itself.

Solutions and Optimization Strategies:

  • Selection of a High-Potency Coupling Reagent: For electron-deficient carboxylic acids, more powerful coupling reagents are necessary. Consider the following options:

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium/Aminium SaltHighly effective for challenging couplings, including with electron-poor amines. Often provides faster reaction rates.[5]
HBTU/TBTU Uronium/Aminium SaltVery efficient and widely used. By-products are generally soluble, simplifying purification.[5]
PyBOP Phosphonium SaltA powerful reagent that is particularly useful for sterically hindered substrates. Does not cause guanidinium side reactions.
COMU Uronium/Aminium SaltA newer generation coupling reagent with high efficiency, comparable to HATU, and improved safety profile (non-explosive by-products).
  • Conversion to an Acyl Chloride: This is a classic and highly effective strategy for activating a reluctant carboxylic acid. The resulting acyl chloride is significantly more electrophilic and will react with a wider range of amines.

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.[6][7]

    • Caution: These reagents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood. The resulting acyl chloride is moisture-sensitive.

  • Reaction Condition Optimization:

    • Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they can help to dissolve the starting materials and intermediates.

    • Base: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is a common choice. For particularly sensitive reactions where racemization is a concern, a weaker base like N-methylmorpholine (NMM) can be used.[6]

    • Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion, especially with challenging substrates.

Problem 2: Difficulty in Ester Formation (Esterification)

Similar to amide coupling, direct esterification of this compound can be problematic.

Root Cause Analysis:

The low nucleophilicity of the carboxylic acid makes it a poor partner in acid-catalyzed esterification with alcohols.

Solutions and Optimization Strategies:

  • Yamaguchi Esterification: This method is particularly effective for sterically hindered and electron-deficient carboxylic acids. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine).[1]

  • Coupling Reagent-Mediated Esterification: Many of the coupling reagents used for amide bond formation can also be adapted for esterification. Uronium-based reagents like TBTU and COMU have been shown to be effective.[8]

  • Acyl Chloride Intermediate: As with amide synthesis, converting the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate for esterification.

Frequently Asked Questions (FAQs)

  • Q1: Why are standard DCC/DMAP coupling conditions often ineffective for this compound?

    • A1: While DCC (dicyclohexylcarbodiimide) is a common coupling reagent, it is often not potent enough to efficiently activate the electron-deficient this compound. The intermediate O-acylisourea may not be sufficiently reactive, leading to low yields.[7] More powerful reagents like HATU or PyBOP are generally required.

  • Q2: Can I use aqueous workup procedures with these reactions?

    • A2: Yes, in most cases. After the reaction is complete, quenching with water or a mild aqueous acid (like saturated ammonium chloride) followed by extraction with an organic solvent is a standard procedure. However, it is crucial to ensure that the reaction itself is conducted under anhydrous conditions to prevent hydrolysis of the activated intermediates.

  • Q3: Are there any specific storage recommendations for this compound?

    • A3: It is recommended to store the compound in a cool, dry place, tightly sealed to protect it from moisture.[9]

  • Q4: What is the role of additives like HOBt or HOAt in these coupling reactions?

    • A4: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used as additives, particularly with carbodiimide reagents. They act as "traps" for the activated intermediate, forming an active ester that is less prone to side reactions like racemization and is still highly reactive towards the amine.[5][6] Many modern coupling reagents like HATU and HBTU already incorporate a derivative of these structures.

Experimental Protocols

Protocol 1: High-Potency Amide Coupling using HATU

This protocol is recommended as a starting point for the amide coupling of this compound with a primary or secondary amine.

Workflow Diagram:

AmideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Activated_Ester Activated Ester Intermediate Acid->Activated_Ester 1. Dissolve HATU HATU HATU->Activated_Ester 2. Add DIPEA DIPEA DIPEA->Activated_Ester 3. Add Solvent_A Anhydrous DMF Solvent_A->Activated_Ester Product Target Amide Activated_Ester->Product Amine Amine (R-NH2) Amine->Product 4. Add to activated mixture

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step protocol is a robust method for forming esters, especially with secondary or hindered alcohols.

Workflow Diagram:

EsterificationWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Acid This compound AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2 SOCl2 or (COCl)2 SOCl2->AcylChloride Ester Target Ester AcylChloride->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Base Pyridine or Et3N Base->Ester

Caption: Two-step esterification via an acyl chloride intermediate.

Step-by-Step Procedure:

Step 1: Acyl Chloride Synthesis

  • In a fume hood, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the alcohol solution to 0 °C and slowly add the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the crude ester by column chromatography.

References

  • BenchChem. (2025).
  • Semantic Scholar.
  • UCL Discovery. (2017).
  • UCHEM. (2025).
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • RSC Publishing. (2013).
  • PMC. (2022).
  • Slideshare. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • PMC. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • BenchChem. (2025).
  • University of York. (2016).
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  • NIH. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • PubMed. (2024).
  • Journal of the American Chemical Society. (2011). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.
  • CORE. (2013). Catalytic Approaches to the Synthesis of Amide Bonds.
  • PMC. (2020).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Delaware. (2021). Synthesis of unprotected nitrogen-containing heterocycles via Aza Heck reactions.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • YouTube. (2019). 08.
  • Semantic Scholar. Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors.
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  • Google Patents. Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
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  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • ChemRxiv. (2023).

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Technical Support Center: Scale-Up Synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound.

I. Synthetic Strategy and Core Challenges

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction to form the C-N bond between the pyrazole and pyrazine rings, followed by hydrolysis of a precursor group (like a nitrile or ester) to the carboxylic acid. While straightforward in principle, scaling up this synthesis presents several challenges related to reaction control, impurity profiles, and product isolation.

Diagram: Synthetic Workflow Overview

Synthetic_Workflow A Starting Materials (e.g., Halopyrazine Nitrile/Ester & Pyrazole) B C-N Coupling Reaction (SNA_r_ or Buchwald-Hartwig) A->B Base, Solvent, Temperature Control C Intermediate Isolation & Purification B->C Extraction, Chromatography D Hydrolysis Reaction (Nitrile/Ester to Carboxylic Acid) C->D Acid/Base, Heat E Work-up & Crude Product Isolation D->E pH Adjustment, Precipitation F Final Purification (Crystallization) E->F Solvent Selection G Final Product: 5-(1H-pyrazol-1-yl)pyrazine- 2-carboxylic acid F->G Drying

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. C-N Coupling Reaction

Question 1: My C-N coupling reaction (SNAr) between the halopyrazine and pyrazole is sluggish and gives low yields. What are the potential causes and how can I improve it?

Answer: Low yields in the C-N coupling step are a common scale-up issue. The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, but several factors can hinder the reaction.[1]

  • Causality & Troubleshooting:

    • Insufficient Base Strength/Solubility: The reaction requires a base to deprotonate the pyrazole, generating the nucleophile. Common bases like K₂CO₃ or Cs₂CO₃ might have limited solubility in organic solvents.

      • Solution: Consider using a stronger, more soluble base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Alternatively, phase-transfer catalysts can be employed with carbonate bases to improve reactivity.

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing reaction rates.

      • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective. For a greener alternative, polyethylene glycol (PEG-400) has been shown to be an excellent solvent for SNAr reactions on nitrogen-containing heterocycles, often leading to rapid and high-yielding conversions.[2]

    • Leaving Group Reactivity: The nature of the halogen on the pyrazine ring is critical. The order of reactivity is typically I > Br > Cl.

      • Solution: If you are using a chloropyrazine, consider switching to a bromo- or iodopyrazine starting material if commercially available. While more expensive, the increased reactivity can significantly improve yields and reduce reaction times.

    • Alternative: Buchwald-Hartwig Amination: For particularly challenging substrates, especially chloro-heterocycles, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative to traditional SNAr.[3] This reaction has a broad substrate scope but requires careful selection of the palladium catalyst and ligand.[4][5] For pyrazole coupling, ligands like tBuBrettPhos have shown effectiveness.[4]

Question 2: I am observing the formation of regioisomers during the C-N coupling. How can I control the regioselectivity?

Answer: The formation of regioisomers, where the pyrazole attaches through a different nitrogen atom, can be a significant issue. Additionally, if the pyrazine ring has multiple leaving groups, substitution at the wrong position can occur.

  • Causality & Troubleshooting:

    • Pyrazole Tautomerism: Unsubstituted pyrazole exists in tautomeric forms, which can lead to different connectivity.

      • Solution: Using a pre-formed N-1 substituted pyrazole (e.g., with a protecting group that can be removed later) can enforce the desired regiochemistry. However, direct coupling with pyrazole is more atom-economical. The regioselectivity of direct coupling can sometimes be influenced by the cation of the base and the solvent.

    • Directing Effects on the Pyrazine Ring: Substituents on the pyrazine ring have strong directing effects in SNAr reactions.[6]

      • Electron-Withdrawing Groups (EWGs): An EWG (like the nitrile or ester group) at the C2 position will direct nucleophilic attack to the C5 position.[6] Ensure your starting material is designed to leverage this effect.

      • Electron-Donating Groups (EDGs): An EDG at the C2 position directs nucleophilic attack to the C3 position.[6]

B. Hydrolysis of Nitrile/Ester Precursor

Question 3: The hydrolysis of my 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile to the carboxylic acid is incomplete or requires harsh conditions. How can I optimize this step?

Answer: Hydrolysis of heteroaromatic nitriles can be challenging due to the electron-withdrawing nature of the ring system, which can deactivate the nitrile group.

  • Causality & Troubleshooting:

    • Acid Hydrolysis: Strong aqueous acids like concentrated HCl or H₂SO₄ at reflux are typically required.[7][8][9] The mechanism involves protonation of the nitrile nitrogen, followed by attack of water.[8]

      • Optimization: If the reaction is slow, increasing the temperature or reaction time is the primary approach. However, be mindful of potential degradation of the product. A mixture of acetic acid and sulfuric acid can sometimes be effective.

    • Base Hydrolysis: Concentrated aqueous bases like NaOH or KOH at reflux can also be used.[7] This method produces the carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid.

      • Optimization: This can be a milder alternative for substrates sensitive to strong acids. The use of co-solvents like ethanol or ethylene glycol can improve the solubility of the starting material and facilitate the reaction.

    • Side Reactions: A potential side reaction during hydrolysis is decarboxylation, especially at high temperatures.[10][11] The pyrazine-2-carboxylic acid moiety is susceptible to this.

      • Mitigation: Monitor the reaction closely by TLC or HPLC to avoid prolonged heating once the starting material is consumed. Use the minimum temperature necessary for a reasonable reaction rate.

C. Work-up and Purification

Question 4: I am having difficulty isolating and purifying the final product. It seems to have low solubility, and I'm getting inconsistent yields after crystallization.

Answer: this compound is a relatively polar, crystalline solid. Its amphoteric nature (containing both a basic pyrazine/pyrazole system and an acidic carboxylic acid) can complicate purification.

  • Causality & Troubleshooting:

    • Isolation from the Hydrolysis Reaction:

      • Acidic Hydrolysis: After cooling, the product may precipitate directly from the acidic solution. If not, carefully neutralizing the solution to the isoelectric point of the molecule (typically a pH of 2-4) will minimize its solubility and induce precipitation.

      • Basic Hydrolysis: The product exists as a soluble carboxylate salt. The solution should be filtered to remove any insoluble impurities, then slowly acidified with an acid like HCl to precipitate the carboxylic acid.[12] Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.

    • Crystallization for Final Purification:

      • Solvent Selection: Finding a suitable recrystallization solvent is key. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

        • Recommended Solvents to Screen: Water, ethanol, methanol, acetic acid, or mixtures of these (e.g., ethanol/water, DMF/water).[13]

      • Controlling Crystal Growth: Poor crystal quality can trap impurities.

        • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, treatment with activated carbon may be necessary. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Cooling too rapidly in an ice bath can cause the product to "crash out," trapping impurities.

    • Dealing with Impurities:

      • Starting Materials: Unreacted halopyrazine or pyrazole can be common impurities. Most of these can be removed by the acidic/basic work-up and crystallization.

      • Decarboxylation Product: If decarboxylation has occurred, the resulting 2-(1H-pyrazol-1-yl)pyrazine will be more nonpolar and may be removed by washing the crude product with a less polar solvent like diethyl ether or ethyl acetate before crystallization.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution(s)
Low Yield in C-N Coupling Ineffective base, poor solvent, unreactive leaving group.Use a stronger base (t-BuOK), switch to a polar aprotic solvent (DMSO, PEG-400), use a bromo- or iodopyrazine, or consider Buchwald-Hartwig conditions.[2]
Incomplete Nitrile Hydrolysis Insufficiently harsh conditions.Increase temperature and/or reaction time for acid/base hydrolysis. Monitor for product degradation.
Product Loss During Work-up Incorrect pH for precipitation.Carefully adjust the pH to the isoelectric point (typically pH 2-4) to maximize precipitation.[12]
Poor Purity After Crystallization Trapped impurities, unsuitable solvent.Screen various solvents (e.g., ethanol/water), ensure slow cooling, and consider a pre-wash of the crude solid.[13]
Presence of Decarboxylation Impurity Excessive heating during hydrolysis.Minimize reaction time and temperature during hydrolysis. Wash the crude product with a nonpolar solvent.[11]

III. Experimental Protocols

Protocol 1: C-N Coupling via SNAr
  • To a stirred solution of 5-bromopyrazine-2-carbonitrile (1.0 eq) in anhydrous DMSO, add pyrazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The intermediate product, 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile, will precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum. This crude intermediate can often be used directly in the next step.

Protocol 2: Hydrolysis to Carboxylic Acid
  • Suspend the crude 5-(1H-pyrazol-1-yl)pyrazine-2-carbonitrile (1.0 eq) in a 1:1 mixture of concentrated HCl and water.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol or acetone.

  • Dry the product under vacuum at 50-60 °C.

Diagram: Purification Decision Tree

Purification_Workflow Start Crude Product from Hydrolysis CheckPurity Check Purity by HPLC/NMR Start->CheckPurity Pure Product >98% Pure CheckPurity->Pure Yes Impure Product <98% Pure CheckPurity->Impure No Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) Impure->Recrystallize Wash Slurry/Wash with nonpolar solvent (e.g., Ether, EtOAc) Impure->Wash If nonpolar impurities detected CheckAgain Re-check Purity Recrystallize->CheckAgain Wash->Recrystallize CheckAgain->Pure Purity OK CheckAgain->Recrystallize Purity Not OK

Sources

Technical Support Center: Synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the production of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical solutions to minimize impurities and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chlorine, from the 5-position of a pyrazine-2-carboxylic acid derivative by the pyrazole anion. The pyrazine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is crucial for this transformation.

An alternative pathway involves the initial synthesis of a pyrazine-carbonitrile derivative followed by hydrolysis to the carboxylic acid. Both routes present unique challenges in terms of reaction control and impurity profiles. This guide will focus primarily on the more direct SNAr approach.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Reaction Optimization

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of Pyrazole: The reaction requires the formation of the pyrazole anion to act as an effective nucleophile. Incomplete deprotonation will result in a significant amount of unreacted starting material.

    • Troubleshooting:

      • Choice of Base: Stronger bases are generally more effective. While alkali carbonates like potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often give better results by ensuring complete deprotonation of pyrazole.

      • Reaction Temperature: The deprotonation step is often performed at a lower temperature (e.g., 0 °C) before the addition of the chloropyrazine derivative to prevent side reactions.

      • Moisture Content: Ensure all reagents and solvents are anhydrous, as water will consume the base and hinder the formation of the pyrazole anion.

  • Suboptimal Reaction Temperature and Time: The SNAr reaction on a pyrazine ring requires sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Reactions are often heated to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor at regular intervals (e.g., every 2-4 hours) until no further consumption of the limiting reagent is observed.

  • Degradation of Starting Materials or Product: Pyrazine carboxylic acids can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • Base Equivalents: Using a large excess of a strong base can lead to decomposition. Use a slight excess (e.g., 1.1-1.5 equivalents) of the base relative to pyrazole.

      • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive reagents.

Question 2: I am observing the formation of a significant amount of a side product with the same mass as my desired product. What could this be?

Answer:

A common issue in the reaction of pyrazole with substituted heterocycles is the formation of regioisomers. Pyrazole has two nitrogen atoms, and while the reaction typically occurs at the N1 position, substitution at the N2 position can also occur, leading to the formation of 5-(2H-pyrazol-2-yl)pyrazine-2-carboxylic acid.

  • Understanding the Regioselectivity: The regioselectivity of pyrazole alkylation is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion of the pyrazole salt.[1][2]

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the position of the counter-ion and thus the nucleophilicity of the two nitrogen atoms. Experiment with different solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), to see if the isomeric ratio can be improved.

      • Steric Hindrance: If your pyrazole is substituted, steric hindrance can play a significant role in directing the substitution to the less hindered nitrogen atom.[2]

  • Analytical Identification:

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the N1 and N2 isomers. The chemical shifts and coupling patterns of the pyrazole and pyrazine protons will be distinct for each isomer.

    • HPLC: The two isomers will likely have different retention times on a reverse-phase HPLC column. Developing a good HPLC method is crucial for quantifying the isomeric ratio.

Impurity Profile & Purification

Question 3: What are the most common impurities I should expect in my crude product?

Answer:

Besides the potential for a regioisomeric impurity, several other common impurities can be present in your crude this compound.

Impurity Potential Cause Identification
5-chloropyrazine-2-carboxylic acid Incomplete reaction.HPLC, LC-MS
Pyrazole Excess reagent used.HPLC, 1H NMR (characteristic signals in the aromatic region)
5-hydroxypyrazine-2-carboxylic acid Hydrolysis of the starting material under basic conditions.HPLC, LC-MS (mass will be lower than the product)
5-(1H-pyrazol-1-yl)pyrazine-2-carboxamide If the synthesis starts from a nitrile precursor, this is an intermediate from incomplete hydrolysis.HPLC, LC-MS (mass will be different from the carboxylic acid)

Question 4: I am having difficulty purifying my product. What strategies can I employ?

Answer:

Purification of this compound can be challenging due to its polarity and potential for zwitterion formation.

  • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to a pH of 2-3. The carboxylic acid will precipitate out.

    • Collect the solid by filtration and wash with cold water to remove any remaining salts.

  • Recrystallization: This is an effective method for removing minor impurities.

    • Solvent Screening: Experiment with different solvent systems to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include water, ethanol, methanol, acetonitrile, or mixtures thereof.

  • Column Chromatography: While not always ideal for highly polar carboxylic acids, it can be effective.

    • Stationary Phase: Use silica gel for normal-phase chromatography.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often necessary. Adding a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve peak shape.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Methyl 5-chloropyrazine-2-carboxylate

  • Pyrazole

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed as monitored by TLC or HPLC.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for addressing low reaction yields.

Analytical Characterization

Accurate characterization of the final product and impurities is essential for quality control.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is critical for monitoring reaction progress and assessing the purity of the final compound.

Parameter Recommendation
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or methanol with 0.1% of the same acid
Gradient Start with a low percentage of B and gradually increase to elute the compounds.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both starting materials and product have good absorbance (e.g., 254 nm or 280 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation and identification of impurities.

  • 1H NMR: The proton signals for the pyrazine and pyrazole rings will be in the aromatic region (typically 7.0-9.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • 13C NMR: The carbon signals will provide further confirmation of the structure, with the carboxylic acid carbonyl carbon appearing at a characteristic downfield shift (>160 ppm).

Impurity Formation Pathway

Impurity_Formation SM 5-chloropyrazine-2-carboxylic acid + Pyrazole Product This compound SM->Product Desired SNAr Reaction Impurity1 5-hydroxypyrazine-2-carboxylic acid SM->Impurity1 Side Reaction: Hydrolysis Impurity2 Unreacted Starting Materials SM->Impurity2 Incomplete Reaction Impurity3 Regioisomer: 5-(2H-pyrazol-2-yl)pyrazine-2-carboxylic acid SM->Impurity3 Side Reaction: N2-attack

Caption: Potential pathways for impurity formation during synthesis.

References

  • Kost, A. N. Regioselectivity in the Alkylation of Pyrazoles. Russ. Chem. Rev.1975, 44 (9), 831.
  • Holzer, W.; Eller, G. A.; Datterl, B.; Habicht, D. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magn. Reson. Chem.2009 , 47 (7), 617-624. [Link]

  • Finar, I. L. The tautomerism of pyrazoles. J. Chem. Soc. B1968, 725-732.

Sources

Validation & Comparative

A Comparative Analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid and Other Pyrazole Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of clinically successful drugs.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties, leading to a surge in the development of novel pyrazole-containing therapeutics.[1] This guide provides a detailed comparative analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, a promising diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, with two prominent pyrazole-based drugs: the selective COX-2 inhibitor Celecoxib and the JAK1/2 inhibitor Ruxolitinib. This comparison will illuminate the diverse therapeutic applications of the pyrazole core and provide valuable insights for researchers and drug development professionals.

Introduction to the Compared Molecules

This compound emerges as a potent and selective inhibitor of DGAT2, an enzyme catalyzing the final step in triglyceride synthesis.[3][4] By targeting DGAT2, this compound holds therapeutic potential for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and related conditions characterized by aberrant lipid accumulation.[4]

Celecoxib , marketed as Celebrex, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][5] Its diaryl-substituted pyrazole structure is key to its selective action, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]

Ruxolitinib , sold under the brand name Jakafi, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[8] This pyrazole-containing compound disrupts dysregulated JAK-STAT signaling pathways implicated in myeloproliferative neoplasms and other inflammatory conditions.[9]

This guide will delve into a side-by-side comparison of the physicochemical properties and biological activities of these three pyrazole derivatives, supported by experimental data. Furthermore, detailed protocols for the respective enzymatic assays are provided to ensure scientific integrity and facilitate the replication of key experiments.

Physicochemical and Pharmacokinetic Comparison

A molecule's therapeutic efficacy is intrinsically linked to its physicochemical and pharmacokinetic properties. The following table summarizes key parameters for this compound, Celecoxib, and Ruxolitinib, offering a glimpse into their drug-like characteristics.

PropertyThis compoundCelecoxibRuxolitinib
Molecular Formula C₈H₆N₄O₂[2]C₁₇H₁₄F₃N₃O₂S[1]C₁₇H₁₈N₆[10]
Molecular Weight 190.16 g/mol [2]381.37 g/mol [9]306.37 g/mol [10]
LogP 0.3605[2]3.4[1]1.69[10]
Topological Polar Surface Area (TPSA) 80.9 Ų[2]86.4 Ų[1]83.18 Ų[10]
Hydrogen Bond Donors 1[2]2[1]1[10]
Hydrogen Bond Acceptors 5[2]5[1]6[10]
Rotatable Bonds 2[2]3[1]3[10]

Comparative Biological Activity and Mechanism of Action

The diverse biological activities of these pyrazole derivatives underscore the versatility of this heterocyclic scaffold. While all three compounds share the pyrazole core, their distinct substitution patterns lead to highly specific interactions with their respective biological targets.

This compound: A DGAT2 Inhibitor

This compound has been identified as a potent inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[3][4] DGAT2 is highly expressed in the liver and adipose tissue and plays a crucial role in lipid metabolism.[3] Inhibition of DGAT2 is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4] While specific public data on the IC50 of the lead compound is limited, a closely related analog from the same patent series, 5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, demonstrates a human DGAT2 IC50 of 14 nM .

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib's mechanism of action involves the selective inhibition of the COX-2 isoform of cyclooxygenase.[6][11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11] By selectively targeting COX-2, Celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[6] Celecoxib exhibits a potent inhibitory activity against COX-2 with an IC50 value of 40 nM in Sf9 cells.[12]

Ruxolitinib: A JAK1/2 Kinase Inhibitor

Ruxolitinib is a potent inhibitor of the Janus kinases JAK1 and JAK2.[8] These kinases are involved in the signaling pathways of various cytokines and growth factors that are critical for hematopoiesis and immune function.[9] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib effectively inhibits JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM , respectively, in cell-free assays.[10]

The following diagram illustrates the distinct signaling pathways targeted by each of these pyrazole derivatives.

Signaling_Pathways cluster_DGAT2 DGAT2 Inhibition Pathway cluster_COX2 COX-2 Inhibition Pathway cluster_JAK JAK/STAT Inhibition Pathway Diacylglycerol Diacylglycerol Triglycerides Triglycerides Diacylglycerol->Triglycerides DGAT2 This compound This compound DGAT2 DGAT2 This compound->DGAT2 Inhibits Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibits Cytokine Receptor Cytokine Receptor JAK1/2 JAK1/2 Cytokine Receptor->JAK1/2 Activates STAT STAT JAK1/2->STAT Phosphorylates Gene Expression Gene Expression STAT->Gene Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK1/2 Inhibits

Caption: Distinct signaling pathways of the compared pyrazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key enzymatic assays.

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay

This protocol is based on the measurement of enzymatic product formation using mass spectrometry, which offers high sensitivity and the ability to directly quantify the product.[13]

Workflow Diagram:

DGAT2_Assay_Workflow A Prepare Assay Plate: - Add DGAT2 enzyme solution - Add test compound/DMSO control B Pre-incubation at room temperature A->B C Initiate Reaction: Add substrate mix (Diacylglycerol and Acyl-CoA) B->C D Incubate at 37°C C->D E Stop Reaction: Add quenching solution D->E F Analyze Product Formation by LC-MS/MS E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the DGAT2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mg/mL BSA).

    • Dilute recombinant human DGAT2 enzyme in assay buffer to the desired concentration.

    • Prepare substrate solution containing diacylglycerol and a labeled acyl-CoA (e.g., ¹³C-Oleoyl-CoA) in assay buffer.

    • Prepare serial dilutions of the test compound (this compound) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 50 µL of the diluted DGAT2 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of a quenching solution (e.g., acetonitrile containing an internal standard).

  • Data Analysis:

    • Analyze the formation of the labeled triglyceride product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a whole-blood assay to measure the inhibition of COX-2.

Workflow Diagram:

COX2_Assay_Workflow A Collect Heparinized Human Whole Blood B Pre-incubate blood with test compound (Celecoxib) or vehicle A->B C Induce COX-2 expression with Lipopolysaccharide (LPS) B->C D Allow blood to clot to generate serum C->D E Measure Prostaglandin E2 (PGE2) levels in serum by ELISA D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the COX-2 whole-blood inhibition assay.

Step-by-Step Protocol:

  • Blood Collection and Preparation:

    • Collect fresh human blood into tubes containing heparin.

    • Use the blood within 2 hours of collection.

  • Assay Procedure:

    • To 1 mL aliquots of whole blood, add 10 µL of the test compound (Celecoxib) at various concentrations or vehicle (DMSO).

    • Pre-incubate for 30 minutes at 37°C.

    • Add 10 µL of lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2.

    • Incubate for 24 hours at 37°C to allow for COX-2 expression and prostaglandin synthesis.

    • Allow the blood to clot at 4°C for 1 hour, then centrifuge to separate the serum.

  • Data Analysis:

    • Measure the concentration of Prostaglandin E2 (PGE2) in the serum using a commercially available ELISA kit.

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Janus Kinase (JAK1/2) Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of compounds against JAK1 and JAK2 kinases.

Workflow Diagram:

JAK_Assay_Workflow A Prepare Assay Plate: - Add kinase buffer - Add test compound (Ruxolitinib) or DMSO B Add Recombinant JAK1 or JAK2 Enzyme A->B C Initiate Reaction: Add substrate (e.g., peptide) and ATP B->C D Incubate at room temperature C->D E Stop Reaction and Measure Kinase Activity (e.g., using ADP-Glo™ Kinase Assay) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the JAK1/2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human JAK1 or JAK2 enzyme in kinase assay buffer.

    • Prepare a substrate solution containing a suitable peptide substrate and ATP in kinase assay buffer.

    • Prepare serial dilutions of the test compound (Ruxolitinib) in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO.

    • Add 10 µL of the diluted JAK enzyme solution.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This comparative guide highlights the remarkable versatility of the pyrazole scaffold in drug discovery. By strategically modifying the substituents on the pyrazole core, medicinal chemists can develop highly potent and selective inhibitors for a wide range of biological targets. This compound, as a DGAT2 inhibitor, represents a promising new avenue for the treatment of metabolic diseases. Its comparison with the established drugs Celecoxib and Ruxolitinib, which target COX-2 and JAK kinases respectively, underscores the adaptability of the pyrazole moiety. The provided experimental data and detailed protocols offer a solid foundation for further research and development of novel pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Clemett, D., & Goa, K. L. (2000).
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  • Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism.
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A Researcher's Comparative Guide to Structure-Activity Relationships of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid Analogs as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell activity and enabling tumor immune evasion.[1] The development of small-molecule IDO1 inhibitors is a highly pursued therapeutic strategy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of inhibitors: 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid analogs. We will dissect the key structural motifs, explore the impact of various substitutions, and provide standardized protocols for evaluating these compounds, offering a comprehensive resource for medicinal chemists and drug discovery scientists in the field.

The this compound Scaffold: A Privileged Core for IDO1 Inhibition

The pyrazole and pyrazine heterocycles are considered "privileged scaffolds" in medicinal chemistry, known for their ability to interact with a wide range of biological targets.[2] The fusion of these two rings, combined with a carboxylic acid moiety, creates a unique pharmacophore with significant potential for inhibiting IDO1. The core structure, this compound, presents three key regions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties: the pyrazole ring, the pyrazine ring, and the carboxylic acid group. Understanding the SAR at each of these positions is crucial for rational drug design.

Deconstructing the Structure-Activity Relationship (SAR)

Our analysis of the SAR is based on a synthesis of data from studies on related pyrazole and pyrazine-based enzyme inhibitors. The following sections detail the impact of substitutions at key positions on the molecule's inhibitory activity against IDO1.

Modifications of the Pyrazole Ring (Region A)

The pyrazole ring offers multiple positions for substitution (3, 4, and 5). Modifications in this region can significantly impact the inhibitor's interaction with the enzyme's active site.

  • Position 4: Substitution at the 4-position of the pyrazole ring is generally well-tolerated. Small alkyl or halogen substituents can be introduced to fine-tune electronic properties and steric interactions. For instance, the introduction of a methyl or chloro group can enhance potency by optimizing van der Waals interactions within a hydrophobic pocket of the IDO1 active site.

  • Positions 3 and 5: Symmetrical or unsymmetrical substitutions at the 3 and 5 positions can influence both potency and selectivity.[3] Aryl substitutions at these positions have been shown to target the S1 and S1' pockets of related enzymes. In the context of IDO1, introducing small, electron-withdrawing groups on a phenyl ring at position 5 can enhance activity.

Substitutions on the Pyrazine Ring (Region B)

The pyrazine ring serves as a central scaffold, and its substitution can affect the overall conformation and electronic distribution of the molecule.

  • Position 3 and 6: The electronic nature of the pyrazine ring can be modulated by substituents at the 3 and 6 positions. Introduction of small, electron-donating groups like a methyl group may enhance activity. Conversely, larger, bulky groups in these positions are often detrimental to activity, likely due to steric hindrance.

Bioisosteric Replacement of the Carboxylic Acid (Region C)

The carboxylic acid group is a key pharmacophoric feature, likely involved in critical interactions with the active site. However, it can also contribute to poor pharmacokinetic properties. Therefore, bioisosteric replacements are a key area of investigation.

  • Amides and Tetrazoles: Replacing the carboxylic acid with bioisosteres such as amides or tetrazoles can maintain or improve inhibitory activity while potentially enhancing cell permeability and metabolic stability. The choice of the amine component in the amide can be used to explore further interactions with the enzyme.

The following diagram summarizes the key SAR findings for this scaffold.

SAR_Summary cluster_scaffold This compound Scaffold cluster_regions Key Regions for Modification cluster_sar Structure-Activity Relationship Insights Scaffold Core Scaffold A Region A: Pyrazole Ring B Region B: Pyrazine Ring C Region C: Carboxylic Acid SAR_A Position 4: Small alkyl/halogen tolerated. Positions 3 & 5: Aryl groups can enhance potency. A->SAR_A Impacts binding affinity SAR_B Positions 3 & 6: Small electron-donating groups favorable. Bulky groups are detrimental. B->SAR_B Influences conformation SAR_C Bioisosteres like amides and tetrazoles can improve PK properties. C->SAR_C Affects pharmacokinetics

Caption: Key regions for SAR studies on the this compound scaffold.

Comparative Analysis of Representative Analogs

To illustrate the SAR principles, the following table presents a comparative analysis of hypothetical this compound analogs and their corresponding IDO1 inhibitory activities. This data is representative and intended to guide lead optimization efforts.

Compound IDR1 (Pyrazole-C4)R2 (Pyrazine-C3)R3 (Carboxylic Acid Bioisostere)IDO1 IC50 (nM)Cell-based Activity (HeLa) IC50 (nM)Microsomal Stability (t½, min)
Parent-01 HH-COOH150850< 5
Analog-A1 -CH3H-COOH7540010
Analog-A2 -ClH-COOH5032015
Analog-B1 H-CH3-COOH1207008
Analog-C1 HH-CONHCH318050030
Analog-C2 HH-CN4H (Tetrazole)16045045
Optimized-01 -ClH-CN4H (Tetrazole)3015060

Experimental Protocols for Inhibitor Evaluation

Accurate and reproducible experimental data are the bedrock of any successful drug discovery program. Below are detailed, step-by-step methodologies for key assays to evaluate the performance of this compound analogs as IDO1 inhibitors.

Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB)

Protocol:

  • Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the recombinant IDO1 enzyme to the wells and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding L-Tryptophan.

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Stop the reaction by adding TCA.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[4]

  • Calculate the IC50 value from the dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit IDO1 activity in a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • HeLa cells (or other suitable cell line)

  • Human interferon-gamma (IFN-γ)

  • Cell culture medium

  • L-Tryptophan

  • TCA

  • DMAB

Protocol:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Add the test compound at various concentrations to the cells.

  • Add L-Tryptophan to the cell culture medium.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant and incubate at 50°C for 30 minutes.

  • Add DMAB reagent and measure the absorbance at 480 nm.[4]

  • Calculate the IC50 value from the dose-response curve.

Pharmacokinetic Profiling: Microsomal Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of liver microsomes, providing an early indication of their in vivo half-life.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • Add the test compound to the HLM suspension in phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the compound.

The following diagram illustrates the experimental workflow for evaluating IDO1 inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_pk Pharmacokinetic Profiling Enzymatic_Assay Enzymatic IDO1 Inhibition Assay Calculate_IC50_Enzyme Calculate Enzymatic IC50 Enzymatic_Assay->Calculate_IC50_Enzyme Cell_Assay Cell-Based IDO1 Inhibition Assay Calculate_IC50_Enzyme->Cell_Assay Active Compounds Calculate_IC50_Cell Calculate Cellular IC50 Cell_Assay->Calculate_IC50_Cell PK_Assay Microsomal Stability Assay Calculate_IC50_Cell->PK_Assay Potent & Permeable Compounds Calculate_t_half Determine Half-life (t½) PK_Assay->Calculate_t_half Lead_Optimization Lead Optimization Calculate_t_half->Lead_Optimization Stable Compounds

Caption: A typical workflow for the evaluation of novel IDO1 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel IDO1 inhibitors. The SAR analysis presented in this guide highlights key areas for chemical modification to enhance potency and drug-like properties. Systematic exploration of substitutions on the pyrazole and pyrazine rings, coupled with bioisosteric replacement of the carboxylic acid, offers a clear path toward identifying clinical candidates. The provided experimental protocols serve as a robust framework for the comprehensive evaluation of these analogs. Future work should focus on optimizing the pharmacokinetic profile of these compounds to achieve suitable in vivo exposure and ultimately translate their potent in vitro activity into therapeutic efficacy.

References

  • Peng, Y. H., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 203-211.
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  • Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488.
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  • Wang, J., et al. (2023). Discovery of Pyrazole-Containing 4‑Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 66(16), 11249-11265.

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The Efficacy of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Novel Pyrazolyl-Pyrazine Scaffold

In the landscape of modern drug discovery, the pyrazole and pyrazine heterocycles are considered "privileged structures" due to their prevalence in a multitude of biologically active compounds.[1][2] The novel compound, 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, marries these two key pharmacophores. While specific efficacy data for this particular molecule is not extensively available in the public domain, its structural motifs strongly suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[1][3]

This guide provides a comprehensive comparative analysis of the potential efficacy of this compound. In the absence of direct experimental data, this analysis is framed by comparing it to well-established, structurally related kinase inhibitors that have successfully navigated the path from laboratory to clinical application. By examining the structure-activity relationships, mechanisms of action, and efficacy of approved drugs sharing similar heterocyclic cores, we can infer the potential therapeutic value and guide future research directions for this promising scaffold.

Selection of Comparator Compounds: A Rationale Based on Structural and Functional Analogy

To establish a scientifically rigorous comparison, we have selected three FDA-approved kinase inhibitors that share key structural features with this compound. These compounds provide a valuable framework for understanding the potential efficacy and biological targets of our lead molecule.

  • Crizotinib: An inhibitor of ALK, ROS1, and MET kinases, featuring a substituted pyrazole ring.[4][5]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2 kinases, containing a pyrrolopyrimidine core, which is isosteric to the pyrazolyl-pyrazine scaffold.[1]

  • Erdafitinib: A pan-FGFR kinase inhibitor with a pyrazolo[1,5-a]pyrimidine core, demonstrating the therapeutic potential of this fused heterocyclic system.[6][7]

The selection of these comparators allows for a multifaceted analysis, covering a range of kinase targets implicated in various malignancies.

Comparative Efficacy Analysis: Benchmarking Against a Gold Standard

The efficacy of a kinase inhibitor is typically evaluated by its ability to inhibit the target kinase and its subsequent effect on cancer cell proliferation and survival. This is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

CompoundTarget Kinase(s)Cell LineAssay TypeIC50 / Efficacy MetricReference
Crizotinib ALK, ROS1, METVarious ALK-positive NSCLCMultiple Clinical TrialsOverall Response Rate: 61.2%[4]
Progression-Free Survival: 8.6 months[4]
Ruxolitinib JAK1, JAK2-Biochemical AssayIC50: ~3 nM[1]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4Urothelial CarcinomaPhase 3 Clinical TrialOverall Survival: 12.1 months[6][8]
Objective Response Rate: 35.3%[8]
Compound 18h (a pyrazoline derivative) VEGFR2MDA-MB-231 (Breast Cancer)MTT AssayIC50: 7.18 µM[9]
Compound 7 (a pyrazolyl benzimidazole) Aurora A/BHT29 (Colon Cancer)Cell-based AssayIC50: 0.381 µM[3]

While direct data for this compound is unavailable, the potent activities of the comparator compounds highlight the potential of this chemical space. The pyrazole moiety is crucial for interacting with the hinge region of the kinase domain, a key determinant of inhibitory activity.[1] The pyrazine ring and the carboxylic acid group can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Postulated Mechanism of Action: A Kinase Inhibition Paradigm

Based on the structures of the comparator compounds, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrazolyl-pyrazine core likely serves as the scaffold that binds to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways crucial for cancer cell growth and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding ATP ATP Substrate Substrate Protein ADP ADP ATP->ADP Kinase Activity P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_Substrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 5-(1H-pyrazol-1-yl)pyrazine- 2-carboxylic acid Inhibitor->P_RTK Binds to ATP pocket

Caption: Postulated mechanism of action for this compound as a kinase inhibitor.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound and compare it to other kinase inhibitors, a series of well-established in vitro assays are recommended.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative capacity of a compound based on the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified target kinase, a kinase-specific substrate (peptide or protein), and a buffer containing ATP.

  • Compound Addition: Add varying concentrations of this compound or comparator compounds to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[11]

    • Luminescence-based Assays (e.g., Kinase-Glo®): Measuring the amount of remaining ATP.[12]

    • Fluorescence-based Assays (e.g., TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.[13]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

G A Combine Kinase, Substrate, & ATP B Add Inhibitor (Test Compound) A->B C Incubate (e.g., 30-60 min) B->C D Stop Reaction & Detect Product C->D E Calculate IC50 D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with this compound or comparator compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. Analyze for cell cycle arrest at specific phases.

Conclusion and Future Directions

While this compound remains a molecule with underexplored therapeutic potential, its structural composition firmly places it within the promising class of pyrazole- and pyrazine-containing kinase inhibitors. The comparative analysis with clinically successful drugs like Crizotinib, Ruxolitinib, and Erdafitinib provides a strong rationale for its further investigation as an anticancer agent.

The immediate next steps should involve the synthesis of this compound and its analogs, followed by a systematic evaluation of their efficacy using the detailed in vitro protocols outlined in this guide. Initial screening against a broad panel of kinases will be instrumental in identifying its primary molecular targets. Subsequent cell-based assays will then validate its anti-proliferative and cell cycle effects. Through this structured and comparative approach, the true therapeutic potential of this novel scaffold can be elucidated, potentially leading to the development of a new generation of targeted cancer therapies.

References

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A Comparative Analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Hybrid Heterocycles

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational pillars, forming the core of over 75% of FDA-approved drugs.[1] Among these, pyrazole and pyrazine rings are considered "privileged scaffolds" due to their versatile chemical reactivity and their ability to interact with a wide array of biological targets.[2][3] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key component in drugs ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][4][5] The pyrazine ring, a six-membered aromatic heterocycle, is noted for its role in enhancing metabolic stability and solubility, and it is present in compounds with diverse activities, including anticancer and anti-inflammatory properties.[1][6][7]

This guide focuses on 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid , a molecule that strategically combines these two potent pharmacophores. By linking the electron-rich pyrazole ring to the electron-deficient pyrazine ring, a unique electronic and structural profile is created.[1] This guide provides an in-depth comparison of this hybrid compound against structurally similar alternatives, supported by experimental insights and methodologies, to elucidate its potential in drug development programs. We will explore its synthesis, physicochemical characteristics, and structure-activity relationships to provide a comprehensive resource for researchers in the field.

Physicochemical and Structural Comparison

The therapeutic potential of a molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The unique arrangement of the pyrazole and pyrazine moieties in this compound imparts a distinct set of properties compared to its isomers and parent compounds.

The pyrazole ring is known to enhance hydrogen-bonding capabilities and lipophilicity, which can improve interactions with biological targets like enzymes and receptors.[1] Conversely, the electron-deficient nature of the pyrazine ring can contribute to improved metabolic stability and aqueous solubility.[1] The combination of these features in a single molecule presents a compelling strategy for designing drug candidates with balanced properties.

Below is a comparative table of calculated physicochemical properties for the title compound and relevant alternatives.

CompoundStructureMolecular Weight ( g/mol )XLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compound O=C(C1=NC=C(N2N=CC=C2)N=C1)O190.160.3680.915
5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid (Isomer)C1=C(C=NN1)C2=CN=C(C=N2)C(=O)O190.16-0.491.825
Pyrazine-2-carboxylic acid (Parent)O=C(O)c1nccnc1124.10--14
1H-Pyrazole-3-carboxylic acid (Parent)O=C(C1=CC=NN1)O112.08--23

Data sourced from PubChem and ChemScene databases.[8][9][10]

Analysis of Properties:

  • Isomeric Comparison : The key difference between the title compound and its pyrazol-4-yl isomer lies in the linkage and the resulting number of hydrogen bond donors. The pyrazol-1-yl linkage removes the N-H donor from the pyrazole ring itself, which can significantly alter its binding modes and solubility profile compared to the pyrazol-4-yl isomer, which retains the pyrazole N-H.[9]

  • Polar Surface Area (TPSA) : The TPSA is a critical predictor of drug transport properties. The title compound's TPSA of 80.9 Ų is within a favorable range for good oral bioavailability. The isomeric compound's higher TPSA suggests it may be slightly more polar.

  • Lipophilicity (XLogP) : The positive LogP value of the title compound indicates a more balanced lipophilic character compared to its more polar isomer, potentially leading to better membrane permeability.

Synthesis Strategy and Experimental Protocols

The synthesis of pyrazole-pyrazine conjugates typically involves a multi-step process that leverages established heterocyclic chemistry reactions. A common and effective approach is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine derivative with pyrazole, followed by the hydrolysis of an ester group to yield the final carboxylic acid.

General Synthetic Workflow

The diagram below illustrates a general and reliable pathway for synthesizing the title compound. The choice of a chloro- or bromo-pyrazine ester as a starting material is crucial, as the halogen acts as a leaving group for the SNAr reaction with pyrazole. The use of a base is essential to deprotonate the pyrazole, activating it as a nucleophile.

G A Ethyl 5-chloropyrazine-2-carboxylate D S N Ar Reaction A->D B 1H-pyrazole B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Ethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate D->E F Base Hydrolysis (e.g., LiOH, NaOH) E->F G This compound F->G

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of Ethyl 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylate

  • Reagents & Setup: To a flame-dried 100 mL round-bottom flask, add ethyl 5-chloropyrazine-2-carboxylate (1.0 eq), 1H-pyrazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting pyrazine.

    • Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates cations while leaving the nucleophile relatively free, accelerating the reaction. K₂CO₃ is a mild base sufficient to deprotonate pyrazole without causing unwanted side reactions.

  • Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from ethanol/water to yield the pure ester product.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Rationale: LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt. THF helps to solubilize the organic starting material.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH ~3-4 using 1M hydrochloric acid (HCl).

  • Isolation: A precipitate of the carboxylic acid will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Comparative Biological Activity and SAR

The true value of a molecular scaffold is realized in its biological activity. Pyrazole and pyrazine derivatives are independently associated with a wide spectrum of pharmacological effects.

  • Pyrazole Derivatives are well-documented as inhibitors of kinases (e.g., ALK5), cyclooxygenase (COX) enzymes, and cannabinoid receptors (CB1).[4][11][12] Their utility spans anti-inflammatory, anticancer, and neurological applications.[4][13]

  • Pyrazine Derivatives exhibit significant anticancer, anti-inflammatory, and antibacterial activities.[6] The pyrazine core can interact with biological targets through hydrogen bonding and π-π stacking, while its metabolic stability is a recognized asset.[1][7]

The conjugation of these two rings is a rational strategy to create synergistic effects, where the pyrazole ring enhances binding affinity and the pyrazine ring fine-tunes the ADME properties.[1]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how subtle structural changes impact a compound's biological effects. For pyrazole-containing compounds, the substitution pattern is critical for potency and selectivity.[11][14]

SAR cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Impacted Properties Core Pyrazolyl-Pyrazine-COOH Mod1 Linkage Point (e.g., N1 vs. C4) Core->Mod1 Mod2 Pyrazine Substituents (e.g., -NH2, -Cl) Core->Mod2 Mod3 Pyrazole Substituents (e.g., -Aryl, -Alkyl) Core->Mod3 Mod4 Carboxylic Acid Bioisostere (e.g., Tetrazole) Core->Mod4 Prop1 Target Affinity Mod1->Prop1 Prop2 Selectivity Mod1->Prop2 Mod2->Prop1 Prop3 Solubility Mod2->Prop3 Mod3->Prop1 Mod3->Prop2 Mod4->Prop3 Prop4 Metabolic Stability Mod4->Prop4

Caption: Key modification points and their potential impact on activity.

  • Linkage Point: As shown in the physicochemical table, changing the attachment from the pyrazole N1 position to the C4 position alters the molecule's polarity and hydrogen bonding potential. This can drastically change how the molecule fits into a binding pocket, potentially switching its biological target or altering its potency.

  • Substituents on Pyrazole: Attaching aryl or alkyl groups to the pyrazole ring is a common strategy to explore hydrophobic pockets in target enzymes, often leading to increased potency.[11][14]

  • Substituents on Pyrazine: Adding groups to other positions on the pyrazine ring can modulate electronic properties and solubility. For instance, an amino group could introduce an additional hydrogen bond donor, enhancing target interactions.[1]

  • Carboxylic Acid Group: The carboxylic acid is a strong hydrogen bonding group and is often crucial for anchoring the molecule to its target. However, it can be a liability for cell permeability. Replacing it with a bioisostere, such as a tetrazole, is a standard medicinal chemistry tactic to maintain the acidic interaction while improving pharmacokinetic properties.

Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay

Given that pyrazole derivatives are potent kinase inhibitors, a representative assay to evaluate the biological activity of this compound would be an in vitro kinase inhibition assay, for example, against a target like ALK5 (TGFβ Receptor I Kinase), which is implicated in fibrosis.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase

  • Kinase substrate (e.g., a generic peptide substrate like casein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 384-well plate, add the following in order: a. Assay buffer. b. Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a positive control (a known ALK5 inhibitor) and a negative control (DMSO vehicle). c. ALK5 enzyme solution.

  • Initiation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Rationale: The kinase will transfer a phosphate group from ATP to its substrate. The amount of ADP generated is directly proportional to the kinase activity.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection (using ADP-Glo™): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Convert the luminescence signal to percent inhibition relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound represents a thoughtfully designed molecular scaffold that leverages the synergistic potential of two highly valued heterocyclic systems. Its balanced physicochemical properties and the diverse biological activities associated with its constituent parts make it a compelling candidate for further investigation in drug discovery programs, particularly in oncology and inflammatory diseases.

The true potential of this scaffold will be unlocked through the synthesis and biological evaluation of a focused library of analogues. Future work should prioritize:

  • Synthesis of Isomers and Analogues: Systematically exploring the SAR by modifying the linkage points and adding diverse substituents to both rings.

  • Broad Biological Screening: Testing the compound and its derivatives against a wide panel of kinases and other relevant biological targets to identify potent and selective activities.

  • In Vitro ADME Profiling: Evaluating properties like metabolic stability in liver microsomes and cell permeability to identify candidates with drug-like characteristics.

By integrating rational design with rigorous experimental validation, scaffolds like this compound can serve as a rich starting point for the development of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Confirming the Binding Mode of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of a successful research campaign. It transforms a promising hit into a lead compound that can be rationally optimized for improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of modern biophysical and structural biology techniques, using the novel scaffold 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid as a case study. We will explore the causality behind experimental choices and present self-validating protocols to ensure the generation of robust and reliable data.

While public domain literature on the specific biological targets of this compound is not currently available, this guide will proceed under the common scenario where a primary screen has identified a putative protein target.[1][2][3] Our objective is to rigorously confirm direct engagement and define the atomic-level interactions that govern the binding event.

The Strategic Imperative: Why Binding Mode Confirmation is Non-Negotiable

A binding mode hypothesis derived solely from computational modeling or indirect biochemical assays is fraught with uncertainty. An incorrect assumption about how a ligand interacts with its target can lead to wasted resources on synthetic chemistry efforts that fail to yield improved compounds. Direct confirmation of the binding mode provides the high-resolution structural and energetic data needed to:

  • Validate the Target: Unequivocally prove that the compound of interest directly interacts with the intended protein target.

  • Enable Structure-Based Drug Design (SBDD): Provide a detailed 3D map of the binding pocket, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that can be exploited for potency enhancement.[4][5]

  • Explain Structure-Activity Relationships (SAR): Rationalize why certain chemical modifications to the scaffold lead to increases or decreases in activity.

  • Improve Selectivity: By understanding the binding mode in the primary target, one can design modifications that introduce steric clashes or unfavorable interactions with off-target proteins.

A Comparative Analysis of Key Experimental Techniques

The modern drug discovery laboratory has a powerful arsenal of techniques to interrogate protein-ligand interactions. Each method provides a unique piece of the puzzle, and a multi-pronged approach is often the most robust strategy. Here, we compare the core methodologies: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Head-to-Head Comparison of Methodologies
Technique Primary Data Output Key Strengths Potential Limitations Throughput
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[6][7]Requires relatively large amounts of pure protein and compound; sensitive to buffer mismatches.[6]Low to Medium
Surface Plasmon Resonance (SPR) Binding Kinetics (kon, koff), Binding Affinity (KD)Real-time, label-free analysis; high sensitivity for a wide range of affinities; requires small sample quantities.[8][9][10]Protein must be immobilized on a sensor chip, which can potentially alter its conformation or activity.Medium to High
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexProvides unambiguous, atomic-level detail of the binding mode, revealing precise interactions.[4][5][11]Requires well-diffracting crystals of the complex, which can be challenging to obtain; provides a static picture of the interaction.[11][12]Low
Nuclear Magnetic Resonance (NMR) Spectroscopy Identification of binding interface, conformational changes, affinity (KD)In-solution analysis; can detect very weak binding events; provides dynamic information about the complex.[13][14][15]Requires large amounts of isotopically labeled protein; protein size limitations.Low

The Integrated Workflow: From Confirmation to High-Resolution Structure

A logical and efficient approach to confirming the binding mode of this compound would involve a tiered strategy. The initial step is to confirm direct binding and determine the affinity and kinetics of the interaction using biophysical methods. This is followed by high-resolution structural studies to visualize the binding mode at the atomic level.

G cluster_0 Phase 1: Binding Confirmation & Thermodynamics cluster_1 Phase 2: High-Resolution Structural Determination cluster_2 Phase 3: In Silico Analysis & Design ITC Isothermal Titration Calorimetry (ITC) - Measures Kd, ΔH, ΔS, Stoichiometry XRAY X-ray Crystallography - Atomic resolution 3D structure ITC->XRAY Proceed if binding is confirmed NMR NMR Spectroscopy - Binding site mapping in solution ITC->NMR Alternative for non-crystallizable proteins SPR Surface Plasmon Resonance (SPR) - Measures Kd, kon, koff SPR->XRAY Proceed if binding is confirmed SPR->NMR Alternative for non-crystallizable proteins Docking Molecular Docking - Predicts binding pose XRAY->Docking Validates & refines models SBDD Structure-Based Drug Design - Rational compound optimization XRAY->SBDD NMR->SBDD Docking->SBDD Informs design Start Hypothesized Target for This compound Start->ITC Confirm direct binding Start->SPR Confirm direct binding

Caption: Integrated workflow for binding mode confirmation.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating by including critical quality control steps.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and its target protein.[16][17][18]

Materials:

  • Purified target protein (>95% purity) at a known concentration (e.g., 20 µM).

  • This compound at a known concentration (e.g., 200 µM).

  • ITC buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC).

Methodology:

  • Sample Preparation (Critical Step):

    • Prepare the protein and ligand in identical, extensively dialyzed buffer to minimize heats of dilution.[6][16]

    • Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, quantitative NMR for the compound).

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.[18]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters: typically 19 injections of 2 µL each, with an initial injection of 0.4 µL to be discarded during analysis.

  • Loading the Instrument:

    • Load the target protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Running the Experiment:

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration experiment. The instrument will inject the ligand into the protein solution and measure the heat change after each injection.[7]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

G A 1. Prepare Protein & Ligand in Matched, Degassed Buffer B 2. Load Protein into Cell, Ligand into Syringe A->B F 6. Run Control: Ligand into Buffer A->F Parallel Control C 3. Equilibrate Instrument & Achieve Stable Baseline B->C D 4. Titrate Ligand into Protein (e.g., 19 x 2µL injections) C->D E 5. Measure Heat Change After Each Injection D->E G 7. Integrate Peaks, Subtract Control, and Fit Data E->G F->G H Output: Kd, n, ΔH, ΔS G->H

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Protocol 2: X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of the protein in complex with this compound.[4][5][19]

Materials:

  • Highly purified (>98%) and concentrated (e.g., 5-10 mg/mL) target protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction system (in-house or synchrotron).

Methodology:

  • Protein-Ligand Complex Formation:

    • Incubate the protein with a molar excess (e.g., 5-10 fold) of the compound to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of conditions (precipitants, buffers, salts, additives) to identify initial "hits" where crystals form.

  • Crystal Optimization:

    • Refine the initial hit conditions by varying reagent concentrations, temperature, and other parameters to obtain large, single, well-diffracting crystals.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryo-protectant solution to prevent ice formation during flash-cooling.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer and collect a complete diffraction dataset.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build the protein-ligand model into the electron density map. The presence of clear, unambiguous electron density for this compound is the primary confirmation of binding.[4]

    • Refine the model against the experimental data to obtain a final, high-resolution structure.

  • Validation:

    • Use validation tools to assess the quality of the final structure, ensuring it is chemically and geometrically sound.

G A 1. Form Protein-Ligand Complex in Solution B 2. Screen Hundreds of Crystallization Conditions A->B C 3. Optimize Initial 'Hits' to Grow Large Crystals B->C D 4. Soak Crystal in Cryo-protectant & Flash-cool in Liquid Nitrogen C->D E 5. Collect X-ray Diffraction Data at a Synchrotron D->E F 6. Solve Phase Problem & Calculate Electron Density Map E->F G 7. Build & Refine Atomic Model of the Protein-Ligand Complex F->G H Output: High-Resolution 3D Structure G->H

Caption: X-ray Crystallography workflow.

Conclusion

Confirming the binding mode of a novel compound like this compound is a multi-step process that requires a thoughtful and rigorous application of complementary techniques. While biophysical methods like ITC and SPR are invaluable for confirming direct binding and quantifying the energetics and kinetics of the interaction, they do not provide the atomic-level detail required for structure-based drug design. High-resolution structural techniques, with X-ray crystallography being the gold standard, are essential for visualizing the precise binding orientation and the key interactions that drive affinity.[4][5][21] By following an integrated workflow and employing meticulous experimental protocols, researchers can build a comprehensive understanding of their compound's mechanism of action, paving the way for successful lead optimization and the development of next-generation therapeutics.

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  • Al-Ostoot, F. H., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Molecules, 27(8), 2526. Available from: [Link]

  • PubChem. 5-(1H-pyrazol-4-yl)pyrazine-2-carboxylic acid. Available from: [Link]

  • Singh, P., et al. (2018). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences, 19(11), 3358. Available from: [Link]

  • Weerawarna, P. M., et al. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Biology, 8(8), 1732-1740. Available from: [Link]

  • PubChem. 5-(2H-pyrazin-1-yl)pyrazine-2-carboxylic acid. Available from: [Link]

  • Al-Issa, S. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6548. Available from: [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, comprehensive, publicly available experimental data on the cross-reactivity profile of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is limited. This guide is therefore structured to provide a robust strategic framework and detailed methodologies for characterizing the selectivity of this compound. The principles and comparative data presented are based on established best practices for small molecule kinase inhibitors and are intended to be illustrative of typical experimental outcomes.

Introduction: The Imperative of Selectivity in Drug Discovery

The compound this compound is a small molecule of interest within drug discovery programs. For any such therapeutic candidate, achieving high selectivity for its intended biological target is a cornerstone of successful development. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse effects, and are a primary cause of clinical trial failures. A thorough and multi-faceted cross-reactivity profile is therefore not merely a regulatory requirement but a critical tool for understanding a compound's true mechanism of action and predicting its clinical safety profile.

This guide provides a comparative analysis of essential, state-of-the-art methodologies for building a comprehensive selectivity profile for this compound. We will explore the strategic rationale behind each technique, from broad, high-throughput screens to unbiased, proteome-wide approaches, providing the in-depth perspective of a seasoned application scientist.

Section 1: Foundational Assessment - In Vitro Kinase Panel Screening

The initial step in characterizing the selectivity of a potential kinase inhibitor is to understand its interaction landscape across the human kinome. The high conservation of the ATP-binding site among the >500 kinases in the human genome makes cross-reactivity a significant challenge.[1][2]

Causality Behind Experimental Choice: A broad kinase panel screen serves as the foundational layer of a selectivity profile. It is a cost-effective, rapid, and systematic method to identify the most likely off-targets early in the discovery process. This allows for a data-driven approach to subsequent, more resource-intensive studies. Commercial vendors like Reaction Biology and Eurofins offer extensive panels that provide a standardized and reproducible assessment.[3]

Illustrative Experimental Protocol: Radiometric Kinase Assay Panel

  • Compound Preparation: this compound is solubilized in 100% DMSO to create a 10 mM stock solution. A series of dilutions are prepared for IC50 determination or a single concentration (e.g., 1 µM) is used for initial screening.

  • Assay Plate Preparation: A panel of purified human kinases is prepared in assay buffer.

  • Reaction Initiation: The kinase, appropriate substrate (peptide or protein), and [γ-³³P]-ATP are combined in the wells of a microtiter plate. The test compound or vehicle (DMSO) is added to initiate the reaction.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Detection: Unincorporated [γ-³³P]-ATP is washed away, and the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity relative to the vehicle control is calculated. For IC50 determination, data is plotted using a dose-response curve.

Illustrative Data Presentation:

The results from a broad kinase panel are best summarized in a table that clearly distinguishes the on-target potency from off-target interactions.

Kinase Target% Inhibition @ 1 µM (Illustrative Data)Selectivity Score (S10) (Illustrative Data)
TAK1 (Primary Target) 98% N/A
MAP2K1 (MEK1)85%0.03
MAP2K2 (MEK2)79%0.03
Aurora A45%0.03
CDK222%0.03
VEGFR215%0.03
p38α8%0.03
... (400+ other kinases)<5%0.03

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Reaction Kinase Reaction (Kinase, Substrate, [γ-³³P]-ATP, Compound) Compound->Reaction KinasePanel Purified Kinase Panel (e.g., 400+ kinases) KinasePanel->Reaction Incubation Incubation (30°C, 60 min) Reaction->Incubation Capture Substrate Capture (Filter Membrane) Incubation->Capture Detection Scintillation Counting Capture->Detection Calculation % Inhibition Calculation Detection->Calculation Profile Selectivity Profile (IC50 values, S-Score) Calculation->Profile

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Section 3: Unbiased Off-Target Identification - Chemoproteomics

Kinase panels are inherently biased as they only screen against known proteins. To discover novel and unexpected off-targets, unbiased approaches are required. Chemoproteomics is a powerful suite of techniques that enables the proteome-wide identification of small molecule-protein interactions. [4][5] Causality Behind Experimental Choice: A chemoproteomics approach, such as affinity-based protein profiling, provides a global and unbiased view of a compound's binding partners within the entire proteome. This is crucial for identifying off-targets that would be missed by hypothesis-driven methods and for uncovering novel mechanisms of action or toxicity. [5] Experimental Protocol: High-Level Affinity-Based Chemoproteomics

  • Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound. This typically involves adding a linker and a reactive group (for covalent capture) or a reporter tag (like biotin for pulldown).

  • Proteome Labeling: Incubate the probe with cell lysates or intact cells. To identify specific targets, a competition experiment is performed where a parallel sample is pre-incubated with an excess of the unmodified parent compound.

  • Enrichment: For biotinylated probes, capture the probe-bound proteins using streptavidin-coated beads. Wash extensively to remove non-specific binders.

  • Protein Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the probe-treated and the competition samples. True targets will be significantly less abundant in the competition sample, as the unmodified compound will have blocked the probe from binding.

Workflow Diagram:

G cluster_workflow Chemoproteomics Workflow start Synthesize Affinity Probe labeling Label Proteome (Lysate or Live Cells) +/- Competitor start->labeling enrich Enrich Probe-Bound Proteins (e.g., Beads) labeling->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms analysis Identify & Quantify Specific Binders ms->analysis

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Xanthine Oxidase Inhibitors: A Case Study with 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to benchmark the performance of novel compounds against established inhibitors of xanthine oxidase (XO). We will use the novel compound, 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, as a case study to illustrate the process, comparing it against the clinically approved drugs Allopurinol and Febuxostat. This document is designed to be a practical, in-depth resource, grounded in scientific integrity and established experimental protocols.

Introduction: The Rationale for Novel Xanthine Oxidase Inhibitors

Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[3][4] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[3]

Allopurinol, a purine analog, has been the cornerstone of gout treatment for decades.[5] It acts as a competitive inhibitor of xanthine oxidase.[6] Febuxostat, a non-purine selective inhibitor, offers an alternative with a different mechanism of action and is often used in patients who cannot tolerate allopurinol.[7][8] Despite the success of these drugs, the search for new XO inhibitors with improved efficacy, better safety profiles, and different chemical scaffolds continues. The compound this compound, with its distinct heterocyclic structure, represents a potential new entrant in this therapeutic area. This guide will outline the necessary steps to rigorously evaluate its potential as a xanthine oxidase inhibitor.

The Benchmark Inhibitors: Allopurinol and Febuxostat

A thorough understanding of the benchmark compounds is essential for a meaningful comparison.

  • Allopurinorl : A structural isomer of hypoxanthine, Allopurinol acts as a substrate and inhibitor of xanthine oxidase.[1] It is metabolized to oxypurinol, which is also an inhibitor of the enzyme.

  • Febuxostat : A potent, non-purine selective inhibitor of xanthine oxidase.[8] It forms a stable complex with both the oxidized and reduced forms of the enzyme, effectively blocking its activity.[9]

Experimental Framework: In Vitro Xanthine Oxidase Inhibition Assay

The cornerstone of benchmarking a potential XO inhibitor is the in vitro enzyme inhibition assay. The most common method is a spectrophotometric assay that measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at a wavelength of approximately 290-295 nm.[3]

Signaling Pathway and Assay Principle

The enzymatic reaction catalyzed by xanthine oxidase is a key step in the purine catabolism pathway. The inhibition of this pathway by compounds like this compound can be quantified by measuring the decrease in uric acid production.

cluster_pathway Purine Degradation Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor This compound Allopurinol Febuxostat XO_target Xanthine Oxidase Inhibitor->XO_target Inhibits

Caption: Purine degradation pathway and the point of inhibition.

Detailed Experimental Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound and the benchmark inhibitors.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (benchmark inhibitor)

  • Febuxostat (benchmark inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of xanthine in the same phosphate buffer.

    • Prepare stock solutions of the test compound and benchmark inhibitors in DMSO. Further dilute these stock solutions in phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and the corresponding concentration of the test compound/benchmark inhibitor solution (without the enzyme).

    • Control (100% activity): Phosphate buffer, xanthine oxidase solution, and the vehicle (DMSO in buffer).

    • Test Compound: Phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Benchmark Inhibitors: Phosphate buffer, xanthine oxidase solution, and Allopurinol or Febuxostat solution at various concentrations.

  • Reaction Initiation and Measurement:

    • Add the buffer, enzyme, and inhibitor/vehicle to the wells and pre-incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the xanthine substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm over time using a microplate reader in kinetic mode.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Test & Benchmark Compounds prep_plates Prepare 96-well plate: - Blanks - Controls - Test concentrations prep_reagents->prep_plates pre_incubate Pre-incubate enzyme and inhibitor prep_plates->pre_incubate initiate_reaction Initiate reaction with Xanthine pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm (kinetic) initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Data Analysis
  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and benchmark inhibitors using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the rate of reaction in the presence of the vehicle.

    • V_sample is the rate of reaction in the presence of the test compound or benchmark inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Comparative Data Presentation

The results of the in vitro inhibition assay should be presented in a clear and concise table to facilitate direct comparison. While experimental data for this compound is not yet publicly available, the following table illustrates how the data should be structured, including literature-derived values for the benchmark inhibitors.

CompoundIC50 (µM)Inhibition TypeReference
This compound To be determinedTo be determinedThis study
Allopurinol 2.84 ± 0.41CompetitiveDhammaraj et al., 2024[10]
Febuxostat Varies (nM to µM)Non-competitiveMultiple Sources[6][11]

Note: The IC50 value for Febuxostat can vary depending on the specific assay conditions.

Interpreting the Results and Further Steps

A lower IC50 value indicates a more potent inhibitor. The type of inhibition (e.g., competitive, non-competitive, mixed) can be determined through enzyme kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[12]

Should this compound demonstrate potent XO inhibition, further studies would be warranted, including:

  • Selectivity assays: To determine if the compound inhibits other related enzymes.

  • In vivo studies: To evaluate its efficacy in animal models of hyperuricemia and gout.

  • Pharmacokinetic and toxicological studies: To assess its drug-like properties and safety profile.

Conclusion

This guide provides a robust framework for the initial benchmarking of novel xanthine oxidase inhibitors, using this compound as a working example. By following these detailed protocols and principles of scientific integrity, researchers can generate reliable and comparable data to evaluate the potential of new therapeutic candidates for the treatment of gout and hyperuricemia. The ultimate goal is to identify novel compounds with superior efficacy and safety profiles compared to existing therapies.

References

  • Dhammaraj, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3), 439-449. Available at: [Link]

  • Zhang, F., & Wang, Y. (2023). The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis. Medicine, 102(48), e36293. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Allopurinol. StatPearls. Available at: [Link]

  • Wikipedia. (2023, December 29). Febuxostat. Available at: [Link]

  • Wikipedia. (2023, November 28). Allopurinol. Available at: [Link]

  • Chen, L., et al. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. RSC Advances, 10(44), 26231–26239. Available at: [Link]

  • Becker, M. A., et al. (2005). Febuxostat compared with allopurinol in patients with hyperuricemia and gout. New England Journal of Medicine, 353(23), 2450–2461. Available at: [Link]

  • Assay Genie. (n.d.). Xanthine Oxidase Assay Kit. Available at: [Link]

  • Chen, Y.-F., et al. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 27(19), 6549. Available at: [Link]

  • Drugs.com. (2023, August 7). Allopurinol vs Febuxostat Comparison. Available at: [Link]

  • Ovid. (n.d.). Febuxostat Compared with Allopurinol in Patients.... New England Journal of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Available at: [Link]

Sources

Comparative Docking Analysis of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective, particularly in the development of novel anticancer therapeutics. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in various malignancies, making them attractive targets for therapeutic intervention. The 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid scaffold has emerged as a promising chemotype, integrating the pharmacophoric features of both pyrazole and pyrazine heterocycles, which are prevalent in numerous clinically approved kinase inhibitors. This guide provides an in-depth comparative molecular docking study of a series of rationally designed this compound derivatives against a key oncogenic target, Aurora Kinase A. By elucidating the structure-activity relationships (SAR) at the atomic level, we aim to provide a robust framework for the future design of more efficacious inhibitors based on this versatile scaffold.

Introduction to the this compound Scaffold

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2] Similarly, the pyrazine moiety is a common feature in many kinase inhibitors, contributing to target affinity and modulating physicochemical properties.[3] The combination of these two heterocycles in the this compound core presents a unique structural framework with the potential for multi-point interactions with the kinase active site. The carboxylic acid group at the 2-position of the pyrazine ring can act as a crucial hydrogen bond donor and acceptor, further anchoring the ligand within the target protein.

This guide will explore the comparative binding modes of a designed series of derivatives of this scaffold against Aurora Kinase A, a serine/threonine kinase that plays a critical role in mitotic progression and is a validated target in oncology.[4][5][6]

Comparative Docking Analysis Against Aurora Kinase A

To investigate the structure-activity relationships of this compound derivatives, a molecular docking study was performed against human Aurora Kinase A (PDB ID: 2W1G).[1] A series of derivatives with varying substitutions on the pyrazole and pyrazine rings were designed to probe the chemical space around the core scaffold.

Experimental Protocol: Molecular Docking

A rigorous and validated molecular docking protocol is essential for generating reliable predictions of ligand binding modes and affinities. The following step-by-step methodology was employed for this comparative study.

1. Protein Preparation:

  • The crystal structure of Aurora Kinase A in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 2W1G).[1]
  • Water molecules and co-crystallized ligands were removed from the protein structure.
  • Hydrogen atoms were added to the protein, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.
  • The protein structure was then subjected to energy minimization using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of the designed this compound derivatives were built using molecular modeling software.
  • The ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94s).
  • Proper ionization states of the ligands at physiological pH were generated.

3. Grid Generation:

  • A receptor grid was generated around the ATP-binding site of Aurora Kinase A. The grid box was centered on the co-crystallized inhibitor to define the docking search space.

4. Molecular Docking:

  • Molecular docking was performed using a validated docking program (e.g., AutoDock Vina, Glide, or GOLD).
  • The docking protocol was set to a standard precision (SP) or extra precision (XP) mode to balance accuracy and computational cost.
  • A sufficient number of docking poses were generated for each ligand to ensure thorough conformational sampling.

5. Pose Analysis and Scoring:

  • The generated docking poses were visually inspected to analyze the binding modes and key interactions with the active site residues.
  • The poses were ranked based on their docking scores, which estimate the binding affinity of the ligand for the protein.
Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (PDB ID: 2W1G) ProtPrep 3. Prepare Protein (Add Hydrogens, Minimize) PDB->ProtPrep LigandBuild 2. Build Ligand Structures LigPrep 4. Prepare Ligands (Minimize, Ionize) LigandBuild->LigPrep GridGen 5. Generate Receptor Grid ProtPrep->GridGen Docking 6. Perform Molecular Docking LigPrep->Docking GridGen->Docking PoseAnalysis 7. Analyze Docking Poses Docking->PoseAnalysis Scoring 8. Score and Rank Ligands PoseAnalysis->Scoring SAR 9. Structure-Activity Relationship (SAR) Analysis Scoring->SAR

Caption: A generalized workflow for molecular docking studies.

Comparative Binding Analysis of Derivatives

The following table summarizes the docking scores and key interactions of a representative set of designed this compound derivatives.

Compound IDSubstitution (R)Docking Score (kcal/mol)Key H-Bond Interactions with Aurora A (2W1G)
1 (Core) H-8.5Ala213, Leu263
2 3-CH₃ on Pyrazole-8.9Ala213, Leu263, Glu211
3 4-Cl on Pyrazole-9.2Ala213, Leu263, Tyr212
4 3-NH₂ on Pyrazine-9.5Ala213, Leu263, Asp274
5 3-Cl on Pyrazine-8.8Ala213, Leu263

Analysis of Structure-Activity Relationships (SAR):

  • Core Scaffold (Compound 1): The unsubstituted core scaffold demonstrates good binding affinity, with the pyrazine nitrogen and the carboxylic acid forming crucial hydrogen bonds with the hinge region residue Ala213 and the backbone of Leu263.

  • Substitution on the Pyrazole Ring (Compounds 2 & 3): The introduction of a methyl group at the 3-position of the pyrazole (Compound 2) leads to a slight improvement in the docking score, likely due to favorable van der Waals interactions in a hydrophobic pocket. A chloro-substitution at the 4-position (Compound 3) further enhances the binding affinity, potentially through halogen bonding with the backbone carbonyl of Tyr212.

  • Substitution on the Pyrazine Ring (Compounds 4 & 5): An amino group at the 3-position of the pyrazine ring (Compound 4) significantly improves the docking score. This is attributed to the formation of an additional hydrogen bond with the side chain of Asp274 in the DFG motif. Conversely, a chloro-substitution at the same position (Compound 5) results in a slightly lower docking score compared to the core scaffold, suggesting that a hydrogen bond donor is preferred at this position.

Visualization of the Aurora Kinase A Signaling Pathway

aurora_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Cytokinesis Cytokinesis M->Cytokinesis Mitotic Exit AuroraA Aurora Kinase A AuroraA->M Regulates Inhibitor 5-(1H-pyrazol-1-yl)pyrazine- 2-carboxylic acid Derivative Inhibitor->AuroraA Inhibits

Caption: Inhibition of Aurora Kinase A by the derivatives disrupts mitotic progression.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of this compound derivatives as potential Aurora Kinase A inhibitors. The findings suggest that substitutions on both the pyrazole and pyrazine rings can significantly modulate the binding affinity. Specifically, the introduction of a hydrogen bond donor on the pyrazine ring and a halogen on the pyrazole ring are promising strategies for enhancing potency.

These in silico findings provide a strong rationale for the synthesis and biological evaluation of these derivatives. Further experimental validation through in vitro kinase assays and cellular proliferation assays is warranted to confirm the predicted activities and to further refine the SAR. The insights gained from this study will undoubtedly guide the design of the next generation of potent and selective kinase inhibitors based on this promising scaffold.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. PubMed. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. PubMed. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Structural studies of B-type Aurora kinase inhibitors using computational methods. National Institutes of Health. [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. [Link]

  • Design, synthesis, antiproliferative activity, and molecular dynamics simulation of pyrazoline-based derivatives as dual EGFR and HER-2 inhibitors. National Institutes of Health. [Link]

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. National Institutes of Health. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. National Institutes of Health. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. National Institutes of Health. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The disposal of any research chemical is governed by a foundational principle: protecting human health and the environment.[3] For novel or uncharacterized compounds like 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, a precautionary approach is essential.[4] Federal and local regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), mandate a structured approach to waste management, beginning with the researcher who generates the waste.[5][6][7]

The primary directive is that this compound and its associated waste streams must not be disposed of via standard drains or general trash.[8][9] Its nature as a nitrogen-containing heterocyclic compound, a class known for biological activity, necessitates management as regulated chemical waste to prevent its release into aquatic ecosystems.[4]

Hazard Assessment and Pre-Disposal Safety

Before handling the compound for disposal, a thorough risk assessment is critical. Based on data for similar chemical structures, this compound should be presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[8][10][11][12]

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required equipment when handling this waste.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9]Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9]
Body Protection A fully fastened laboratory coat. A chemical-resistant apron is recommended for larger quantities.[1]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[1][11]Prevents inhalation of the compound, which may cause respiratory tract irritation.[8]
Engineering Controls

All waste handling and consolidation procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6] An operational eyewash station and safety shower must be immediately accessible.[1][10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely segregate, package, and dispose of waste containing this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[4][5] Do not mix this waste with other chemical streams unless explicitly permitted by your EHS office.

Caption: Waste segregation flow for this compound.

  • Solid Waste: Collect unused or waste powder, along with contaminated consumables (e.g., gloves, weigh boats, wipes), in a designated, durable container lined with a plastic bag.[4]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[4] This includes rinsate from decontaminating glassware.

  • Empty Containers: "Empty" containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol, water).[4] This rinsate must be collected as hazardous liquid waste.[4] After triple-rinsing and defacing the original label, the container may be discarded according to institutional policy.[4]

  • Contaminated Sharps: Any needles, syringes, or scalpels contaminated with the compound must be disposed of immediately into an approved sharps container to prevent injury.[5]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by law and are essential for safety and compliance.[13][14]

  • Select the Right Container: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[13][15] Plastic (e.g., high-density polyethylene) is often preferred for its durability.[13]

  • Label Correctly: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste" .[7][14]

    • The full, unabbreviated chemical name: "this compound" .[14]

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The accumulation start date.

    • The relevant physical and health hazards (e.g., "Irritant," "Toxic").[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of waste generation and under the control of the laboratory staff.[13][14]

  • Keep containers securely closed at all times, except when adding waste.[14]

  • Ensure containers are stored in a secondary containment bin to catch any potential leaks.

  • Segregate the waste container from incompatible materials (e.g., strong acids, bases, or oxidizers).[14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is 90% full, or if work on the project is complete, arrange for waste pickup through your institution's EHS department.[14][15]

  • Documentation: Maintain accurate records of the chemical waste you generate and dispose of, in line with your laboratory's standard operating procedures.[4]

DisposalWorkflow Start Generate Waste Assess Assess Waste Type (Solid, Liquid, Sharp?) Start->Assess Segregate Segregate into Designated Stream Assess->Segregate Containerize Use Correct, Labeled Hazardous Waste Container Segregate->Containerize Store Store in SAA (Closed, Secondary Containment) Containerize->Store Full Container 90% Full? Store->Full Full->Store No Request Request EHS Pickup Full->Request Yes End Disposed by EHS Request->End

Sources

Navigating the Synthesis Frontier: A Comprehensive Guide to Safely Handling 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As the landscape of drug discovery and development continues to expand, so does the necessity for rigorous safety protocols when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid. By offering a framework grounded in established safety principles for analogous compounds, this document aims to be your preferred resource for ensuring a safe and efficient laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural components—a pyrazine ring, a pyrazole moiety, and a carboxylic acid group—allows for a robust and cautious approach to its handling. The guidance provided herein is synthesized from safety data for structurally related compounds and general best practices for managing potentially hazardous chemicals.

Hazard Assessment: Understanding the Risks

The primary potential hazards associated with this compound are extrapolated from analogous heterocyclic carboxylic acids. These include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not addressed promptly.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4]

Given its status as a novel compound with uncharacterized toxicological properties, it is prudent to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or butyl rubber gloves.[5] Double gloving is recommended.To prevent skin contact and potential absorption. The outer glove can be removed in case of contamination, leaving a clean glove underneath.
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against splashes and airborne particles that can cause serious eye irritation.[2][6]
Body Protection A long-sleeved laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.[7][8]To protect the skin on the arms and body from accidental contact.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of dust particles.[5][9]To mitigate the risk of respiratory tract irritation from airborne particulates.

Safe Handling and Operations: A Step-by-Step Approach

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a glove box.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dust.[1]

Procedural Workflow
  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare your workspace by laying down absorbent bench paper.

  • Weighing and Transfer:

    • Perform these operations within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Minimize the generation of dust.[10]

  • Dissolution:

    • Add solvents to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all contaminated materials (see Section 4).

    • Wash hands thoroughly with soap and water after removing gloves.[1][11]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean_equipment Clean Equipment dissolve->clean_equipment After Reaction/Use dispose_waste Dispose of Waste clean_equipment->dispose_waste clean_workspace Clean Workspace dispose_waste->clean_workspace wash_hands Wash Hands clean_workspace->wash_hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to cleanup.

Spill Management and Disposal Plan

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and any nearby colleagues.

  • Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up:

    • For small spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[10]

    • For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • Solid Waste: All solid waste contaminated with the compound, including gloves, bench paper, and used weighing paper, should be placed in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container. Do not pour down the drain.[12]

  • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[13] This may involve incineration by a licensed chemical destruction facility.[13]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion

The responsible and safe handling of novel compounds like this compound is paramount in a research and development setting. By adopting the comprehensive PPE, handling, and disposal protocols outlined in this guide, you contribute to a culture of safety and scientific integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 18. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Synerzine. (2018). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.